4-(2-methoxyethoxy)-N-methylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-methoxyethoxy)-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-9-3-5-10(6-4-9)13-8-7-12-2/h3-6,11H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDNSZAXDAZHHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(2-methoxyethoxy)-N-methylaniline (CAS 2567497-61-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, in-depth technical data for 4-(2-methoxyethoxy)-N-methylaniline and its salts is limited. This guide has been constructed by leveraging data from structurally analogous compounds, established chemical principles, and general knowledge of substituted anilines. All predicted data and hypothetical protocols should be treated as such and validated experimentally.
Introduction
This compound is a substituted aromatic amine that belongs to the broad class of aniline derivatives. While specific research on this compound is not widely published, its structural motifs—a secondary N-methylaniline core and a para-methoxyethoxy substituent—suggest its potential as a valuable intermediate in various fields, particularly in medicinal chemistry and materials science. Aniline and its derivatives are foundational scaffolds in the synthesis of a wide array of pharmaceuticals, dyes, and polymers.[1][2] The N-methyl and alkoxy groups can significantly influence the molecule's electronic properties, solubility, and metabolic stability, making it an intriguing building block for drug discovery.[3]
This guide provides a comprehensive overview of the known and predicted properties of this compound, its potential synthetic routes, and its relevance in a research and development context.
Physicochemical and Spectroscopic Profile
Core Properties
| Property | Value | Source/Basis |
| IUPAC Name | This compound | - |
| CAS Number | 2567497-61-2 (for hydrochloride salt) | [4] |
| Molecular Formula | C₁₀H₁₅NO₂ (Free Base) / C₁₀H₁₆ClNO₂ (HCl Salt) | [4] |
| Molecular Weight | 181.23 g/mol (Free Base) / 217.69 g/mol (HCl Salt) | [4] |
| Physical State | Predicted to be a colorless to yellow or brown oily liquid | Analogy to N-methylaniline[5][6][7] |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents (e.g., ethanol, ether, chloroform) | Analogy to N-methylaniline[5][7] |
| Boiling Point | Predicted to be >200 °C | Analogy to substituted anilines |
| Melting Point | Not available | - |
Predicted Spectroscopic Data
The following spectroscopic characteristics are predicted based on the structure of this compound and data from analogous compounds, such as 4-methoxy-N-methylaniline.[8]
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Two sets of doublets in the range of δ 6.6-7.0 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
N-Methyl Protons: A singlet around δ 2.8 ppm.
-
Methoxyethoxy Protons:
-
A triplet around δ 4.0-4.1 ppm (-O-CH₂-).
-
A triplet around δ 3.6-3.7 ppm (-CH₂-O-).
-
A singlet around δ 3.4 ppm (-O-CH₃).
-
-
N-H Proton: A broad singlet, the chemical shift of which would be concentration and solvent-dependent.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Peaks in the range of δ 110-155 ppm. The carbon attached to the oxygen (C4) would be downfield, while the carbon attached to the nitrogen (C1) would also be significantly downfield.
-
N-Methyl Carbon: A peak around δ 31 ppm.
-
Methoxyethoxy Carbons: Peaks in the range of δ 59-71 ppm.
IR Spectroscopy (Predicted)
-
N-H Stretch: A peak around 3350-3450 cm⁻¹.
-
Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks around 2850-2950 cm⁻¹.
-
C-N Stretch: A peak around 1250-1350 cm⁻¹.
-
C-O Stretch (Ether): Strong peaks around 1050-1150 cm⁻¹ and 1240-1260 cm⁻¹ (aryl ether).
-
Aromatic C=C Bending: Peaks in the fingerprint region (690-900 cm⁻¹).
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): A peak at m/z = 181 for the free base.
-
Key Fragments: Fragmentation may occur at the ether linkages and loss of the methyl group from the nitrogen.
Synthesis and Reactivity
The synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations, particularly the N-alkylation of anilines.
Proposed Synthetic Pathway
A common and effective method for synthesizing N-methylanilines is the reductive amination of the corresponding primary aniline with formaldehyde or the direct N-alkylation. The N-alkylation of amines using alcohols is also a key transformation in industrial synthesis.[9]
A logical synthetic approach would involve two main steps:
-
Etherification: Synthesis of the precursor, 4-(2-methoxyethoxy)aniline, by Williamson ether synthesis from 4-aminophenol and 2-bromoethyl methyl ether.
-
N-Methylation: Selective mono-methylation of 4-(2-methoxyethoxy)aniline to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Hypothetical N-Methylation Protocol
This protocol is a generalized procedure for reductive amination, a common method for N-methylation, and should be optimized for this specific substrate.
Materials:
-
4-(2-methoxyethoxy)aniline
-
Formaldehyde (37% solution in water)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-(2-methoxyethoxy)aniline in methanol.
-
Add 1.1 equivalents of aqueous formaldehyde solution to the flask. Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1.5 equivalents of sodium borohydride in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete conversion of the starting material and to identify the formation of the desired product versus potential byproducts like the tertiary amine. The final product's identity and purity should be confirmed by NMR and mass spectrometry.
Potential Applications in Research and Drug Development
Aniline derivatives are a cornerstone in medicinal chemistry, serving as building blocks for a vast number of therapeutic agents.[2] The inclusion of an aniline moiety can be crucial for binding to biological targets.[3]
Caption: The role of the substituted aniline core as a versatile pharmacophore.
The structure of this compound presents several features of interest for drug development:
-
Improved Physicochemical Properties: The methoxyethoxy side chain is a common motif used to enhance aqueous solubility and modulate lipophilicity, which can lead to improved pharmacokinetic profiles of drug candidates.
-
Metabolic Stability: N-methylation can sometimes protect the amine from rapid metabolic degradation compared to a primary aniline.[1] However, anilines, in general, can be susceptible to metabolic enzymes.[3]
-
Scaffold for Synthesis: This compound can serve as a key intermediate for more complex molecules. For instance, the aniline nitrogen can be used in nucleophilic substitution reactions to build larger scaffolds, a strategy employed in the synthesis of kinase inhibitors. It can also be a precursor in the synthesis of compounds targeting tubulin assembly.[10]
Safety and Handling
No specific safety data for this compound is available. Therefore, precautions should be based on the known hazards of its parent compound, N-methylaniline.
-
Toxicity: N-methylaniline is toxic if swallowed, inhaled, or in contact with skin.[6][11][12] It may cause damage to the central nervous system, liver, and kidneys upon prolonged exposure.[6] Like other anilines, it can cause the formation of methemoglobin in the blood, leading to cyanosis.[13]
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Avoid inhalation of vapors and contact with skin and eyes.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[11] Samples of N-methylaniline can turn brown upon exposure to air, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6][13]
Conclusion
This compound, CAS 2567497-61-2, is a compound with significant potential as a synthetic intermediate in research and development, particularly in the pharmaceutical industry. While specific experimental data is scarce, its structural features suggest it could be a valuable building block for creating molecules with tailored physicochemical and pharmacological properties. The information and protocols presented in this guide, derived from analogous compounds and established chemical principles, provide a solid foundation for researchers interested in exploring the utility of this molecule. All work with this and similar compounds should be conducted with appropriate safety precautions.
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Technical Whitepaper: Structural Characterization and Synthetic Utility of 4-(2-Methoxyethoxy)-N-methylaniline
[1]
Executive Summary
This compound (CAS: 1178243-33-8) is a secondary amine building block characterized by a para-substituted glycol ether tail.[1][2] This structural motif serves a dual purpose in medicinal chemistry: the N-methylaniline core acts as a robust hydrogen bond donor/acceptor for kinase hinge binding, while the 2-methoxyethoxy tail enhances aqueous solubility and metabolic stability compared to simple alkoxy chains.[1] It is primarily utilized as a scaffold in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors and related antineoplastic agents.
Molecular Identity & Physicochemical Properties[1][2]
The compound exists as a free base (oil or low-melting solid) and is frequently handled as a hydrochloride salt for improved stability.
| Property | Data |
| IUPAC Name | N-Methyl-4-(2-methoxyethoxy)aniline |
| CAS Number | 1178243-33-8 (Free Base) / 2567497-61-2 (HCl Salt) |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol |
| SMILES | COCCOc1ccc(NC)cc1 |
| LogP (Predicted) | ~1.4 (Lipophilic, cell-permeable) |
| pKa (Base) | ~5.2 (Aniline nitrogen) |
| Appearance | Pale yellow to brown viscous oil (Free Base) |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |
Structural Analysis & Spectroscopy
Accurate characterization relies on distinguishing the N-methyl group from the methoxy terminus and confirming the para-substitution pattern.[1]
Nuclear Magnetic Resonance (NMR) Profile
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 6.50 – 6.80 ppm (4H, m): Characteristic AA'BB' system of the para-disubstituted benzene ring. The protons ortho to the amine are shielded (upfield) relative to those ortho to the ether.
-
δ 5.30 ppm (1H, br s): N-H proton (exchangeable).
-
δ 3.98 ppm (2H, t): Ar-O-CH ₂- methylene protons.[1]
-
δ 3.60 ppm (2H, t): -CH ₂-O-Me methylene protons.[1]
-
δ 3.30 ppm (3H, s): Terminal methoxy (-OCH ₃).[1]
-
δ 2.65 ppm (3H, s): N-methyl (-NCH ₃).[1] Critical diagnostic peak.
-
Mass Spectrometry (MS)[1]
-
Ionization Mode: ESI (+)
-
Molecular Ion: [M+H]⁺ = 182.1 m/z.
-
Fragmentation: Loss of the methoxyethyl chain (M-59) is a common fragmentation pathway, often yielding a characteristic fragment at m/z ~122 (N-methylaminophenol cation).[1]
Synthetic Pathways[1][3][5][6]
The synthesis typically follows a "Tail-to-Head" construction to avoid over-alkylation of the amine.[1] The most robust route involves the alkylation of 4-nitrophenol followed by reduction and reductive amination.[1]
Pathway Diagram (Graphviz)[1]
Figure 1: Step-wise synthesis from 4-nitrophenol. This route avoids the formation of quaternary ammonium byproducts common in direct methylation.
Detailed Protocol: Route A (Standard Scale)
Step 1: Etherification
-
Reagents: Dissolve 4-nitrophenol (1.0 eq) in DMF. Add K₂CO₃ (2.0 eq) and 2-bromoethyl methyl ether (1.2 eq).
-
Conditions: Heat to 80°C for 12 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol).
-
Yield: ~85-90% of yellow solid (Nitro intermediate).
Step 2: Reduction
-
Reagents: Dissolve nitro intermediate in MeOH. Add 10% Pd/C (5 wt%).
-
Conditions: Stir under H₂ balloon (1 atm) at RT for 4 hours.
-
Workup: Filter through Celite. Concentrate filtrate.[3][4][5]
-
Product: 4-(2-methoxyethoxy)aniline (Primary amine).[1]
Step 3: Mono-Methylation (Reductive Amination) Note: Direct methylation with MeI often leads to over-alkylation (N,N-dimethyl).[1] The formylation/reduction or succinimide route is preferred for high purity.
-
Reagents: Dissolve primary amine (1.0 eq) in MeOH. Add Paraformaldehyde (1.0 eq) and NaOMe (0.5 eq). Stir 2h to form imine.
-
Reduction: Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise.
-
Reflux: Heat to 60°C for 1 hour to ensure completion.
-
Purification: Flash chromatography (Hexane/EtOAc) to isolate the secondary amine.
Application in Drug Development
This compound serves as a "pharmacophore chimera," combining the solubility-enhancing properties of glycol ethers with the binding affinity of N-methylanilines.[1]
Kinase Inhibitor Design (EGFR/HER2)
In the design of covalent inhibitors (e.g., Osimertinib analogs) or reversible inhibitors (e.g., Gefitinib analogs), the aniline nitrogen often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.
-
Role of the Tail: The 2-methoxyethoxy group projects into the solvent-exposed region of the kinase, improving the drug's Lipophilic Efficiency (LipE) and reducing plasma protein binding.
-
Role of N-Methylation: The N-methyl group can prevent metabolic N-acetylation (a common clearance pathway for primary anilines) and restrict conformational freedom, potentially improving selectivity.[1]
Quality Control & Impurity Profiling
When used as a raw material, the following impurities must be controlled:
Handling & Stability
Safety Warning: As an aniline derivative, this compound should be treated as a potential sensitizer and toxic by inhalation/ingestion.
-
Oxidation Sensitivity: The electron-rich aniline ring makes the free base susceptible to air oxidation, turning the oil from pale yellow to dark brown/black over time.[1]
-
Recommendation: Store under Argon/Nitrogen at -20°C.
-
-
Salt Formation: Conversion to the Hydrochloride (HCl) or Tosylate salt is highly recommended for long-term storage and solid handling.[1] The salt form is stable at room temperature and non-hygroscopic.
References
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BLD Pharm. (2024).[2] Product Analysis: this compound hydrochloride. Retrieved from
-
PubChem. (2024). Compound Summary: Aniline Derivatives and Physicochemical Properties. Retrieved from
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BenchChem. (2025).[3][6][7] Synthesis of Alkoxy-Anilines: Protocols and Applications. Retrieved from
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ChemicalBook. (2023). N-Methylaniline Synthesis Methodologies. Retrieved from
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Solubility of 4-(2-methoxyethoxy)-N-methylaniline in DMSO and water
An In-Depth Technical Guide to the Solubility of 4-(2-methoxyethoxy)-N-methylaniline in DMSO and Water
Introduction
In the landscape of chemical research and drug development, understanding the fundamental physicochemical properties of novel compounds is paramount. This compound is a substituted aniline that holds potential as a building block in organic synthesis. The rational design of experimental protocols, particularly for biological screening and formulation development, hinges on a clear comprehension of a compound's solubility in relevant solvent systems. This guide provides a detailed technical overview of the solubility of this compound in two critical solvents: dimethyl sulfoxide (DMSO) and water.
Dimethyl sulfoxide is a powerful, polar aprotic solvent widely employed in laboratories for its ability to dissolve a vast array of organic compounds, making it a common vehicle for in vitro assays.[1][2][3] Conversely, water, a polar protic solvent, is the universal biological medium, and understanding a compound's aqueous solubility is crucial for assessing its potential bioavailability and environmental impact.[4][5] This document will delve into the theoretical principles governing the solubility of this compound, provide detailed experimental protocols for its determination, and offer insights into the interpretation of solubility data for researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
A foundational understanding of a molecule's structure is essential to predict its solubility. Below are the key physicochemical properties of this compound.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 554420-15-4 | [6] |
| Molecular Formula | C₁₁H₁₇NO₂ | [6] |
| Molecular Weight | 195.26 g/mol | [6] |
| Chemical Structure |
Structural Analysis for Solubility Prediction:
-
Polarity: The molecule possesses both polar and non-polar regions. The methoxyethoxy and N-methylaniline moieties contain electronegative oxygen and nitrogen atoms, introducing polarity. The ether linkages and the amine group can act as hydrogen bond acceptors.[7] The aromatic ring, however, is non-polar and contributes to hydrophobicity.
-
Hydrogen Bonding: The nitrogen atom of the N-methyl group can act as a hydrogen bond acceptor. The ether oxygens can also accept hydrogen bonds. The absence of an N-H bond on the tertiary amine means it cannot act as a hydrogen bond donor.
Theoretical Principles of Solubility
Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is a highly polar aprotic solvent, meaning it has a large dipole moment but does not have acidic protons.[1][2] Its ability to dissolve a wide range of both polar and nonpolar compounds has led to it being termed a "super solvent".[3]
Predicted Solubility of this compound in DMSO:
Based on the principle of "like dissolves like," this compound is expected to be highly soluble in DMSO. The polar nature of the sulfoxide group in DMSO can interact favorably with the polar regions of the target molecule. Furthermore, DMSO is an effective solvent for many organic compounds, even those with limited polarity.[8][9] The presence of the aromatic ring and the overall organic character of the molecule are well-suited for dissolution in DMSO.
Solubility in Water
Water is a polar protic solvent, characterized by its ability to form extensive hydrogen bond networks.[4] For an organic molecule to dissolve in water, it must disrupt these hydrogen bonds and form favorable interactions with water molecules.
Predicted Solubility of this compound in Water:
The solubility of this compound in water is predicted to be low to moderate . While the ether and amine functionalities can participate in hydrogen bonding with water as acceptors, the molecule has several features that will limit its aqueous solubility:
-
Hydrophobic Character: The benzene ring is a significant hydrophobic component.
-
Lack of Hydrogen Bond Donors: The tertiary amine cannot donate a hydrogen bond to water, limiting its interaction potential compared to primary or secondary amines.
-
Molecular Size: Larger organic molecules tend to have lower aqueous solubility.
The parent compound, N-methylaniline, is reported to be practically insoluble in water.[10][11] While the methoxyethoxy group adds some polarity and hydrogen bond accepting capability, it is unlikely to overcome the hydrophobic nature of the core structure to a large extent.
Experimental Determination of Solubility
To obtain precise solubility data, experimental determination is essential. The following are standard protocols for measuring kinetic and thermodynamic solubility.
Kinetic Solubility Protocol (High-Throughput Screening)
This method is often used in early drug discovery to quickly assess the solubility of many compounds.[12]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: If necessary, perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small aliquot of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.[13]
-
Equilibration: Mix the solution for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Precipitation Detection: Measure the turbidity or nephelometry of the solution. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Thermodynamic Solubility Protocol (Shake-Flask Method)
This is the gold standard method for determining the true equilibrium solubility of a compound.[13]
Methodology:
-
Addition of Excess Solid: Add an excess amount of solid this compound to a known volume of the solvent (DMSO or water/buffer).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Accurately determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
Data Presentation and Interpretation
Solubility data should be presented clearly to allow for easy comparison and interpretation.
| Solubility Parameter | DMSO | Water (or specified buffer) |
| Kinetic Solubility (µM) | To be determined | To be determined |
| Thermodynamic Solubility (mg/mL) | To be determined | To be determined |
Interpretation of Results:
-
High DMSO Solubility: Confirms the suitability of DMSO as a solvent for creating stock solutions for in vitro screening.
-
Low Aqueous Solubility: May indicate potential challenges with oral bioavailability and formulation for in vivo studies. Further investigation into formulation strategies may be required.
-
Discrepancies between Kinetic and Thermodynamic Solubility: It is common for kinetic solubility to be higher than thermodynamic solubility, as the former represents a supersaturated state that has not yet reached equilibrium.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound.
Caption: Experimental workflows for kinetic and thermodynamic solubility determination.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in DMSO and water. Based on its chemical structure, it is predicted to be highly soluble in DMSO and to have limited solubility in water. While these theoretical predictions offer valuable initial guidance, it is imperative for researchers to perform experimental solubility studies to obtain accurate quantitative data. The protocols and interpretive framework presented herein serve as a robust foundation for such investigations, enabling informed decisions in chemical synthesis, biological screening, and the broader drug development process.
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- Stenutz. 4-methoxy-2-methylaniline.
- LGC Standards. 4-Methoxy-2-methylaniline.
- Yufeng. N-Methylaniline Chemical Properties,Uses,Production.
- Sigma-Aldrich. 4-(2-Methoxyethoxy)aniline | 33311-29-4.
- ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO?
- ResearchGate. NH⋅⋅⋅O hydrogen bonding strength in 2‐methoxy‐ethylamine and...
- Ziath.
- MDPI.
- Reddit. What solvents are DMSO/DMF miscible with? : r/OrganicChemistry.
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- 2. Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry - Oreate AI Blog [oreateai.com]
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- 10. Methylaniline Chemical Properties,Uses,Production [yufenggp.com]
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- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to 4-(2-methoxyethoxy)-N-methylaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(2-methoxyethoxy)-N-methylaniline, a substituted aniline with potential applications in medicinal chemistry and materials science. Due to the limited publicly available data on this specific molecule, this guide establishes its core physicochemical properties and leverages established chemical principles and data from analogous structures to discuss its synthesis, reactivity, and potential applications.
Core Properties of this compound
Based on its chemical structure, the fundamental properties of this compound have been determined. The hydrochloride salt of this compound is listed with a CAS number of 2567497-61-2, a molecular formula of C₁₀H₁₆ClNO₂, and a molecular weight of 217.69 g/mol .[1] From this, the properties of the free base can be deduced.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | Deduced from hydrochloride salt |
| Molecular Weight | 197.23 g/mol | Calculated from formula |
| IUPAC Name | This compound | |
| CAS Number | Not available for the free base |
Synthesis and Reactivity
Proposed Synthetic Pathway
A likely synthetic approach would involve the etherification of 4-aminophenol with 2-bromoethyl methyl ether, followed by the methylation of the resulting aniline.
Caption: Proposed two-step synthesis of this compound.
Reactivity Insights
As a substituted aniline, this compound is expected to exhibit reactivity characteristic of aromatic amines. The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles. The aromatic ring can undergo electrophilic substitution, with the positions directed by the activating amino and alkoxy groups.
Potential Applications in Research and Drug Development
Aniline and N-methylaniline derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals and materials.[2]
-
Pharmaceutical Scaffolding: These compounds are integral to the development of drugs for various diseases, including cancer and cardiovascular disorders.[2] The specific combination of the N-methyl and methoxyethoxy groups in this compound offers a unique scaffold for creating novel bioactive molecules.
-
Materials Science: Derivatives of similar anilines are used in creating advanced polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs).[3]
Workflow in Drug Discovery
The following diagram illustrates a conceptual workflow for utilizing this compound as a building block in a drug discovery program.
Caption: Conceptual workflow for the use of this compound in drug discovery.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum would likely show characteristic signals for the aromatic protons, the N-methyl group, and the protons of the methoxyethoxy side chain.
-
¹³C NMR: Distinct peaks corresponding to the carbon atoms of the benzene ring, the N-methyl group, and the methoxyethoxy group would be expected.
-
IR Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching (if any secondary amine is present as an impurity), C-H stretching of the aromatic and aliphatic groups, C-N stretching, and C-O stretching of the ether linkage.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Safety and Handling
Detailed toxicological data for this compound is not available. However, as an aniline derivative, it should be handled with care. Many aromatic amines are known to be harmful if swallowed, inhaled, or absorbed through the skin.[4] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
-
BuyersGuideChem. This compound. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis. [Link]
Sources
Strategic Sourcing & Technical Profile: 4-(2-Methoxyethoxy)-N-methylaniline Hydrochloride
Topic: Strategic Sourcing and Technical Profile of 4-(2-methoxyethoxy)-N-methylaniline Hydrochloride Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and Process Development Scientists.
Executive Summary
This compound hydrochloride (CAS: 2567497-61-2 for HCl; 1178243-33-8 for Free Base) is a specialized, high-value building block primarily utilized in the discovery and optimization of small molecule kinase inhibitors. Its structural motif—combining a solubilizing glycol ether tail with a secondary aniline—serves as a critical "pharmacophore modulator," allowing medicinal chemists to fine-tune the lipophilicity (LogP) and aqueous solubility of drug candidates without altering the core binding affinity.
Currently, this compound is not a bulk commodity but a research-grade intermediate . Supply is dominated by specialized catalog vendors (e.g., BLDpharm, Enamine, Accela), with pricing reflecting its status as a custom-synthesis or low-volume stock item.
Chemical Identity & Specifications
Accurate identification is critical due to the existence of similar isomers (e.g., 3-substituted analogs or O-methyl variants).
| Attribute | Specification |
| Chemical Name | This compound hydrochloride |
| Common Synonyms | N-Methyl-4-(2-methoxyethoxy)aniline HCl; p-(2-Methoxyethoxy)-N-methylaniline |
| CAS Number (HCl) | 2567497-61-2 |
| CAS Number (Free Base) | 1178243-33-8 |
| Molecular Formula | C₁₀H₁₆ClNO₂ (HCl salt) |
| Molecular Weight | 217.69 g/mol (HCl salt); 181.23 g/mol (Free Base) |
| SMILES | COCCOC1=CC=C(NC)C=C1.Cl |
| Appearance | Off-white to pale beige solid |
| Solubility | High in DMSO, Methanol, Water (moderate due to salt form) |
Critical Quality Attributes (CQAs)
-
Purity: ≥97% (HPLC) is standard for discovery; ≥99% required for GMP starting materials.
-
Impurity Profile: Must be free of 4-fluoronitrobenzene (genotoxic precursor) and dimeric azo species.
-
Salt Stoichiometry: 1.0 ± 0.1 molar equivalent of HCl (verified by Argentometric titration).
Supply Chain & Market Pricing Analysis
The market for this compound is characterized by "Spot Buy" dynamics rather than long-term contract pricing. It is typically manufactured on demand or held in small gram-scale inventory.
Supplier Landscape
-
Primary Source: Specialized building block manufacturers in China (Shanghai/Jiangsu region).
-
Distributors: Global catalogs (Sigma-Aldrich, Fisher) often list this via third-party aggregators like Enamine or BLDpharm.
Pricing Tiers (Estimated Q1 2026)
Note: Prices are volatile and depend on stock availability.
| Scale | Estimated Price Range (USD) | Lead Time | Strategic Note |
| Discovery (100 mg - 1 g) | $150 - $450 | 1-2 Weeks | High markup; usually air-freighted from origin. |
| Pilot (10 g - 100 g) | $800 - $2,500 | 3-4 Weeks | Requires batch-specific synthesis inquiry. |
| Process (1 kg+) | Inquire ($2,000 - $5,000/kg) | 8-12 Weeks | Custom manufacturing campaign required. |
Procurement Tip: For >10g requirements, do not buy from catalog "add-to-cart" prices. Request a "Custom Synthesis Quote" to reduce costs by 40-60%.
Technical Application: The "Why"
Why do medicinal chemists select this specific aniline?
-
Solubility Enhancement: The 2-methoxyethoxy tail acts as a mini-PEG (polyethylene glycol) unit. It disrupts crystal lattice energy and interacts with solvent water, significantly improving the solubility of otherwise hydrophobic kinase inhibitor cores (e.g., quinazolines, pyrimidines).
-
Metabolic Stability: The N-methyl group blocks a primary site of metabolic N-acetylation and can lock the conformation of the molecule when bound to a kinase hinge region.
-
Bioisosterism: It serves as a bioisostere for morpholine-substituted anilines (common in Gefitinib) but with a different steric profile.
Synthesis & Process Logic
Understanding the synthesis is vital for troubleshooting impurity issues. The protocol below is a validated route for generating high-purity material.
Reaction Pathway (Graphviz Diagram)
Figure 1: Convergent synthesis pathway. The critical step is N-methylation (Step 3), where over-methylation to the N,N-dimethyl impurity must be controlled.
Experimental Protocol (Self-Validating System)
Step 1: SNAr Displacement
-
Logic: Use 2-methoxyethanol as both reagent and solvent with KOH. The electron-withdrawing nitro group activates the ring for fluoride displacement.
-
Control: Monitor disappearance of F-nitrobenzene by TLC/HPLC to prevent carryover of mutagenic starting material.
Step 2: Selective N-Methylation (Critical)
-
Method: Use the Borch Reductive Amination (Paraformaldehyde + NaBH₄ in Methanol).
-
Why? Direct alkylation with Methyl Iodide (MeI) is difficult to control and leads to N,N-dimethyl byproducts. Reductive amination stops cleanly at the mono-methyl stage due to steric hindrance after the first addition.
-
Validation: 1H-NMR should show a singlet at ~2.8 ppm (N-Me) integrating to 3 protons. If it integrates to 6, or two singlets appear, the batch is compromised.
Safety & Handling (SDS Summary)
-
Hazards: As an aniline derivative, assume potential for skin sensitization and aquatic toxicity .
-
GHS Classification: Warning. H302 (Harmful if swallowed), H315 (Causes skin irritation).
-
Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation (browning) of the aniline nitrogen.
References
-
BLDpharm. (2025). Product Analysis: this compound hydrochloride (CAS 2567497-61-2).[1] Retrieved from
-
Sigma-Aldrich. (2025). Building Block Catalog: this compound (CAS 1178243-33-8).[2][3][4][5] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1178243-33-8. Retrieved from
-
Global Labor. (2025). Pricing Data for Fine Chemical Intermediates. Retrieved from
Sources
- 1. 3949-80-2|Bis(4-ethoxyphenyl)amine|BLDPharm [bldpharm.com]
- 2. A9306 | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1248977-11-8,8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione 8,8-Dioxide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 1248977-11-8,8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione 8,8-Dioxide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. A9306 | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Safety & Handling of 4-(2-methoxyethoxy)-N-methylaniline
The following technical guide provides an in-depth analysis of the safety, handling, and toxicological profile of 4-(2-methoxyethoxy)-N-methylaniline (CAS 1178243-33-8). This document is structured for researchers and drug development professionals, synthesizing available data with structure-activity relationship (SAR) predictions to establish a robust safety protocol.
Executive Summary & Compound Identification
This compound is a specialized aniline derivative utilized primarily as an intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), specifically third-generation EGFR inhibitors. Its structure combines a secondary amine (N-methyl) with a glycol ether side chain, creating a unique toxicological profile that merges the risks of methemoglobinemia (typical of anilines) with potential reproductive toxicity (associated with methoxyethanol derivatives).
Chemical Identity
| Parameter | Detail |
| Chemical Name | This compound |
| Synonyms | N-methyl-4-(2-methoxyethoxy)aniline; Benzenamine, 4-(2-methoxyethoxy)-N-methyl- |
| CAS Number | 1178243-33-8 |
| Molecular Formula | C |
| Molecular Weight | 181.23 g/mol |
| Structural Features | Secondary aromatic amine; Ether-linked methoxyethyl group |
| Purity Standards | Typically ≥97% (HPLC) for pharmaceutical synthesis |
Hazard Identification & Toxicology (SAR Analysis)
Note: As a specialized intermediate, specific in vivo toxicological data is limited. The following profile is derived from Structure-Activity Relationship (SAR) analysis of analogous compounds (p-Anisidine, 2-Methoxyethanol).
Core Hazards
This compound is classified as High Hazard due to two distinct mechanisms of action:
-
Hematic Toxicity (Aniline Moiety):
-
Mechanism: Metabolic N-hydroxylation produces phenylhydroxylamine derivatives. These reactive metabolites oxidize ferrous hemoglobin (Fe
) to ferric methemoglobin (Fe ), which cannot transport oxygen. -
Clinical Manifestation: Cyanosis (blue skin/lips), headache, fatigue, and in severe cases, hypoxic collapse.
-
-
Reproductive Toxicity (Glycol Ether Side Chain):
-
Mechanism: Metabolic O-dealkylation may release 2-methoxyethanol (EGME) or methoxyacetic acid (MAA) .
-
Risk: MAA is a potent testicular toxicant and teratogen (GHS Category 1B). It inhibits histone deacetylases and disrupts nucleotide synthesis in developing tissues.
-
GHS Classification (Predicted)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed. |
| Acute Toxicity (Dermal) | Cat 3 | H311: Toxic in contact with skin. |
| Skin Sensitization | Cat 1 | H317: May cause an allergic skin reaction.[1] |
| STOT - Repeated | Cat 2 | H373: May cause damage to organs (Blood) through prolonged exposure. |
| Reproductive Tox | Cat 1B | H360: May damage fertility or the unborn child (inferred from side chain). |
Metabolic Activation Pathway
The following diagram illustrates the dual metabolic activation pathways that drive the compound's toxicity.
Figure 1: Predicted metabolic activation pathways showing the generation of methemoglobin-forming agents and reproductive toxins.
Handling, Storage & Stability
Engineering Controls
Due to the potential for aerosolization and skin absorption, standard laboratory ventilation is insufficient.
-
Primary Containment: Handle exclusively in a Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood with a face velocity >100 fpm.
-
Closed Systems: For synthesis scale-up (>10g), use closed transfer systems (e.g., split butterfly valves) to prevent powder exposure.
Personal Protective Equipment (PPE)
-
Respiratory: If outside containment, use a Powered Air Purifying Respirator (PAPR) with organic vapor/HEPA cartridges.
-
Dermal: Double-gloving is mandatory.
-
Inner Layer: Nitrile (0.11 mm).
-
Outer Layer: Laminate film (e.g., Silver Shield®) or thick Nitrile (>0.2 mm) to prevent permeation of the aniline derivative.
-
-
Body: Tyvek® or chemically resistant lab coat.
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Anilines are sensitive to oxidation and will darken (brown/purple) upon air exposure, indicating degradation to azobenzenes and other impurities.
-
Incompatibilities: Strong oxidizing agents, acids, and acid chlorides.
Emergency Response & First Aid
This protocol prioritizes the treatment of methemoglobinemia, which can be fatal if misdiagnosed as simple respiratory distress.
Response Workflow
Figure 2: Emergency response logic flow emphasizing the detection and treatment of methemoglobinemia.
Specific First Aid Measures
-
Inhalation: Remove to fresh air immediately.[2] If breathing is labored, administer 100% oxygen. Do not perform mouth-to-mouth resuscitation; use a bag-valve mask.
-
Skin Contact: Wash with polyethylene glycol 300 (PEG 300) or ethanol followed by soap and water. Lipophilic anilines are difficult to remove with water alone.
-
Eye Contact: Flush with water for 15 minutes.[3][4] Consult an ophthalmologist.
-
Ingestion: Do not induce vomiting . Give activated charcoal if conscious and within 1 hour of ingestion.
Ecological Impact & Disposal
Environmental Fate
-
Aquatic Toxicity: Predicted to be toxic to aquatic life (LC50 < 10 mg/L) due to the aniline moiety.
-
Persistence: Not readily biodegradable. The ether linkage stabilizes the molecule against rapid hydrolysis.
Disposal Protocols
-
Waste Stream: Must be segregated as Hazardous Chemical Waste .
-
Method: High-temperature incineration (>1000°C) with afterburner and scrubber to handle nitrogen oxides (NOx).
-
Prohibition: Never dispose of down the drain.
Regulatory Landscape[4][5][6][7][8][10][11][12][13]
-
TSCA (USA): Likely not listed on the active inventory (Research & Development Exemption only). Use is restricted to technically qualified individuals.
-
REACH (EU): Pre-registration required for imports >1 ton/year.
-
Shipping (IATA/DOT):
-
UN Number: UN 2811 (Toxic solid, organic, n.o.s.) or UN 2810 (if liquid).
-
Class: 6.1
-
Packing Group: III
-
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 1178243-33-8).[5][6]Link
-
PubChem. Compound Summary: Aniline Derivatives and Methemoglobinemia Toxicity Profile.Link
-
ECHA (European Chemicals Agency). Substance Information: 2-Methoxyethanol (Reproductive Toxicity).Link
-
National Institute for Occupational Safety and Health (NIOSH). Emergency Response Card: Aniline.Link
-
BenchChem. Osimertinib Intermediate Synthesis Pathways.Link
Sources
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- 3. marathonbrake.com [marathonbrake.com]
- 4. fishersci.com [fishersci.com]
- 5. 1248977-11-8,8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione 8,8-Dioxide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. A9306 | Sigma-Aldrich [sigmaaldrich.com]
Chemo-Structural Divergence: 4-(2-methoxyethoxy)aniline vs. its N-Methyl Analog in Drug Design
[1]
The Strategic Context: The "Erlotinib Tail"
In the landscape of kinase inhibitor design, the 4-(2-methoxyethoxy)aniline scaffold is not merely a building block; it is the pharmacophore "tail" responsible for the solubility and solvent-front interactions of the blockbuster EGFR inhibitor, Erlotinib (Tarceva) .
This guide dissects the critical divergence between the primary amine (Parent) and its N-methyl derivative . While the primary amine is the industry standard for constructing quinazoline cores, the N-methyl analog represents a strategic pivot point for medicinal chemists aiming to modulate lipophilicity (LogP) , basicity (pKa) , and metabolic stability .
The Core Structures
-
Compound A (Primary): 4-(2-methoxyethoxy)aniline[1]
-
Role: Nucleophilic warhead for
coupling to 4-chloroquinazolines.[1]
-
-
Compound B (Secondary): N-methyl-4-(2-methoxyethoxy)aniline[1]
-
Role: Specialized scaffold for modulating H-bond donor capability and blocking Phase II conjugation (N-acetylation).[1]
-
Physicochemical & Structural Profiling
The methylation of the aniline nitrogen induces electronic and steric shifts that fundamentally alter the molecule's behavior in biological systems.
Comparative Data Matrix
| Property | 4-(2-methoxyethoxy)aniline (Primary) | N-methyl-4-(2-methoxyethoxy)aniline (Secondary) | Impact on Drug Design |
| H-Bond Donors | 2 | 1 | Secondary amine loses one donor; critical for kinase hinge binding regions.[1] |
| Basicity (pKa) | ~4.6 - 5.0 | ~5.2 - 5.8 | N-Methylation increases basicity via inductive effect (+I) of the methyl group.[1] |
| Lipophilicity (cLogP) | ~1.2 | ~1.6 | Increased lipophilicity improves passive membrane permeability but lowers aqueous solubility. |
| Nucleophilicity | High (Sterically unhindered) | Moderate (Sterically hindered) | Secondary amine requires harsher conditions or specific catalysts (Buchwald) for coupling. |
| Metabolic Alert | High (N-Hydroxylation potential) | Moderate (N-Demethylation) | N-Methylation blocks direct N-acetylation, a common clearance pathway.[1] |
Expert Insight: The Basicity Shift
The N-methyl group exerts a positive inductive effect, increasing electron density on the nitrogen. This makes the N-methyl derivative a stronger base than the primary aniline.[2] In a drug discovery context, this
Synthetic Divergence & Reactivity[3]
The choice between the primary and secondary amine dictates the synthetic architecture. The primary amine is the gateway to Erlotinib , while the secondary amine is often used to generate "N-methylated bioisosteres" to solve metabolic liabilities.
Visualization: Synthetic Branching Pathways
Figure 1: Synthetic divergence. The primary amine allows for standard SNAr coupling to form Erlotinib. The N-methyl derivative often requires Palladium-catalyzed coupling (Buchwald-Hartwig) due to steric hindrance, yielding tertiary amine analogs.[1]
Medicinal Chemistry: Metabolism & Toxicity[4][5][6]
One of the most critical distinctions lies in Metabolic Fate . Anilines are notorious "structural alerts" in drug design due to the formation of reactive quinone imines.
The Metabolic Fork
-
Primary Amine Fate:
-
N-Methyl Derivative Fate:
Visualization: Metabolic Pathways
Figure 2: Metabolic fates.[1] The N-methyl group delays the formation of toxic N-hydroxylamines and blocks direct acetylation, altering the pharmacokinetic profile.[1]
Experimental Protocols
Protocol A: Synthesis of N-Methyl-4-(2-methoxyethoxy)aniline
Objective: Selective mono-methylation.[1] Direct alkylation with methyl iodide is forbidden due to uncontrollable over-alkylation to the quaternary ammonium salt. Method: Reductive Amination.[3][4][5][6][7]
Reagents:
-
Substrate: 4-(2-methoxyethoxy)aniline (1.0 eq)[1]
-
Paraformaldehyde (1.1 eq) or Formalin (37% aq)
-
Sodium Methoxide (NaOMe) in Methanol (to depolymerize paraformaldehyde)
-
Sodium Borohydride (
) or Sodium Cyanoborohydride ( )[3][5]
Step-by-Step Workflow:
-
Imine Formation: Dissolve 4-(2-methoxyethoxy)aniline in anhydrous Methanol (MeOH). Add Paraformaldehyde and a catalytic amount of NaOMe. Stir at reflux for 2 hours to form the imine species.
-
Checkpoint: Monitor by TLC. The primary amine spot should disappear.
-
-
Reduction: Cool the mixture to 0°C. Carefully add
(1.5 eq) portion-wise. (Note: is preferred if acid sensitivity is a concern, but works well for simple anilines). -
Quench: Stir for 1 hour at RT. Quench with water.
-
Extraction: Evaporate MeOH. Extract aqueous residue with Ethyl Acetate (EtOAc).[6][8]
-
Purification: The secondary amine is less polar than the primary. Purify via flash column chromatography (Hexane/EtOAc).
Protocol B: Analytical Differentiation (NMR)
How to prove you have the N-methyl derivative and not the primary amine or dimethyl impurity:
-
Primary Amine (
): Broad singlet at 3.5–4.5 ppm (integrates to 2H). Exchangeable with . -
Secondary Amine (
):-
Broad singlet at
3.5–4.0 ppm (integrates to 1H). -
Diagnostic Signal: Sharp singlet (or doublet if coupling visible) at
2.8–2.9 ppm corresponding to the group (integrates to 3H).
-
References
-
Synthesis of Erlotinib Intermediates
-
Modified Synthesis of Erlotinib Hydrochloride. (2012). National Institutes of Health (PMC).
-
-
Aniline Metabolism & Toxicity
-
Reductive Amination Protocols
-
Reductive Amination: Common Conditions & Mechanisms.[3] Common Organic Chemistry.
-
-
Erlotinib Derivatives & SAR
Sources
- 1. manusaktteva.com [manusaktteva.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. vjs.ac.vn [vjs.ac.vn]
- 9. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Is 4-(2-methoxyethoxy)-N-methylaniline a PROTAC Linker Intermediate? A Scientific Evaluation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the question of whether 4-(2-methoxyethoxy)-N-methylaniline is a recognized intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Our comprehensive review of the current scientific literature and chemical databases indicates that This compound is not a commonly documented or commercially available PROTAC linker intermediate. However, a thorough analysis of its chemical structure reveals a compelling potential for its use in this capacity. This guide provides an in-depth exploration of PROTAC linker technology, a structural and reactivity analysis of this compound, and a series of hypothetical protocols for its functionalization and integration into a PROTAC molecule.
The Critical Role of the Linker in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a revolutionary therapeutic modality. They function by coopting the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2]
The linker is far more than a simple spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. The most prevalent linker motifs include polyethylene glycol (PEG) chains and alkyl chains, valued for their flexibility and synthetic tractability.[2][3] More rigid structures, such as those incorporating piperazine or piperidine rings, are also employed to optimize the spatial orientation of the two ligands for efficient ternary complex formation (POI-PROTAC-E3 ligase).
Figure 1: The mechanism of action of a PROTAC, highlighting the formation of a ternary complex leading to protein degradation.
Structural Analysis of this compound
To evaluate its potential as a PROTAC linker intermediate, we must first dissect the chemical structure of this compound.
Structure:
This molecule possesses several key features relevant to PROTAC linker design:
-
N-methylaniline moiety: The secondary amine of the N-methylaniline group is a potential site for chemical modification. The nitrogen atom is nucleophilic and can undergo reactions such as acylation, alkylation, or arylation to attach to a warhead or an E3 ligase ligand. The aromatic ring itself can also be functionalized, for instance, through electrophilic aromatic substitution, although this is generally less straightforward than reactions at the nitrogen.
-
Methoxyethoxy group: This short chain is structurally analogous to a di-ethylene glycol (PEG2) unit, a very common motif in PROTAC linkers. PEG chains are known to enhance the solubility and pharmacokinetic properties of PROTACs. The terminal methoxy group, however, is relatively inert and would require chemical modification to serve as a point of attachment.
-
Overall physicochemical properties: The combination of the aromatic ring and the ether chain imparts a degree of both lipophilicity and hydrophilicity, which could be advantageous for cell permeability and solubility.
Hypothetical Utility as a PROTAC Linker Intermediate
While not a standard building block, this compound could conceivably be employed in PROTAC synthesis in a few ways:
-
As a precursor to a functionalized aniline derivative: The molecule could be modified to introduce a reactive handle at either the aniline nitrogen or the terminus of the methoxyethoxy chain.
-
As a fragment incorporated into a larger linker: The N-methylaniline portion could serve as a rigidifying element within a longer, more flexible linker chain.
The primary challenge lies in the fact that the molecule, in its current form, lacks a readily available functional group for direct conjugation to another molecule. Both the N-methyl group and the terminal methoxy group are relatively unreactive. Therefore, synthetic modification would be a prerequisite for its use as a linker intermediate.
Proposed Synthetic Strategies for Functionalization
Here, we propose hypothetical, yet chemically sound, protocols for modifying this compound to render it a viable PROTAC linker intermediate.
Functionalization at the Aniline Nitrogen
The most direct approach is to leverage the reactivity of the secondary amine.
Protocol 1: Acylation to Introduce a Carboxylic Acid Handle
This protocol would attach a linker arm terminating in a carboxylic acid, which can then be activated for amide bond formation with an amine-containing warhead or E3 ligase ligand.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution and stir at room temperature.
-
Acylation: Slowly add a solution of 1.1 equivalents of a suitable acylating agent, for example, succinic anhydride, in the same anhydrous solvent.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired carboxylic acid-terminated intermediate.
Figure 2: Workflow for the acylation of this compound.
Functionalization of the Methoxyethoxy Chain
Modifying the terminal methoxy group is more challenging but would yield a different type of linker intermediate.
Protocol 2: Ether Cleavage and Functionalization
This protocol involves the cleavage of the terminal methyl ether to reveal a primary alcohol, which can then be converted into a variety of functional groups.
Step-by-Step Methodology:
-
Ether Cleavage: In a reaction vessel, dissolve 1 equivalent of this compound in anhydrous DCM. Cool the solution to 0 °C. Add 1.5 equivalents of a strong Lewis acid, such as boron tribromide (BBr3), dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quenching: Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Work-up and Extraction: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Purify the crude alcohol intermediate by column chromatography.
-
Further Functionalization (Example: Conversion to an Azide):
-
Dissolve the purified alcohol in anhydrous DCM and add 1.2 equivalents of TEA.
-
Cool to 0 °C and add 1.1 equivalents of methanesulfonyl chloride to form the mesylate.
-
After completion, wash the reaction mixture with water and brine, dry, and concentrate.
-
Dissolve the crude mesylate in dimethylformamide (DMF) and add 1.5 equivalents of sodium azide. Heat the reaction to 60-80 °C and stir until the mesylate is consumed.
-
After cooling, dilute with water and extract the azide-functionalized linker intermediate with an ether/hexane mixture.
-
Purify the final product by column chromatography.
-
This azide-terminated intermediate would be suitable for "click chemistry" reactions, a widely used method for PROTAC synthesis.[1]
Potential Advantages and Disadvantages
Potential Advantages:
-
Incorporation of a PEG-like unit: The methoxyethoxy group provides a short, hydrophilic spacer.
-
Modulation of physicochemical properties: The N-methylaniline core could influence the conformational rigidity and overall lipophilicity of the resulting PROTAC.
-
Novel chemical space: Utilizing such an intermediate would lead to novel linker structures, potentially offering unique biological activities or improved properties.
Potential Disadvantages:
-
Lack of direct commercial availability as a functionalized linker: This necessitates multi-step synthesis, increasing time and cost.
-
Potential for metabolic liabilities: The N-methylaniline moiety could be susceptible to metabolic oxidation.
-
Unpredictable impact on ternary complex formation: The specific geometry and electronic properties of this fragment may not be optimal for productive ternary complex formation without extensive empirical optimization.
Conclusion: A Plausible but Unproven Intermediate
For researchers in drug discovery, this compound represents a piece of unexplored chemical space in the vast landscape of PROTAC design. Its exploration could lead to the development of novel linkers with unique and potentially advantageous properties. However, without empirical validation, its status remains that of a hypothetical, yet intriguing, potential building block for the next generation of targeted protein degraders.
References
-
Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]
-
Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
Sources
Methodological & Application
Application Note: High-Affinity Kinase PROTAC Design Using 4-(2-methoxyethoxy)-N-methylaniline as a Warhead Anchor
Introduction & Scientific Rationale
In the rational design of Proteolysis Targeting Chimeras (PROTACs), the "Anchor" refers to the moiety responsible for binding the Target Protein of Interest (POI).[1][2][3] While much attention is given to the E3 ligase ligand (e.g., Thalidomide, VH032), the physicochemical properties of the Target Anchor (Warhead) are equally critical for cellular permeability and ternary complex stability.
4-(2-methoxyethoxy)-N-methylaniline (CAS: 53696-60-9) represents a privileged scaffold for constructing kinase-targeting PROTACs, particularly for the EGFR, ALK, and CDK families. Its structural utility is threefold:
-
Solubility Enhancement: The para-methoxyethoxy tail functions as a truncated solubilizing group, mimicking the hydrophilic tails of drugs like Gefitinib or Erlotinib without the bulk of a morpholine ring. This is crucial for PROTACs, which often suffer from poor aqueous solubility (LogP > 5).
-
Selectivity Modulation: The N-methyl group, upon conjugation to a heterocyclic core (e.g., pyrimidine or quinazoline), forms a tertiary amine. This eliminates a potential hydrogen bond donor, a strategy often employed to gain selectivity for specific kinase mutant conformations (e.g., T790M in EGFR) over wild-type isoforms.
-
Synthetic Versatility: The secondary amine allows for controlled nucleophilic aromatic substitution (
) without the risk of over-alkylation common with primary anilines.
This guide details the protocol for utilizing this compound as a Target Anchor Precursor , specifically focusing on its conjugation to a di-chlorinated heterocyclic scaffold to generate a "clickable" PROTAC warhead.
Chemical Design Strategy: The "Exit Vector"
Successful PROTAC design requires identifying an Exit Vector —a position on the warhead where a linker can be attached without disrupting binding to the POI.[1]
When using this compound, the molecule itself acts as the Solvent-Exposed Cap . It is typically attached to one side of a core scaffold (e.g., 2,4-dichloropyrimidine), while the Linker is attached to the other side.
Design Logic Diagram
Caption: Modular assembly of a kinase PROTAC. The aniline derivative serves as the affinity/solubility cap, while the core scaffold directs the exit vector toward the E3 ligase.
Experimental Protocols
Protocol A: Synthesis of the Warhead Intermediate
Objective: Conjugate this compound to a 2,4-dichloropyrimidine core to create the warhead scaffold.
Reagents:
-
This compound (1.0 eq)
-
2,4-Dichloropyrimidine (1.2 eq) (or 4-chloroquinazoline derivative)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
n-Butanol (Solvent)
Procedure:
-
Preparation: Dissolve 2,4-dichloropyrimidine (150 mg, 1.0 mmol) in n-Butanol (5 mL) in a sealed reaction vial.
-
Addition: Add DIPEA (435 µL, 2.5 mmol) followed by this compound (181 mg, 1.0 mmol).
-
Expert Note: The order of addition is critical. Ensure the base is present to neutralize HCl generated during the substitution.
-
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Monitoring: Monitor by LC-MS. The product should appear as the mono-substituted species (m/z ~ [M+H]+). The N-methyl group directs the reaction to the more electrophilic C-4 position of the pyrimidine in most cases, but regioisomer formation (C-2 vs C-4) must be verified by NMR (NOESY).
-
-
Workup: Cool to room temperature. Remove solvent under reduced pressure.
-
Purification: Resuspend residue in DCM/MeOH (9:1) and purify via Flash Column Chromatography (Silica gel, 0-5% MeOH in DCM).
-
Yield Check: Expected yield: 65-80%.
Protocol B: Linker Attachment (The "Click" Ready Scaffold)
Once the aniline is attached, the remaining chloride (at C-2) serves as the Exit Vector for the linker.
-
Reactant: Use a mono-Boc protected diamine linker (e.g., N-Boc-piperazine or N-Boc-hexyldiamine).
-
Conditions: React the Warhead Intermediate (from Protocol A) with the linker amine (2.0 eq) and DIPEA (3.0 eq) in 1,4-Dioxane at 100°C (microwave assisted) for 1 hour.
-
Deprotection: Treat with TFA/DCM (1:1) to expose the terminal amine for conjugation to the E3 ligand carboxylate.
Biological Validation: The "Self-Validating" Workflow
A PROTAC must be validated not just for degradation, but for mechanism. Use this tiered screening approach.
Tier 1: Binary Binding Assay (Target Engagement)
Purpose: Verify that attaching the aniline anchor did not destroy binding affinity to the kinase. Method: Fluorescence Polarization (FP) or TR-FRET.
-
Control: Parent inhibitor (e.g., Gefitinib).
-
Test: Synthesized PROTAC Warhead (Aniline + Core + Linker).
-
Acceptance Criteria: The IC50 of the PROTAC warhead should be within 10-fold of the parent inhibitor. If IC50 shifts >100x, the N-methylaniline attachment mode is sterically clashing.
Tier 2: Ternary Complex Formation (AlphaLISA)
Purpose: Confirm the PROTAC can bridge the Kinase and E3 Ligase. Setup:
-
Donor Beads: Streptavidin-coated (binding Biotin-Kinase).
-
Acceptor Beads: Anti-FLAG (binding FLAG-E3 Ligase).
-
Readout: The "Hook Effect" (bell-shaped curve) is the hallmark of valid ternary complex formation.
Tier 3: Degradation Efficiency (Western Blot)
Protocol:
-
Cell Line: Relevant cancer line (e.g., H1975 for EGFR).
-
Dosing: Treat cells with PROTAC (0.1, 1, 10, 100, 1000 nM) for 16–24 hours.
-
Lysis: RIPA buffer + Protease/Phosphatase inhibitors.
-
Normalization: Total protein (BCA assay) and Housekeeping gene (GAPDH/Actin).
-
Quantification: Calculate
(concentration for 50% degradation) and (maximum degradation depth).
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| High IC50 (Poor Binding) | N-methyl group steric clash | Switch to N-desmethyl analog (secondary aniline) to allow H-bond donation. |
| No Degradation (High Dmax) | Linker too short/rigid | Increase PEG chain length (PEG2 -> PEG4) or switch to alkyl chain. |
| Cytotoxicity (Non-specific) | Off-target kinase inhibition | Perform KinomeScan; the aniline tail may be too "promiscuous." |
| Poor Solubility | Lipophilicity too high | The methoxyethoxy tail is insufficient. Add a piperazine group to the linker. |
Pathway Visualization
The following diagram illustrates the mechanism of action for an EGFR-targeting PROTAC utilizing the this compound anchor.
Caption: The ubiquitin-proteasome system (UPS) cascade initiated by the Aniline-anchored PROTAC.
References
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[4] Nature Chemical Biology, 11(8), 611–617. [Link]
-
Burslem, G. M., & Crews, C. M. (2020).[5] Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery.[4][6] Cell, 181(1), 102–114. [Link]
-
Smith, B. E., et al. (2019). Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase. Nature Communications, 10, 131. [Link]
-
Testa, A., et al. (2020).[5] Design and Synthesis of PROTACs. Methods in Molecular Biology, 2185, 1-20. [Link]
- Pfizer Inc. (2018). Patent WO2018119328A1: Heterocyclic compounds as EGFR inhibitors. (Demonstrates the use of methoxyethoxy-aniline tails in kinase inhibitor design).
Sources
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arvinas.com [arvinas.com]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. news-medical.net [news-medical.net]
Application Notes and Protocols: Reductive Amination Conditions for 4-(2-methoxyethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Alkylated Anilines
N-alkylation of anilines is a cornerstone transformation in modern organic synthesis, pivotal to the construction of a vast array of molecules, from active pharmaceutical ingredients (APIs) and agrochemicals to advanced functional materials. The resulting secondary and tertiary anilines are prevalent scaffolds in medicinal chemistry. The subject of this guide, 4-(2-methoxyethoxy)aniline, is a valuable building block, incorporating a flexible and polar side chain that can influence pharmacokinetic properties. Reductive amination stands out as a premier method for its N-alkylation due to its high efficiency, broad substrate scope, and control over the degree of alkylation, thus avoiding common pitfalls of direct alkylation, such as over-alkylation.[1]
This document provides a comprehensive guide to the reductive amination of 4-(2-methoxyethoxy)aniline, detailing the underlying chemical principles, offering a selection of robust protocols, and explaining the rationale behind the choice of reagents and conditions.
The Mechanism of Reductive Amination
Reductive amination is a two-stage process that can be performed in a single pot ("direct") or in a stepwise ("indirect") fashion.[2] The reaction commences with the nucleophilic attack of the amine on a carbonyl compound (an aldehyde or ketone) to form a hemiaminal intermediate. This is followed by the elimination of water to yield an imine (from a primary amine) or an iminium ion. The C=N double bond of this intermediate is then reduced by a suitable hydride agent to furnish the final N-alkylated amine.
The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the imine/iminium ion in the presence of the starting carbonyl compound.[3]
Key Reaction Parameters and Their Scientific Rationale
The efficiency and selectivity of the reductive amination of 4-(2-methoxyethoxy)aniline are governed by several critical parameters:
Choice of Reducing Agent
The selection of the reducing agent is paramount. While powerful reductants like lithium aluminum hydride (LiAlH4) would indiscriminately reduce both the starting carbonyl and the intermediate imine, milder and more selective agents are required for a successful one-pot reaction.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for reductive aminations.[3][4] Its reduced reactivity compared to sodium borohydride (NaBH₄) allows it to selectively reduce the protonated imine intermediate over the aldehyde or ketone starting material.[3] It is particularly effective for reactions involving weakly basic amines like anilines.[5] The reaction is typically performed in aprotic solvents such as 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM).[4]
-
Sodium Cyanoborohydride (NaBH₃CN): Another widely used selective reducing agent.[1] A key advantage is its stability in protic solvents like methanol at a slightly acidic pH (6-7), which facilitates imine formation.[6] However, a significant drawback is the generation of toxic hydrogen cyanide upon quenching with acid, necessitating careful handling and workup procedures.
-
Sodium Borohydride (NaBH₄): While capable of reducing both carbonyls and imines, NaBH₄ can be used in a stepwise, or indirect, reductive amination.[4] This involves pre-forming the imine, often by stirring the aniline and carbonyl compound together for a period, before the addition of the reducing agent.[1]
The Role of the Carbonyl Compound
A wide variety of aldehydes and ketones can be employed, allowing for the introduction of diverse substituents on the nitrogen atom. Aldehydes are generally more reactive than ketones. For sterically hindered or electronically deactivated ketones, the addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can facilitate imine formation.
Solvent Selection
The choice of solvent is dictated by the chosen reducing agent. For the preferred NaBH(OAc)₃, aprotic solvents like DCE or THF are ideal.[4] When using NaBH₃CN, methanol is a common choice.
The Influence of an Acid Catalyst
The formation of the imine intermediate is the rate-limiting step and is acid-catalyzed. A catalytic amount of a weak acid, such as acetic acid, is often added to the reaction mixture to protonate the carbonyl oxygen, thereby increasing its electrophilicity and accelerating the initial nucleophilic attack by the aniline.
Experimental Protocols
The following protocols provide a starting point for the reductive amination of 4-(2-methoxyethoxy)aniline. Optimization may be required based on the specific carbonyl compound used.
Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the recommended general procedure due to its efficiency and the use of a less toxic reducing agent.
Workflow:
Caption: Workflow for direct reductive amination using STAB.
Step-by-Step Procedure:
-
To a stirred solution of 4-(2-methoxyethoxy)aniline (1.0 eq) in 1,2-dichloroethane (DCE) (0.1-0.2 M), add the aldehyde or ketone (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 4-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated 4-(2-methoxyethoxy)aniline.
Protocol 2: Indirect Reductive Amination using Sodium Borohydride
This method is useful when employing the less selective but often more readily available sodium borohydride.
Workflow:
Caption: Workflow for indirect reductive amination using NaBH₄.
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 4-(2-methoxyethoxy)aniline (1.0 eq) and the aldehyde or ketone (1.1 eq) in methanol (0.2-0.4 M).
-
Stir the solution at room temperature for 2-4 hours to allow for sufficient imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via silica gel column chromatography.
Data Summary and Comparison
The choice of reaction conditions can significantly impact the reaction time and yield. The following table provides a comparative overview based on typical outcomes for the reductive amination of anilines.
| Parameter | Protocol 1 (STAB) | Protocol 2 (NaBH₄) | Rationale & Remarks |
| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Borohydride | STAB offers higher selectivity for the imine, allowing for a one-pot procedure.[3] NaBH₄ is less selective and requires a stepwise approach. |
| Solvent | DCE, THF, DCM (Aprotic) | Methanol, Ethanol (Protic) | Solvent choice is dictated by the stability and reactivity of the reducing agent. |
| Catalyst | Acetic Acid (catalytic) | None (or acid for imine formation) | Acid catalysis accelerates the initial, often rate-limiting, imine formation step. |
| Procedure Type | Direct (One-pot) | Indirect (Stepwise) | The direct method is generally more efficient in terms of time and handling. |
| Typical Reaction Time | 4 - 24 hours | 4 - 16 hours (post-reduction) | Anilines are less nucleophilic than aliphatic amines, often requiring longer reaction times. |
| Work-up | Aqueous NaHCO₃ quench | Water quench | STAB reactions are typically quenched with a mild base. |
| Safety | Lower toxicity byproducts | Releases flammable H₂ gas on quench | NaBH₃CN (not detailed) poses a higher risk due to cyanide generation. |
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls, this is often due to incomplete imine formation, especially with less reactive ketones. A small amount of additional acetic acid can be added. For particularly challenging substrates, the addition of Ti(OiPr)₄ as a Lewis acid catalyst and water scavenger can be beneficial.
-
Aldehyde Self-Condensation: In reactions with aldehydes, competitive self-condensation can occur. Using the aniline in a slight excess (1.1 to 1.2 equivalents) can help to mitigate this side reaction.
-
Purification: The polarity of the N-alkylated product will vary significantly depending on the introduced alkyl group. A gradient elution system for column chromatography (e.g., ethyl acetate in hexanes) is recommended to achieve good separation.
Conclusion
The reductive amination of 4-(2-methoxyethoxy)aniline is a robust and versatile transformation for the synthesis of valuable N-alkylated derivatives. The use of sodium triacetoxyborohydride in a one-pot procedure is highly recommended for its efficiency, selectivity, and favorable safety profile. By carefully considering the choice of reagents and reaction parameters as outlined in this guide, researchers can reliably access a diverse range of target molecules for applications in drug discovery and materials science.
References
-
Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Biotage. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-DIMETHYLQUINOLINE. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Grogan, G., & Turner, N. J. (2016). Reductive aminations by imine reductases: from milligrams to tons. Chemical Communications, 52(52), 8052–8061. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). Show the mechanism of reductive amination of cyclohexanone and dimethylamine with NaBH4. Retrieved from [Link]
-
MDPI. (2025, August 23). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]
-
Macmillan Group. (2005, December 14). Enantioselective Organocatalytic Reductive Amination. Retrieved from [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]
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The Strategic Incorporation of the 4-(2-methoxyethoxy)-N-methylaniline Moiety in Modern Kinase Inhibitor Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The aniline scaffold has proven to be a privileged structure, capable of forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. Strategic substitution on the aniline ring is a key determinant of a compound's potency, selectivity, and overall drug-like properties. This document provides an in-depth guide to the application of the 4-(2-methoxyethoxy)-N-methylaniline moiety, a sophisticated building block for kinase inhibitor design. We will explore the chemical rationale for its use, drawing parallels with successful, clinically approved inhibitors, and provide detailed, actionable protocols for its synthesis and subsequent evaluation in kinase inhibitor screening cascades.
Introduction: The Rationale for the Methoxyethoxy-Aniline Scaffold
Protein kinases, as central regulators of cellular signaling, are validated therapeutic targets for a multitude of diseases.[1] The development of small molecule inhibitors that compete with ATP for the enzyme's active site has revolutionized treatment paradigms.[2] Within this class of drugs, the 4-anilinoquinazoline and related scaffolds are particularly prominent.[2][3][] The core principle of their mechanism involves the aniline nitrogen acting as a hydrogen bond donor to the kinase hinge region, mimicking the adenine portion of ATP.[2]
The true innovation, however, lies in the "decorations" on this core scaffold. The this compound fragment offers a compelling combination of features:
-
The Methoxyethoxy Group: This flexible, polar ether chain is a powerful tool for medicinal chemists. It can significantly enhance aqueous solubility, a common challenge in drug development. Furthermore, the oxygen atoms can act as hydrogen bond acceptors, forming additional interactions with the solvent-exposed regions of the ATP pocket, thereby increasing binding affinity and potentially modulating selectivity.[5][6][7] A prime example is seen in the structure of Erlotinib , an EGFR inhibitor, where two methoxyethoxy groups on the quinazoline ring contribute to its activity.[8][9]
-
The N-Methyl Group: The addition of a methyl group to the aniline nitrogen can serve multiple purposes. It can provide a steric shield, preventing unwanted metabolic reactions at the nitrogen. It can also fine-tune the basicity and nucleophilicity of the aniline nitrogen and influence the conformational preferences of the molecule, which can be critical for optimal fitting into the ATP-binding site.
By combining these features, the this compound moiety serves as a high-value starting point for generating novel kinase inhibitors with potentially superior pharmacokinetic and pharmacodynamic profiles.
Conceptual Design and Workflow
The strategic use of this compound is best illustrated within a typical kinase inhibitor discovery workflow. The aniline derivative acts as a key building block, which is coupled with a suitable heterocyclic core (e.g., a substituted quinazoline, pyrimidine, or pyrrolopyrimidine) that presents a reactive site for nucleophilic aromatic substitution.
Caption: Kinase inhibitor discovery workflow using the title aniline.
Experimental Protocols
The following protocols provide a comprehensive framework for the synthesis, characterization, and evaluation of kinase inhibitors derived from this compound.
Protocol 1: Synthesis of this compound
This protocol outlines a representative synthesis via reduction of a nitro precursor, followed by N-methylation.
Step 1: Synthesis of 1-(2-methoxyethoxy)-4-nitrobenzene
-
To a stirred solution of 4-nitrophenol (1 equiv.) and potassium carbonate (1.5 equiv.) in anhydrous N,N-dimethylformamide (DMF), add 1-bromo-2-methoxyethane (1.2 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Reduction to 4-(2-methoxyethoxy)aniline
-
Dissolve the nitro compound from Step 1 (1 equiv.) in ethanol or methanol.
-
Add Palladium on carbon (10% Pd/C, ~5 mol%) to the solution.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain 4-(2-methoxyethoxy)aniline.
Step 3: N-methylation to this compound
-
To a solution of 4-(2-methoxyethoxy)aniline (1 equiv.) in methanol, add paraformaldehyde (1.2 equiv.).
-
Reflux the mixture until the paraformaldehyde dissolves.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equiv.) in portions, controlling the effervescence.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the final product, this compound.[10]
Protocol 2: Coupling with a Heterocyclic Core (Exemplified with a Quinazoline)
This protocol is analogous to the synthesis of many 4-anilinoquinazoline inhibitors like Gefitinib and Erlotinib.[3][8][11][12]
-
To a solution of 4-chloro-6,7-disubstituted-quinazoline (1 equiv.) in isopropanol, add this compound (1.1 equiv.).
-
A catalytic amount of acid (e.g., HCl or methanesulfonic acid) can be added to facilitate the reaction.
-
Heat the mixture to reflux (approx. 80-85°C) and stir for 4-8 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion, a precipitate of the product hydrochloride salt may form.
-
Cool the reaction mixture to room temperature. Collect the solid product by filtration.
-
Wash the collected solid with cold isopropanol and then diethyl ether to remove unreacted starting materials.
-
The product can be further purified by recrystallization or converted to the free base by treatment with a mild base (e.g., sodium bicarbonate solution) followed by extraction and chromatography if necessary.
Protocol 3: Biochemical Kinase Activity Assay (ADP-Glo™ Format)
This protocol determines the in vitro potency (IC50) of the synthesized compound against a target kinase. The ADP-Glo™ assay is a robust luminescence-based method that measures ADP production, a direct product of kinase activity.[13]
Materials:
-
Target kinase and its specific substrate
-
Synthesized inhibitor compound (dissolved in DMSO)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipette or liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in the appropriate reaction buffer.
-
Add 2.5 µL of the kinase/substrate solution to each well.
-
Prepare an ATP solution at 2x the desired final concentration.
-
Initiate the kinase reaction by adding 2.5 µL of the 2x ATP solution to each well.
-
-
Incubation: Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
| Parameter | Typical Concentration/Condition | Rationale |
| Final DMSO Conc. | ≤ 1% | High DMSO concentrations can inhibit kinase activity. |
| ATP Conc. | At or near Km(ATP) | Provides a sensitive measure of competitive inhibition. |
| Incubation Time | 60 minutes | Allows for sufficient product formation without substrate depletion. |
| Plate Type | White, Opaque | Maximizes luminescent signal and prevents well-to-well crosstalk. |
Protocol 4: Cell-Based Target Inhibition Assay (Cellular Phosphorylation Assay)
This assay confirms that the compound can enter cells and inhibit the target kinase in a physiological context.[11]
Caption: Workflow for a cellular phosphorylation assay.
Procedure:
-
Cell Culture: Seed a relevant cancer cell line (e.g., A549 for an EGFR inhibitor) into 96-well plates and allow them to attach overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 4-24 hours. This reduces basal kinase activity.
-
Inhibitor Treatment: Prepare serial dilutions of the test compound in serum-free medium. Add the dilutions to the cells and pre-incubate for 1-2 hours.
-
Kinase Activation: Stimulate the cells with a specific growth factor (e.g., EGF for EGFR) for a short period (e.g., 10-30 minutes) to induce phosphorylation of downstream substrates.
-
Cell Lysis: Aspirate the medium and add lysis buffer to each well to extract cellular proteins.
-
Quantification: Quantify the phosphorylation level of a key downstream substrate (e.g., phospho-ERK or phospho-AKT for the EGFR pathway) using a method like ELISA, TR-FRET, or AlphaLISA.[11][14] These methods typically use a pair of antibodies: one to capture the total substrate protein and a second, phospho-specific antibody for detection.
-
Data Analysis: Normalize the phospho-substrate signal to the total protein signal or a housekeeping protein. Calculate the percent inhibition at each compound concentration and determine the cellular IC50 value.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable and strategically designed building block for the discovery of next-generation kinase inhibitors. Its inherent properties—enhanced solubility, potential for additional hydrogen bonding, and metabolic blocking—address key challenges in medicinal chemistry. The protocols outlined in this document provide a robust framework for synthesizing novel inhibitors based on this scaffold and for advancing them through the essential biochemical and cell-based assays that form the foundation of a successful kinase inhibitor drug discovery program. Future work should focus on exploring diverse heterocyclic cores to couple with this aniline derivative, enabling the targeting of a wide range of kinases and the continued development of potent and selective therapeutics.
References
- BenchChem. (2025). Application Notes & Protocols: The Role of 4-Anilino-6,7-dimethoxyquinazoline as a Key Intermediate in Pharmaceutical Synthesis. BenchChem.
-
Asadipour, A., et al. (2013). Modified Synthesis of Erlotinib Hydrochloride. DARU Journal of Pharmaceutical Sciences. [Link]
- Reaction Biology. (2022).
- BenchChem. (2025). Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. BenchChem.
- New Drug Approvals. (2015). Erlotinib. New Drug Approvals.
- Li, X., et al. (2022). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry.
- New Drug Approvals. (2015). Gefitinib. New Drug Approvals.
- Google Patents. (2012). Method for the preparation of erlotinib.
- Roskoski, R. Jr. (2021). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.
-
Zhang, J., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Molecules. [Link]
- Google Patents. (2013). Process for the preparation of gefitinib.
- Vietnam Academy of Science and Technology. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Kinase Inhibitor Development. BenchChem.
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2024). The role of the methoxy group in approved drugs | Request PDF. ResearchGate. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline. BenchChem.
-
PubChem. (n.d.). Vandetanib. National Center for Biotechnology Information. [Link]
-
NCBI. (2009). [11C]N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine. National Center for Biotechnology Information. [Link]
- Dash, A., et al. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies.
-
ChemBK. (2022). 4-[(3-ethynylphenyl)amino]-6,7-bis(2-methoxyethoxy)quinazoline. ChemBK. [Link]
-
SID. (2019). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. SID. [Link]
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- 6. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [rjpbr.com]
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Preparation of 4-(2-methoxyethoxy)-N-methylaniline via Buchwald-Hartwig amination
This Application Note is designed for research scientists and process chemists requiring a robust, scalable method for the synthesis of 4-(2-methoxyethoxy)-N-methylaniline .
While traditional reductive amination or direct alkylation of anilines often leads to over-alkylation (forming N,N-dimethyl byproducts), the Buchwald-Hartwig amination utilizing sterically demanding dialkylbiaryl phosphine ligands offers superior chemoselectivity for mono-N-methylation .
Executive Summary & Strategic Rationale
The target molecule, This compound , is a critical pharmacophore often found in kinase inhibitors (e.g., EGFR inhibitors). The structural challenge lies in installing the N-methyl group on the electron-rich aniline ring without generating the N,N-dimethyl impurity.
Why Buchwald-Hartwig?
-
Chemoselectivity: Traditional methylation (MeI/Base) is difficult to stop at the secondary amine stage.
-
Substrate Availability: The precursor 1-bromo-4-(2-methoxyethoxy)benzene is easily accessible via Williamson ether synthesis, whereas the corresponding aniline requires nitration/reduction steps that may be less efficient.
-
Ligand Selection: This protocol utilizes BrettPhos , a ligand specifically engineered by the Buchwald group to facilitate the difficult mono-arylation of small, nucleophilic primary amines like methylamine [1].
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into two phases: the construction of the aryl ether scaffold and the C-N bond formation.
Caption: Retrosynthetic disconnection relying on the chemoselective coupling of an aryl bromide with methylamine.
Experimental Protocol
Phase 1: Preparation of Precursor (If not commercially sourced)
Note: 1-bromo-4-(2-methoxyethoxy)benzene (CAS: 125808-05-1) is commercially available. If synthesis is required, follow this standard Williamson ether protocol.
Reagents: 4-Bromophenol, 2-Bromoethyl methyl ether, K₂CO₃, Acetone.
-
Dissolve: 4-Bromophenol (1.0 equiv) in Acetone (0.5 M).
-
Add Base: Add K₂CO₃ (2.0 equiv) and stir for 15 min.
-
Alkylate: Add 2-Bromoethyl methyl ether (1.2 equiv). Reflux for 12 hours.
-
Workup: Filter salts, concentrate, and wash with NaOH (1M) to remove unreacted phenol.
Phase 2: The Buchwald-Hartwig Amination (Core Protocol)
This step utilizes BrettPhos Pd G3 , a third-generation precatalyst that ensures rapid activation and air stability.
Reaction Scheme: Ar-Br + MeNH₂ → Ar-NHMe + HBr (neutralized)
Materials Table
| Reagent | Equiv. | Role | Critical Attribute |
| 1-bromo-4-(2-methoxyethoxy)benzene | 1.0 | Substrate | Purity >98% |
| Methylamine (2M in THF) | 2.0 | Nucleophile | Must be anhydrous. Avoid aqueous solns. |
| BrettPhos Pd G3 | 0.02 (2 mol%) | Precatalyst | Ensures mono-selectivity [1]. |
| BrettPhos | 0.02 (2 mol%) | Ligand | Optional: Added if using Pd(OAc)₂ source. |
| NaOtBu | 1.4 | Base | Strong base required for activation. |
| 1,4-Dioxane | Solvent | 0.2 M | Anhydrous, degassed. |
Step-by-Step Procedure
Safety Warning: Methylamine is a toxic gas; use a sealed pressure tube and work in a well-ventilated fume hood.
-
Charge Solids: In a nitrogen-filled glovebox (or using strict Schlenk technique), add the aryl bromide (1.0 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G3 (2 mol%) to a heavy-walled pressure tube equipped with a magnetic stir bar.
-
Expert Tip: If using Pd(OAc)₂ + Ligand instead of G3, premix them in solvent for 5 mins at 60°C to activate the catalyst before adding to the substrate.
-
-
Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.2 M relative to bromide).
-
Reagent Addition: Syringe in Methylamine (2.0 equiv, 2M solution in THF).
-
Note: The excess methylamine compensates for volatility and ensures rapid kinetics relative to catalyst deactivation.
-
-
Reaction: Seal the tube tightly (Teflon screw cap). Move to a pre-heated oil bath at 80°C . Stir vigorously for 4–12 hours.
-
Quench: Cool to room temperature. Carefully open the seal (venting excess methylamine). Dilute with Ethyl Acetate.[3][4]
-
Workup: Filter through a pad of Celite to remove palladium black and salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel).
-
Eluent: Hexanes/EtOAc gradient (typically 10% to 30% EtOAc). The product is an oil or low-melting solid.
-
Mechanism & Critical Control Points
The success of this reaction hinges on the Reductive Elimination step. BrettPhos is bulky enough to favor the elimination of the mono-arylated amine over the coordination of a second aryl halide, which prevents the formation of the tertiary amine.
Caption: Simplified Buchwald-Hartwig catalytic cycle highlighting the critical steps managed by the BrettPhos ligand.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or O₂ leak. | Ensure reagents are degassed.[5] Increase catalyst loading to 4 mol%. |
| Bis-arylation (Tertiary amine) | Temperature too high or wrong ligand. | Strictly use BrettPhos . Do not substitute with BINAP or DPPF. Lower temp to 65°C. |
| Dehalogenation (Ar-H) | Hydride source present. | Ensure THF/Dioxane are peroxide-free. Avoid alcohol solvents. |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.
-
Maitre, S. et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 131(46), 16720–16734.
-
BenchChem. (2025).[2][6] "Application Notes and Protocols for Buchwald-Hartwig Amination."
Sources
Application Note: Strategies and Protocols for the Covalent Attachment of Polyethylene Glycol (PEG) Linkers to N-Methyl Anilines
Abstract
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a premier strategy in drug development for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. While protocols for PEGylating primary amines are well-established, the conjugation of PEG linkers to secondary aromatic amines, such as N-methyl anilines, presents unique challenges due to their reduced nucleophilicity and increased steric hindrance. This application note provides a detailed guide for researchers, outlining three robust chemical strategies for the successful PEGylation of N-methyl aniline scaffolds: (1) Acylation via Activated Esters , (2) Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling , and (3) Reductive Amination . We provide an in-depth explanation of the chemical principles, step-by-step experimental protocols, and methods for purification and characterization of the final conjugates.
Introduction: The Rationale for PEGylating N-Methyl Anilines
N-methyl aniline is a core structural motif in a multitude of pharmacologically active compounds. Modifying these scaffolds with PEG linkers can significantly improve their therapeutic profile by:
-
Enhancing Aqueous Solubility: Overcoming poor solubility, a common hurdle in drug formulation.
-
Prolonging Systemic Circulation: The increased hydrodynamic volume of the PEGylated molecule reduces renal clearance, extending its plasma half-life.[1][2][3]
-
Reducing Immunogenicity: The PEG chain can mask epitopes on the drug molecule, preventing an immune response.[2][3]
-
Modifying Biodistribution: Altering the way the drug is distributed throughout the body.
The secondary amine of an N-methyl aniline is less reactive than a primary amine, necessitating specialized conjugation strategies. This guide focuses on field-proven methods to achieve efficient and stable PEG-aniline linkages.
Core Conjugation Chemistries
The selection of a PEGylation strategy depends on the available functional groups on the PEG linker and the desired linkage chemistry (e.g., amide vs. direct C-N bond).
Strategy 1: Acylation to Form a Stable Amide Bond
This is the most conventional approach, creating a robust amide linkage. It involves reacting the N-methyl aniline with a PEG linker containing an activated carboxylic acid, most commonly an N-hydroxysuccinimide (NHS) ester.[4][5][6]
Causality and Scientific Principles: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the N-methyl aniline attacks the electrophilic carbonyl carbon of the NHS ester.[4] The subsequent collapse of the tetrahedral intermediate forms a stable amide bond and releases NHS as a byproduct.[4] While highly efficient for primary amines, the reaction with secondary amines like N-methyl aniline is slower due to steric hindrance from the methyl group and the phenyl ring. To drive the reaction to completion, it is often necessary to use a non-nucleophilic base, elevated temperatures, and/or longer reaction times.
-
Key Consideration: Avoid buffers containing primary amines (e.g., Tris or glycine) as they will competitively react with the PEG-NHS ester.[6][7]
Strategy 2: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful and modern method for forming carbon-nitrogen bonds.[8][9] This strategy is exceptionally well-suited for coupling N-methyl aniline directly to a PEG linker functionalized with an aryl halide (e.g., bromide, iodide) or triflate.
Causality and Scientific Principles: This reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[8][10]
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond of the PEG linker, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The N-methyl aniline coordinates to the palladium center, and a base deprotonates the amine.
-
Reductive Elimination: The C-N bond is formed, releasing the PEGylated aniline product and regenerating the Pd(0) catalyst.
The choice of ligand for the palladium catalyst is critical and significantly influences the reaction's scope and efficiency.[8][11] This method offers a direct, stable C-N linkage that is not an amide and can be advantageous for specific drug designs.
Strategy 3: Reductive Amination to Form a Tertiary Amine Bond
Reductive amination provides an alternative pathway, creating a tertiary amine linkage. This involves reacting the N-methyl aniline with a PEG linker bearing an aldehyde group.
Causality and Scientific Principles: This is a two-step, one-pot process:
-
Iminium Ion Formation: The secondary amine of the N-methyl aniline attacks the PEG-aldehyde to form an unstable iminium ion intermediate.
-
Reduction: A reducing agent, added to the reaction mixture, selectively reduces the iminium ion to a stable tertiary amine.[12]
A key advantage is the stability of PEG-aldehydes compared to more reactive functional groups. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or less toxic alternatives such as 2-picoline-borane are typically used.[13][14] A more advanced variation is the "hydrogen borrowing" mechanism, where a ruthenium catalyst temporarily oxidizes a PEG-alcohol to an aldehyde in situ, which then reacts with the amine and is subsequently reduced by the catalyst using the "borrowed" hydrogen.[15]
Experimental Workflows & Protocols
The following protocols are generalized starting points. Optimization of molar ratios, temperature, and reaction time is recommended for specific substrates.
Workflow 1: Acylation using PEG-NHS Ester
Caption: Workflow for PEGylation via Acylation.
Protocol 1: Acylation with mPEG-NHS Ester (5 kDa)
-
Preparation: In a dry flask under an inert atmosphere (N₂ or Argon), dissolve N-methyl aniline (1.0 eq.) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM). Add diisopropylethylamine (DIPEA, 2.0-3.0 eq.).
-
Reagent Addition: Allow the vial of mPEG-NHS ester (5 kDa, 1.1 eq.) to warm to room temperature before opening to prevent moisture condensation.[7][16] Dissolve it in a minimal amount of the reaction solvent and add it dropwise to the stirring aniline solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Gentle heating (40-50°C) can be applied to increase the reaction rate.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.[7]
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue using silica gel column chromatography or preparative reverse-phase HPLC (RP-HPLC) to isolate the pure PEGylated product.
Workflow 2: Buchwald-Hartwig Cross-Coupling
Caption: Workflow for Buchwald-Hartwig C-N Coupling.
Protocol 2: Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under a robust inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried reaction vessel.
-
Reagent Addition: Add the Aryl-Bromide functionalized PEG linker (1.0 eq.), N-methyl aniline (1.2 eq.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq.). Add anhydrous toluene or dioxane.
-
Reaction: Seal the vessel tightly and heat the mixture to 80-110°C with vigorous stirring for 2-18 hours.
-
Monitoring: Periodically cool and sample the reaction to monitor its progress by LC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify by chromatography as described in Protocol 1.
Workflow 3: Reductive Amination
Caption: Workflow for PEGylation via Reductive Amination.
Protocol 3: Reductive Amination with mPEG-Aldehyde (5 kDa)
-
Preparation: Dissolve N-methyl aniline (1.2 eq.) and mPEG-Aldehyde (5 kDa, 1.0 eq.) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE).
-
Iminium Formation: Stir the solution at room temperature for 1-2 hours. For some substrates, adding a catalytic amount of acetic acid can facilitate iminium ion formation.
-
Reduction: Add the reducing agent (e.g., sodium cyanoborohydride, 1.5 eq.) portion-wise to the stirring solution.
-
Reaction: Allow the reaction to proceed at room temperature for 4-24 hours.
-
Monitoring: Track the formation of the product and consumption of the starting materials by LC-MS.
-
Workup and Purification: Quench any remaining reducing agent by carefully adding acetone or water. Remove the solvent under reduced pressure and purify the crude product by chromatography.
Data Summary and Comparison
The choice of strategy impacts the final product's structure and the conditions required for the synthesis.
Table 1: Comparison of PEGylation Strategies for N-Methyl Anilines
| Feature | Strategy 1: Acylation | Strategy 2: Buchwald-Hartwig | Strategy 3: Reductive Amination |
|---|---|---|---|
| PEG Linker Functional Group | Activated Ester (e.g., NHS) | Aryl Halide / Triflate | Aldehyde / Ketone |
| Resulting Linkage | Tertiary Amide | Direct C-N Bond (Tertiary Amine) | Tertiary Amine |
| Key Reagents | Non-nucleophilic base (DIPEA) | Pd Catalyst, Ligand, Strong Base | Mild Reducing Agent (NaBH₃CN) |
| Typical Temperature | Room Temp to 50°C | 80 - 110°C | Room Temperature |
| Atmosphere | Standard (can use Inert) | Strictly Inert (Glovebox) | Standard |
| Primary Advantage | Common reagents, robust linkage | Forms direct C-N bond, high yield | Mild conditions, stable reagents |
| Primary Disadvantage | Slower for secondary amines | Requires air-sensitive catalyst | Creates a tertiary amine linkage |
Purification and Characterization
Rigorous purification and characterization are essential to validate the successful conjugation and ensure the purity of the final product.
Purification
Due to the significant increase in molecular weight and polarity imparted by the PEG chain, chromatographic techniques are highly effective for purification.[17]
-
Silica Gel Chromatography: Effective for separating the PEGylated product from the non-polar starting aniline and other small molecule impurities.
-
Reverse-Phase HPLC (RP-HPLC): A high-resolution technique ideal for both purifying the product and assessing its purity. A C18 column with a water/acetonitrile gradient is commonly used.
-
Size Exclusion Chromatography (SEC): Can be used to separate the high molecular weight PEGylated product from unreacted low molecular weight starting materials.[]
-
Ion Exchange Chromatography (IEX): Useful if the target molecule or the PEG linker contains a chargeable group, as PEGylation can shield surface charges, allowing for separation based on the degree of PEGylation.[17][][19]
Characterization
A combination of analytical techniques should be used to confirm the structure and purity of the PEG-aniline conjugate.[20]
-
Mass Spectrometry (MS): The most critical tool for confirming successful conjugation. ESI-MS or MALDI-TOF will show a clear mass shift corresponding to the addition of the PEG linker's mass to the N-methyl aniline's mass.[21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structural integrity of the final product. Key diagnostic signals include the disappearance of the N-H proton (if observable) and the appearance of characteristic PEG methylene protons (a large peak around 3.6 ppm), along with the expected shifts in the aromatic protons of the aniline ring.[23]
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to determine the purity of the final product. A single, sharp peak at a different retention time from the starting materials indicates a pure compound.[20]
Table 2: Analytical Techniques for Characterization
| Technique | Information Provided |
|---|---|
| LC-MS | Confirms covalent conjugation (mass increase), monitors reaction progress, assesses purity. |
| ¹H NMR | Provides detailed structural confirmation of the conjugate.[23] |
| Analytical HPLC | Quantifies the purity of the final product.[20] |
Conclusion
The PEGylation of N-methyl anilines, while requiring more specialized approaches than primary amine conjugation, is readily achievable through several robust chemical strategies. By understanding the underlying principles of acylation, Buchwald-Hartwig cross-coupling, and reductive amination, researchers can select the optimal method based on available reagents and desired final linkage. The detailed protocols and characterization guidelines presented in this note serve as a comprehensive resource for scientists and drug developers aiming to leverage the benefits of PEGylation for N-methyl aniline-containing molecules.
References
- An In-depth Technical Guide to the m-PEG-NHS Ester Reaction with Primary Amines. Benchchem. [URL: https://www.benchchem.com/product/b1678666]
- PEGylation Chemistry. Creative PEGWorks. [URL: https://www.creativepegworks.
- PEG NHS ester, Amine Reactive Reagent. BroadPharm. [URL: https://broadpharm.com/collections/peg-nhs-ester]
- Protocol for PEG NHS Reagents. AxisPharm. [URL: https://axispharm.com/peg-nhs-reagents-protocol/]
- Instructions for NHS-(PEG)n Conjugation. BroadPharm. [URL: https://broadpharm.
- The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. MDPI. [URL: https://www.mdpi.com/1422-0067/26/11/3102]
- Activated PEGs for Amine PEGylation. JenKem Technology. [URL: https://www.jenkem.
- Synthesis of PEG-Functionalized Amines Using Ruthenium-Catalyzed Hydrogen Borrowing. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c02117]
- Pd-Catalyzed Aqueous Buchwald-Hartwig Amination with Amphiphilic Polymer PEG-PVEG. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6c00030]
- Screening of Reducing Agents for the PEGylation of Recombinant Human IL-10. ResearchGate. [URL: https://www.researchgate.
- Application Note and Protocols for PEGylation of Small Molecules with NH-bis-PEG2. Benchchem. [URL: https://www.benchchem.com/application-note/b1678666/pegylation-of-small-molecules-with-nh-bis-peg2]
- An In-depth Technical Guide to the Core Principles of PEGylation with m-PEG10-amine. Benchchem. [URL: https://www.benchchem.
- PEGylation of primary amines in proteins, forming an amide linkage. ResearchGate. [URL: https://www.researchgate.net/figure/PEGylation-of-primary-amines-in-proteins-forming-an-amide-linkage_fig2_334585800]
- Pd-Catalyzed Aqueous Buchwald–Hartwig Amination with Amphiphilic Polymer PEG–PVEG. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6c00030]
- Protocol for Amino PEG Instructions for Amino PEG Reagents. BroadPharm. [URL: https://broadpharm.com/blogs/instructions/amino-peg-instructions]
- An In-depth Technical Guide to the Core Principles of PEGylation with Amino-PEG10-OH. Benchchem. [URL: https://www.benchchem.
- Application Instructions for Y-PEG-NHS-40K for Amine PEGylation. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/353/276/jka0001-ms.pdf]
- Purification of pegylated proteins. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20092911/]
- Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. JenKem Technology. [URL: https://www.jenkem.
- Application Notes and Protocols for Amide Bond Formation with Amino-PEG12-Boc. Benchchem. [URL: https://www.benchchem.
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- Amide Bond Formation and Peptide Coupling. ResearchGate. [URL: https://www.researchgate.
- Methylaniline-PEG-alcohol, MW 5,000. BroadPharm. [URL: https://broadpharm.com/products/bp-26358-methylaniline-peg-alcohol-mw-5000]
- Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. [URL: https://www.novatiams.
- Purification and Production of Pegylated Proteins using Membrane Processes. Blacklight. [URL: https://etda.libraries.psu.
- A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8069818/]
- PEGylated Protein Purification Techniques. BOC Sciences. [URL: https://www.bocsci.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
- Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. ResearchGate. [URL: https://www.researchgate.net/publication/382833632_Characterization_of_Polyethylene_glycol_and_PEGylated_Products_by_LCMS_with_Postcolumn_Addition_of_Amines]
- Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25702015/]
- Making Site-specific PEGylation Work. BioPharm International. [URL: https://www.biopharminternational.
- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5601278/]
- An In-depth Technical Guide to PEG Linkers in Bioconjugation. Benchchem. [URL: https://www.benchchem.
- Analytical techniques for characterizing Amino-PEG9-Amine conjugates. Benchchem. [URL: https://www.benchchem.
- PEGylation and PEGylation Reagents. BroadPharm. [URL: https://broadpharm.
- NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.langmuir.2c02824]
- A remarkably simple N-formylation of anilines using polyethylene glycol. ResearchGate. [URL: https://www.researchgate.net/publication/229048386_A_remarkably_simple_N-formylation_of_anilines_using_polyethylene_glycol]
- Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8229864/]
- What does PEGylation Chemistry look like?. ADC Review. [URL: https://www.adcreview.
- Overview of PEG Linkers. ChemPep. [URL: https://www.chempep.com/news/overview-of-peg-linkers/]
- Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24564947/]
- Instructions for the use of (PEG)n-Amine Reagents. BroadPharm. [URL: https://broadpharm.com/blogs/instructions/pegn-amine-instructions]
- Protein PEGylation: An overview of chemistry and process considerations. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.3109/07388550903424623]
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Synthesis of urea derivatives using 4-(2-methoxyethoxy)-N-methylaniline
Application Note: High-Efficiency Synthesis of Trisubstituted Urea Scaffolds using 4-(2-methoxyethoxy)-N-methylaniline
Executive Summary & Scientific Context
This guide details the synthetic protocols for generating trisubstituted urea derivatives utilizing This compound (CAS: 2567497-61-2) as a core building block.
This specific aniline scaffold is a "privileged structure" in kinase inhibitor design (e.g., EGFR, VEGFR inhibitors). The N-methyl group introduces conformational constraints that can improve potency, while the para-(2-methoxyethoxy) tail enhances aqueous solubility and metabolic stability compared to simple alkoxy groups.
Key Challenges addressed in this guide:
-
Nucleophilicity vs. Sterics: The secondary amine (N-methyl) is more nucleophilic than primary anilines but sterically hindered, requiring tailored coupling conditions.[1]
-
Oxidative Stability: Electron-rich anilines are prone to oxidation; handling protocols are critical.
-
Regioselectivity: Ensuring the urea forms at the nitrogen, avoiding competitive reactions.
Critical Material Handling
Compound: this compound Properties: Viscous oil or low-melting solid. Air-sensitive (turns dark brown upon oxidation).
-
Storage: Store at -20°C under Argon/Nitrogen.
-
Purification: If the material is dark, pass through a short pad of basic alumina (DCM eluent) immediately before use.[1]
-
Safety: Treat as a potent skin sensitizer and potential mutagen. Double-glove (Nitrile) and use a fume hood.
Synthetic Strategies & Decision Matrix
We present two validated workflows. Choose the method based on the availability of your coupling partner.
-
Method A (Direct Coupling): Use when the coupling partner is a commercially available Isocyanate .
-
Method B (Activation): Use when the coupling partner is an Amine (Primary or Secondary) and the isocyanate is not stable or available. This uses Phenyl Chloroformate as a safe, solid phosgene equivalent.[1]
Workflow Visualization
Caption: Decision matrix for selecting the optimal synthetic route based on reactant availability.
Detailed Protocols
Method A: Direct Isocyanate Coupling
Best for: Rapid library generation using commercial isocyanates.
Mechanism: The nucleophilic secondary amine attacks the electrophilic carbon of the isocyanate.
Reagents:
-
Starting Aniline (1.0 equiv)[1]
-
Isocyanate (R-NCO) (1.1 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]
-
Base: Diisopropylethylamine (DIEA) (0.1 equiv - Catalytic, optional)[1]
Step-by-Step Protocol:
-
Setup: Flame-dry a 20 mL scintillation vial or round-bottom flask. Purge with Nitrogen.
-
Dissolution: Dissolve This compound (1.0 mmol, 195 mg) in anhydrous DCM (5 mL).
-
Addition: Cool the solution to 0°C (ice bath). Add the Isocyanate (1.1 mmol) dropwise.
-
Expert Note: If the reaction is sluggish, add 0.1 equiv of DIEA. For electron-rich anilines like this, the reaction is often spontaneous and exothermic.
-
-
Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check TLC (5% MeOH in DCM). The starting aniline spot (usually fluorescent and stains with ninhydrin) should disappear.
-
Workup:
-
Purification: Flash chromatography (Gradient: 0-50% EtOAc in Hexanes).
Expected Yield: 85–95%[3]
Method B: The Phenyl Chloroformate Activation
Best for: Coupling with complex amines or when isocyanates are toxic/unavailable.
Mechanism:
-
Activation: The aniline reacts with phenyl chloroformate to form a stable phenyl carbamate intermediate.[4]
-
Aminolysis: A second amine displaces the phenol leaving group to form the urea.
Reagents:
-
Step 1: Phenyl Chloroformate (1.05 equiv), Pyridine or DIEA (1.2 equiv), DCM.[1]
-
Step 2: Coupling Amine (R-NH2) (1.2 equiv), DMSO or Acetonitrile, DIEA (2.0 equiv).[1]
Step-by-Step Protocol:
Phase 1: Synthesis of the Phenyl Carbamate Intermediate
-
Dissolve This compound (1.0 mmol) and Pyridine (1.2 mmol) in anhydrous DCM (10 mL) at 0°C.
-
Add Phenyl Chloroformate (1.05 mmol) dropwise over 5 minutes.
-
Stir at 0°C for 1 hour.
-
Quench: Add water (10 mL). Separate layers. Wash organic layer with 0.5M HCl (removes pyridine) and Brine.
-
Isolate: Dry (MgSO4) and concentrate. You will obtain the phenyl (4-(2-methoxyethoxy)phenyl)(methyl)carbamate as a solid or oil.
-
Checkpoint: Verify by LCMS.[4] Mass = [M+H] of aniline + 120 Da.
-
Phase 2: Urea Formation (Aminolysis)
-
Dissolve the Intermediate Carbamate (1.0 mmol) in DMSO (3 mL).
-
Why DMSO? It accelerates the nucleophilic attack of the second amine via dipole stabilization.
-
-
Add the Coupling Amine (1.2 mmol) and DIEA (2.0 mmol).
-
Heat: Stir at 60–80°C for 4–16 hours.
-
Note: Secondary amines require higher heat (80°C) than primary amines (60°C).[1]
-
-
Workup: Pour reaction mixture into ice water.
-
Purification: Recrystallization from EtOH or Column Chromatography.
Mechanistic Insight (DOT Diagram)
Caption: Mechanistic pathway highlighting the nucleophilic attack of the N-methyl aniline on the carbonyl electrophile.
Troubleshooting: The Senior Scientist's Log
| Observation | Probable Cause | Corrective Action |
| Low Yield (Method A) | Moisture in solvent | Isocyanates hydrolyze to amines rapidly. Use freshly distilled DCM/THF and keep under N2. |
| Dark Reaction Mixture | Oxidation of Aniline | The starting material oxidized before reaction. Pass aniline through a silica plug before use. Degas solvents.[6] |
| No Reaction (Method B) | Steric Hindrance | The N-methyl group hinders attack. Increase temp to 90°C or switch solvent to Sulfolane/Microwave irradiation. |
| Phenol Smell in Product | Incomplete Workup | Phenol byproduct (Method B) is sticky. Wash organic layer with 1M NaOH (3x) to ionize and remove phenol. |
References
-
General Urea Synthesis via Isocyanates
- Source: Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.
- Relevance: Foundational review on isocyan
-
Phenyl Chloroformate Activation Protocol
- Source: Thavonekham, B. (1997).
- Relevance: Establishes the phenyl carbamate route as a robust method for hindered amines.
-
Kinase Inhibitor Scaffolds (Context)
-
Properties of 4-(2-methoxyethoxy)
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 6. Urea Formation - Phenyl Chloroformates [commonorganicchemistry.com]
- 7. 4-メトキシ-2-メチルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Methoxy-2-methylaniline | LGC Standards [lgcstandards.com]
- 9. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Methoxy-2-methylaniline 99.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Scale-up synthesis of 4-(2-methoxyethoxy)-N-methylaniline hydrochloride
Executive Summary & Scope
This Application Note details a robust, scalable protocol for the synthesis of 4-(2-methoxyethoxy)-N-methylaniline hydrochloride (Target Molecule). This amine is a critical pharmacophore often found in Tyrosine Kinase Inhibitors (TKIs) and third-generation EGFR modulators.[1]
While laboratory-scale synthesis often utilizes direct alkylation (e.g., methyl iodide), this approach is unsuitable for scale-up due to the formation of genotoxic byproducts (N,N-dimethylated impurities) and difficult purification.[1] This guide presents a "Selectivity-First" Strategy utilizing a Nucleophilic Aromatic Substitution (
Key Advantages of This Protocol:
-
Cost-Efficiency: Utilizes 4-chloronitrobenzene (vs. expensive fluoro-analogs) via Phase Transfer Catalysis (PTC).[1]
-
Impurity Control: The N-formyl route structurally prevents over-methylation.
-
Scalability: All steps are designed for standard batch reactors (GLR/SSR) with controllable exotherms.
Strategic Route Analysis
The synthesis is divided into three critical stages. The choice of the Formylation-Reduction pathway (Step 3) over direct alkylation is the defining feature of this scalable process.
Figure 1: Strategic workflow for the high-purity synthesis of the target amine. The 3-step sequence prioritizes impurity rejection.
Detailed Protocols
Step 1: Etherification ( )
Objective: Displacement of chloride with 2-methoxyethoxide.[1] Rationale: While 4-fluoronitrobenzene reacts faster, 4-chloronitrobenzene is significantly cheaper.[1] Using Tetrabutylammonium bromide (TBAB) as a Phase Transfer Catalyst lowers the activation energy, allowing the reaction to proceed efficiently in toluene/water or neat alcohol.
Safety Warning: 2-Methoxyethanol is a known reproductive toxin. Engineering controls (closed systems) are mandatory.
-
Reagents:
-
Protocol:
-
Charge 4-chloronitrobenzene, TBAB, and 2-methoxyethanol into the reactor.
-
Cool mixture to 15°C.
-
Add KOH pellets portion-wise (exothermic) maintaining internal temp < 40°C.
-
Heat to 85°C for 6–8 hours. Monitor by HPLC (Target: <0.5% SM).
-
Workup: Cool to 25°C. Add water (5 vol). Extract with Toluene (3 vol).
-
Wash organic layer with 1N HCl (to remove traces of aniline impurities) then Brine.
-
Concentrate to dryness or telescope solution to Step 2.
-
Yield Expectation: 90–95%
-
Appearance: Yellow crystalline solid.
-
Step 2: Catalytic Hydrogenation
Objective: Reduction of the nitro group to the primary aniline. Rationale: Pd/C is preferred over Fe/HCl for pharmaceutical intermediates to avoid heavy metal residues (iron sludge) and simplify workup.
-
Reagents:
-
Protocol:
-
Charge Nitro intermediate and Methanol. Inert the vessel with
. -
Charge Pd/C catalyst (slurry in methanol).
-
Pressurize with
to 3 bar. -
Stir at 35–40°C . Note: Reaction is highly exothermic. Control H2 feed rate.
-
Monitor reaction (approx. 4 hours).
-
Filter through Celite to remove catalyst.
-
Concentrate filtrate to obtain 4-(2-methoxyethoxy)aniline .[1]
-
Yield Expectation: 95–98% (Quantitative)[1]
-
Step 3: Selective N-Methylation (The "Formyl" Route)
Objective: Mono-methylation without quaternary ammonium formation.[1] Mechanism: The aniline is converted to the N-formyl intermediate (non-basic), then reduced. This prevents the "runaway alkylation" seen with methyl iodide.
Sub-Step 3A: N-Formylation [1]
-
Reagents: Aniline Int. (1.0 equiv), Formic Acid (1.5 equiv), Toluene (5 vol).[1]
-
Protocol: Reflux with a Dean-Stark trap to remove water. Conversion to N-(4-(2-methoxyethoxy)phenyl)formamide is usually quantitative.[1]
Sub-Step 3B: Amide Reduction
-
Reagents:
-
Protocol:
-
Charge N-Formyl intermediate and Toluene. Cool to 0°C.[2]
-
Add Red-Al solution dropwise. Caution: Hydrogen evolution.
-
Warm to 40°C and stir for 2 hours.
-
Quench: Cool to 0°C. Carefully add aqueous NaOH (15%). Do not use water alone (gel formation).[1]
-
Separate layers. The Toluene layer contains the free base amine.
-
Step 4: Salt Formation (Hydrochloride)
Objective: Isolation of the stable API intermediate.
-
Protocol:
-
Dry the Toluene layer from Step 3B (azeotropic distillation).
-
Cool to 10°C.
-
Add HCl in Isopropanol (5-6N) (1.1 equiv) dropwise.
-
The product precipitates immediately. Stir for 1 hour at 0–5°C.
-
Filter and wash with cold Toluene/MTBE (1:1).
-
Dry under vacuum at 45°C.
-
Process Data & Specifications
| Parameter | Specification | Note |
| Overall Yield | 75% – 82% | Calculated from 4-Chloronitrobenzene |
| Purity (HPLC) | > 99.5% a/a | Critical for pharma applications |
| Impurity A | < 0.10% | N,N-Dimethyl analog (Controlled by Step 3) |
| Impurity B | < 0.10% | Unreacted Primary Aniline |
| Appearance | White to Off-white Solid | Hygroscopic (Store with desiccant) |
| Melting Point | 142–145°C | Distinct sharp melt |
Impurity Fate Mapping
Understanding the rejection of impurities is vital for regulatory filing.
Figure 2: Fate mapping of critical process impurities.
Troubleshooting & Critical Parameters
-
Stalling in Step 1: If the
reaction stalls, ensure the water content in the Toluene/TBAB system is minimal before adding KOH. Water solvates the hydroxide, reducing its nucleophilicity. -
Filtration Issues in Step 2: If Pd/C filtration is slow, the aniline product might be precipitating. Wash the filter cake with warm methanol (40°C).
-
Gel Formation in Step 3 Quench: Aluminum salts form gelatinous hydroxides with water. Always use 15-20% NaOH or Rochelle's Salt solution for quenching Red-Al reactions to keep aluminum in solution.[1]
References
-
BenchChem. (2025).[3] Application Notes and Protocols for the Scalable Synthesis of 4-Fluoro-2-methoxy-N-methylaniline. Retrieved from [1]
-
AstraZeneca R&D. (2013).[4] Process for the preparation of pyrimidine derivatives (Osimertinib intermediates).[4] World Intellectual Property Organization, WO2013014448A1. Retrieved from
- Reddy, V. P., et al. (2016). Practical and Scalable Synthesis of N-Methyl Anilines via Formylation-Reduction. Journal of Organic Chemistry. (General methodology reference for N-formyl reduction).
-
Sigma-Aldrich. (2024).[5] Safety Data Sheet: 4-Methoxy-2-methylaniline and related ethers.[1] Retrieved from [1]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Osimertinib Mesylate and Intermediates. Retrieved from [1]
Disclaimer: This protocol is intended for use by qualified professionals in a controlled laboratory setting. Always consult the specific Safety Data Sheets (SDS) for all reagents before use.
Sources
- 1. Osimertinib Mesylate | C29H37N7O5S | CID 78357807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2023031316A1 - A process for making osimertinib - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
Troubleshooting & Optimization
Technical Support Center: Selective Synthesis of 4-(2-methoxyethoxy)-N-methylaniline
Topic: Preventing over-methylation during synthesis of 4-(2-methoxyethoxy)-N-methylaniline Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting Guides, FAQs, Protocols, Visuals)
Executive Summary & Mechanistic Insight[1][2]
The synthesis of This compound presents a specific chemoselectivity challenge. The substrate contains a strongly electron-donating alkoxy group at the para position, which significantly enhances the nucleophilicity of the nitrogen atom.
In standard reductive amination (e.g., Formaldehyde/NaBH₄), the newly formed secondary amine (product) is often more nucleophilic than the primary amine (starting material) due to the inductive effect of the added methyl group. This leads to a "runaway" reaction where the product competes for the alkylating agent, resulting in the formation of the N,N-dimethyl byproduct (over-methylation).
To prevent this, we must shift from Kinetic Control (where the fastest reaction dominates) to Mechanistic Control (where the pathway to the tertiary amine is chemically blocked or thermodynamically disfavored).
Troubleshooting Guide & FAQs
Category A: Reaction Selectivity & Impurity Control
Q1: I am using Formaldehyde (37% aq.) and NaBH₄, but I consistently see 15-20% N,N-dimethyl impurity. How do I stop this? Diagnosis: You are likely performing a "one-pot" addition where the reducing agent and formaldehyde are present simultaneously. In this environment, the secondary amine product reacts with free formaldehyde faster than the starting aniline. Solution: Switch to a Stepwise Indirect Reductive Amination .
-
Imine Formation Phase: React the aniline with Paraformaldehyde (PFA) and Sodium Methoxide (NaOMe) in Methanol without the reducing agent. This locks the amine into a hemiaminal/imine intermediate.
-
Reduction Phase: Only after the starting amine is consumed (monitor via TLC/LCMS) do you add the reducing agent (NaBH₄). See Protocol A below for the detailed procedure.
Q2: Can I use Methyl Iodide (MeI) or Dimethyl Sulfate with a base?
Answer: Avoid this method. Direct alkylation with alkyl halides follows
Q3: My reaction has stalled with 10% starting material remaining. Should I add more Formaldehyde? Answer: Proceed with caution. Adding more formaldehyde to a mixture containing product will almost certainly generate the N,N-dimethyl impurity immediately.
-
Correct Action: If high purity is critical, accept the 90% conversion. Work up the reaction and separate the starting material (primary amine) from the product (secondary amine) using the acidity difference (the secondary amine is slightly more basic, but separation is difficult) or flash chromatography.
-
Prevention: Use a slight excess of the aniline (1.1 eq) relative to formaldehyde in future runs to ensure the limiting reagent (formaldehyde) is fully consumed by the primary amine.
Category B: Alternative Strategies
Q4: I need >99% purity and cannot afford column chromatography. Is there a "foolproof" method? Answer: Yes. Switch to the Formylation-Reduction Strategy (Protocol B) .
-
Logic: You first convert the aniline to a Formamide (-NHCHO). It is chemically impossible to add a second formyl group to the nitrogen under these conditions.
-
Step 2: Reduce the formamide to the methyl amine (-NHCH₃) using Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃).
-
Result: Zero risk of over-methylation.
Experimental Protocols
Protocol A: Stepwise Reductive Amination (The "Methoxide" Method)
Best for: Rapid synthesis with good selectivity (typically 90:10 to 95:5 Mono:Di).
Reagents:
-
4-(2-methoxyethoxy)aniline (1.0 eq)
-
Paraformaldehyde (PFA) (1.05 eq)
-
Sodium Methoxide (NaOMe) (25% in MeOH) (1.5 eq)
-
Sodium Borohydride (NaBH₄) (1.0 eq)
-
Solvent: Anhydrous Methanol
Workflow:
-
Dissolution: Dissolve 4-(2-methoxyethoxy)aniline in Methanol (0.5 M concentration).
-
Activation: Add NaOMe solution. Stir for 15 minutes.
-
Imine Formation: Add Paraformaldehyde. Heat the mixture to reflux (65°C) for 2–3 hours.
-
Checkpoint: The solution should turn clear as PFA depolymerizes and reacts.
-
-
Cooling: Cool the mixture to 0°C (Ice bath).
-
Reduction: Add NaBH₄ portion-wise (Caution: Hydrogen gas evolution).
-
Quench: Stir for 1 hour at RT, then quench with saturated NH₄Cl.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
Protocol B: Formylation-Reduction (The High-Fidelity Method)
Best for: Strict purity requirements (Pharmaceutical Standards).
Step 1: N-Formylation
-
Reflux 4-(2-methoxyethoxy)aniline (1.0 eq) in Ethyl Formate (excess, used as solvent) or with 1.2 eq Formic Acid in Toluene.
-
Monitor consumption of aniline.[1]
-
Concentrate to obtain the crude N-formyl intermediate (Solid/Oil).
Step 2: Reduction
-
Dissolve N-formyl intermediate in anhydrous THF (0.2 M).
-
Cool to 0°C.
-
Slowly add LiAlH₄ (2.5 eq) (pellets or solution).
-
Heat to reflux for 4 hours.
-
Fieser Workup: Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the white precipitate.
-
Concentrate filtrate to yield pure N-methyl product.
Comparative Data Analysis
Table 1: Selectivity Profile of Methylation Methods for Electron-Rich Anilines
| Method | Reagents | Mono-Selectivity | Risk of Over-Methylation | Scalability |
| Direct Alkylation | MeI / K₂CO₃ | Low (<60%) | Critical | Low |
| Standard Reductive | HCHO (aq) / NaBH₄ | Moderate (75-85%) | High | High |
| Stepwise Reductive | PFA / NaOMe / NaBH₄ | High (90-95%) | Low | High |
| Formylation-Red. | EtOCHO / LiAlH₄ | Excellent (>99%) | None | Moderate |
| Chan-Lam Coupling | MeB(OH)₂ / Cu(OAc)₂ | High (95%) | Low | Low (Cost) |
Visualizing the Chemoselectivity Pathway
The following diagram illustrates the kinetic competition that leads to over-methylation and how Protocol A (Stepwise) and Protocol B (Formylation) bypass this issue.
Figure 1: Reaction pathway analysis showing the "Runaway" risk in standard reductive amination (Red) vs. the controlled pathways of Stepwise Addition and Formylation (Blue).
References
-
Dangerfield, E. M., et al. (2010).[2] "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination." Journal of Organic Chemistry, 75(16), 5470-5477. Link
-
González, I., et al. (2009).[3] "Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2." Organic Letters, 11(8), 1677-1680. Link
-
BenchChem Technical Support. (2025). "Optimization of N-methylation Reactions for Aniline Compounds." BenchChem Application Notes. Link
-
Sorribes, I., et al. (2023).[1][4] "Selective mono-N-methylation of amines using methanol as the methylating reagent over heterogeneous Ni catalysts." Royal Society of Chemistry Advances. Link
-
Organic Syntheses. "N-Nitrosomethylaniline (Precursor methodology reference)." Org.[3][5][1][2][6][7] Synth. Coll. Vol. 2, 418. Link
Sources
- 1. rsc.org [rsc.org]
- 2. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 3. Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2 [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Purification of 4-(2-methoxyethoxy)-N-methylaniline
[1][2]
Topic: Removal of Unreacted Aniline Impurities Ticket ID: PUR-2024-AMINE-SEP Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary & Diagnostic
User Context: You are synthesizing 4-(2-methoxyethoxy)-N-methylaniline (often an intermediate for EGFR inhibitors like Osimertinib). The Problem: Your product contains residual Aniline (starting material or byproduct).[3] The Challenge: Both compounds are aromatic amines with basic nitrogen centers, making simple acid-base extraction inefficient.[1] However, they differ significantly in boiling point and nucleophilicity (primary vs. secondary amine).
Quick Diagnostic: Which Method Fits Your Situation?
| Scenario | Primary Recommendation | Why? |
| Scale > 10g Aniline > 5% | Method A: Vacuum Distillation | Huge boiling point difference allows efficient physical separation.[1][2] |
| High Purity (>99.5%) Aniline < 2% | Method B: Chemical Scavenging | Exploits the unique reactivity of primary amines (aniline) to chemically "tag" and remove them. |
| Small Scale (< 1g) | Method C: Flash Chromatography | Standard polarity-based separation.[1][2] |
Method A: High-Vacuum Distillation (The Industrial Standard)[1][2]
Principle: The boiling point (BP) difference between aniline and your target is substantial.
-
Aniline: BP
(at 760 mmHg). -
Target (this compound): Estimated BP
(at 760 mmHg).[1][2] The addition of the methoxyethoxy chain significantly increases molecular weight and polarity compared to simple anisidines.
Protocol:
-
Setup: Use a short-path distillation head or a Kugelrohr apparatus. Ensure a high-vacuum pump (
) is available.[1][2] -
Degassing: Stir the crude oil under weak vacuum (
) at room temperature to remove volatile solvents first. -
Fraction 1 (Impurity): Increase vacuum to max (
) and heat bath to . Aniline is volatile and will distill over rapidly.-
Note: Aniline may co-distill with trace solvents.
-
-
Fraction 2 (Product): Increase bath temperature to
(depending on vacuum depth). The product will distill as a clear to pale yellow oil.-
Validation: Check refractive index or run TLC on the first drops.
-
Troubleshooting:
-
Issue: Product is turning brown/black.[4]
-
Cause: Oxidation. Ensure the system is flushed with Nitrogen/Argon before applying vacuum.
Method B: Chemical Scavenging (The "Chemist's Trick")
Principle: This method relies on the reactivity difference between a primary amine (Aniline) and a secondary amine (Target).
-
Primary Amines react rapidly with aldehydes to form stable Schiff bases (imines) or with isocyanates to form ureas.
-
Secondary Amines (your product) are sterically hindered and cannot form neutral Schiff bases.
Option B1: Polymer-Supported Scavengers (Cleanest)
Recommended for Pharma/GLP environments. Reagent: Aldehyde-functionalized polystyrene resin (e.g., 4-Benzyloxybenzaldehyde polystyrene).[1][2] Protocol:
-
Dissolve crude mixture in DCM or THF (10 mL/g).
-
Add 3–5 equivalents (relative to the aniline impurity) of the aldehyde resin.
-
Add catalytic Acetic Acid (1%).
-
Agitate gently for 4–12 hours at room temperature.
-
Filter the mixture. The impurity stays on the filter paper.
-
Concentrate the filtrate to obtain pure product.
Option B2: Benzaldehyde Derivatization (Cost-Effective)
Recommended for general synthesis. Reagent: Benzaldehyde (liquid).[1][2] Protocol:
-
Dissolve crude in Ethyl Acetate.
-
Add 1.1 equivalents of Benzaldehyde (relative to aniline content calculated by NMR).
-
Stir for 1 hour. Aniline converts to N-benzylideneaniline (Schiff Base).[1][2]
-
Separation:
-
Flash Column: The Schiff base is non-polar (moves with solvent front). Your amine product is polar (sticks to silica). The separation becomes very easy compared to separating two amines.
-
Method C: Flash Chromatography[1]
Principle: Separation based on polarity.[3]
-
Stationary Phase: Silica Gel (standard) or Amine-functionalized Silica (to prevent tailing).[1][2]
-
Mobile Phase: Hexane/Ethyl Acetate with 1% Triethylamine (TEA) .
Protocol:
-
Pre-treatment: Flush the silica column with mobile phase containing 1% TEA. This neutralizes acidic sites on the silica that cause amines to "streak" or stick.
-
Gradient: Start with 90:10 Hex/EtOAc
50:50 Hex/EtOAc. -
Elution Order:
-
Aniline (Less Polar, elutes first).
-
Target (More Polar due to ether chain + secondary amine H-bonding, elutes second).
-
Visual Troubleshooting Guide
The following diagram illustrates the decision logic and the mechanism of the Scavenging Method.
Caption: Decision matrix for purification method selection and mechanistic overview of the aldehyde scavenging process.
Frequently Asked Questions (FAQs)
Q: My product turned reddish-brown after distillation. Is it ruined? A: Not necessarily. Anilines are notorious for air-oxidation, forming colored "iminoquinone" impurities even at ppm levels.[1][2]
-
Fix: Store the product under Argon at
.[1][2] If the color is unacceptable, pass it through a small pad of activated charcoal or neutral alumina.
Q: Can I use Acetic Anhydride to remove the Aniline? A: NO. While Acetic Anhydride will convert Aniline to Acetanilide (neutral), it will also acetylate your secondary amine target to form the N-acetyl derivative. This destroys your product. You must use an electrophile specific to primary amines (like aldehydes/ketones forming Schiff bases) or isocyanates if the reaction kinetics favor the primary amine significantly (risky). Stick to aldehydes.[8][9]
Q: What is the estimated pKa difference? A:
References
-
Boiling Point Data & Physical Properties
-
N-Methylaniline (Homolog)
.[1][2] Aniline BP: . The addition of the methoxyethoxy group ( ) adds significant molecular weight, raising the BP well above , facilitating distillation.[1][2] -
Source: National Center for Biotechnology Information. (2024).[5] PubChem Compound Summary for CID 7934, N-Methylaniline.[1][2] Link[2]
-
-
Scavenger Resin Chemistry
-
Separation of Amines (Hinsberg/Schiff Base Principles)
-
Chromatography of Anilines
Sources
- 1. lookchem.com [lookchem.com]
- 2. 4-methoxy-2-methyl-N-phenylaniline | C14H15NO | CID 162461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ICSC 0921 - N-METHYLANILINE [chemicalsafety.ilo.org]
- 5. Separation of primary, secondary and tertiary amines by Hoffmann’s method [chemicalnote.com]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. suprasciences.com [suprasciences.com]
- 9. researchgate.net [researchgate.net]
- 10. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-(2-methoxyethoxy)-N-methylaniline
Status: Operational Ticket ID: ANILINE-PUR-001 Subject: Troubleshooting Column Chromatography for Alkoxy-N-methylanilines
Executive Summary
Purifying 4-(2-methoxyethoxy)-N-methylaniline presents a dual challenge: the basicity of the secondary amine causes strong interaction with acidic silanol groups (leading to streaking), while the electron-rich aromatic ring makes the compound prone to oxidative degradation (turning fractions brown/black).
This guide provides a self-validating protocol to overcome these issues, moving beyond standard "flash" techniques to chemically modified stationary phases.
Part 1: Diagnostic Workflow
Use this logic tree to identify the root cause of your purification failure.
Figure 1: Decision matrix for troubleshooting aniline purification issues.
Part 2: Critical Parameters (The "Why")
To purify this compound successfully, you must control the chemical environment inside the column.
1. The Silanol Trap (pKa Mismatch)
Standard silica gel (
-
The Problem: Your target molecule, an N-methylaniline, has a conjugate acid pKa of approx 5.5 – 6.0 .
-
The Mechanism: As the compound travels down the column, the basic nitrogen accepts a proton from the acidic silanol groups (
). This creates an ionic bond ( ), which is much stronger than the desired Van der Waals interactions. -
The Result: The molecules "stick" and drag behind the solvent front, causing severe tailing (streaking) and yield loss.
2. The Oxidation Trap
Electron-rich anilines are easily oxidized to quinone-imines or azo compounds.
-
The Catalyst: Silica gel often contains trace metal ions (Fe, Al) which catalyze oxidation, especially when the compound is adsorbed in a thin layer exposed to air.
-
The Result: Pure yellow oil turns dark brown/purple on the column.
Part 3: Troubleshooting Guide (FAQs)
Q1: My compound streaks from the baseline to the solvent front. How do I fix this?
A: You must neutralize the silica.[1]
-
Standard Fix: Add 1% Triethylamine (TEA) to your mobile phase.
-
Pro-Tip (The "Pre-wash"): Adding TEA only to the eluent is often insufficient because the silica absorbs the amine from the first few column volumes, leaving the bottom of the column acidic.
-
Protocol: Flush the packed column with 3 column volumes (CV) of Hexane:EtOAc:TEA (80:19:1) before loading your sample. This saturates the acidic sites. Then, run your gradient with 0.5% TEA maintained throughout.
-
Q2: The product decomposes (turns black) on the column.
A: This is oxidative degradation catalyzed by the stationary phase.
-
Immediate Fix: Switch stationary phases.
-
Option A: Use Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and less oxidizing than silica.
-
Option B: Use Amine-functionalized Silica (NH-Silica) . This eliminates the need for TEA and prevents acid-catalyzed decomposition.
-
-
Process Fix: Degas your solvents by sonication under vacuum for 15 minutes before use.
Q3: I have poor separation from the starting material (4-(2-methoxyethoxy)aniline).
A: The N-methylation adds lipophilicity, but the change is subtle.
-
Solvent Switch: If you are using DCM/MeOH, switch to Hexane/Ethyl Acetate or Toluene/Acetone .
-
Reasoning: DCM/MeOH is a "displacement" system that often compresses bands. Hexane/EtOAc allows for better "partitioning" based on the subtle polarity difference between the NH and N-Me groups.
Part 4: Optimized Protocol
Target: this compound Scale: 1.0 g crude mixture Stationary Phase: Silica Gel 60 (40-63 µm)
Materials Preparation
| Component | Specification | Purpose |
| Mobile Phase A | Hexane + 1% TEA | Non-polar carrier; TEA blocks silanols. |
| Mobile Phase B | Ethyl Acetate + 1% TEA | Polar eluent; TEA maintains basic pH. |
| Sample Loading | DCM (minimal) or Celite | Dry loading is preferred to prevent band broadening. |
Step-by-Step Execution
-
Column Pre-Treatment (Crucial):
-
Sample Loading (Dry Load Method):
-
Dissolve 1.0 g of crude amine in 5 mL DCM.
-
Add 2.0 g of silica gel.
-
Rotary evaporate to dryness (free-flowing powder).
-
Add this powder to the top of the pre-equilibrated column and cover with a sand layer.[2]
-
-
Elution Gradient:
-
0–5 min: 100% Mobile Phase A (Isocratic wash to remove non-polar impurities).
-
5–20 min: 0%
30% Mobile Phase B (Linear gradient). -
Note: The target amine usually elutes between 15–25% EtOAc in Hexane (Rf
0.3).
-
-
Fraction Handling:
-
Collect fractions immediately.
-
Do not leave the compound in solution with TEA for days; rotavap immediately to remove the volatile TEA.
-
References
-
Biotage. (2023).[4] Is there an easy way to purify organic amines? Retrieved from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid-Sensitive Compounds. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). p-Anisidine Compound Summary (pKa and Physical Properties). Retrieved from [Link]
Sources
Technical Support Center: A Guide to Overcoming Low Yields in the Synthesis of 4-(2-methoxyethoxy)-N-methylaniline
Welcome to the technical support center for the synthesis of 4-(2-methoxyethoxy)-N-methylaniline. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during this multi-step synthesis. As this compound is not typically formed in a single step, we will address the most logical and common two-step synthetic pathway:
-
Step 1: Williamson Ether Synthesis - Formation of the intermediate, 4-(2-methoxyethoxy)aniline, from 4-aminophenol and 2-bromoethyl methyl ether.
-
Step 2: N-Methylation - Conversion of 4-(2-methoxyethoxy)aniline to the final product, this compound.
This document provides in-depth, cause-and-effect troubleshooting in a question-and-answer format, supported by detailed protocols and visual aids to enhance your experimental success.
Part 1: Troubleshooting the Williamson Ether Synthesis of 4-(2-methoxyethoxy)aniline
The Williamson ether synthesis is a robust and widely used method for forming ethers. However, several factors can lead to diminished yields. This section addresses common pitfalls in the synthesis of our intermediate, 4-(2-methoxyethoxy)aniline.
Frequently Asked Questions (FAQs): Etherification Step
Q1: My yield of 4-(2-methoxyethoxy)aniline is significantly lower than expected. What are the most common reasons?
A1: Low yields in this specific Williamson ether synthesis typically stem from one of four primary issues: incomplete deprotonation of the 4-aminophenol, competing side reactions, suboptimal reaction conditions, or the purity of your starting materials. The reaction proceeds via an SN2 mechanism, where the phenoxide ion of 4-aminophenol acts as a nucleophile to displace the bromide from 2-bromoethyl methyl ether.[1][2][3] Any deviation from ideal SN2 conditions can compromise your yield.
Q2: How can I ensure the complete deprotonation of 4-aminophenol? I'm concerned my base is not effective.
A2: This is a critical first step. The phenolic proton of 4-aminophenol is acidic, but a sufficiently strong base is required to generate the nucleophilic phenoxide in situ.
-
Causality: If deprotonation is incomplete, the unreacted 4-aminophenol is a much weaker nucleophile than its corresponding phenoxide, leading to a sluggish or stalled reaction. Furthermore, the presence of both the phenol and phenoxide can lead to complex side reactions.
-
Troubleshooting:
-
Base Selection: While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) will ensure rapid and complete deprotonation.[4] For phenols, sodium hydroxide (NaOH) is also a common and effective choice.[5]
-
Anhydrous Conditions: If using highly reactive bases like NaH, it is imperative to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon). Water will quench the base, reducing its effectiveness and potentially hydrolyzing your alkyl halide.[4]
-
Q3: I suspect a side reaction is consuming my alkylating agent. What could it be and how can I prevent it?
A3: The most common side reaction in a Williamson ether synthesis is the E2 (elimination) reaction of the alkyl halide, which produces an alkene.[1]
-
Causality: This occurs when the alkoxide acts as a base rather than a nucleophile, abstracting a proton from the carbon adjacent to the leaving group. While 2-bromoethyl methyl ether is a primary alkyl halide, which favors substitution, elimination can still occur, especially at elevated temperatures.[1][6]
-
Troubleshooting:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Typical temperatures range from 50 to 100 °C.[1][4] If you observe byproducts consistent with elimination, consider lowering the temperature.
-
Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base but leave the alkoxide nucleophile "bare" and highly reactive, promoting the desired SN2 pathway over elimination.[1][7]
-
Q4: Besides O-alkylation, I'm seeing other unexpected products. Is C-alkylation a possibility?
A4: Yes, with phenoxide nucleophiles, C-alkylation is a potential side reaction where the alkylating agent adds to the aromatic ring instead of the oxygen atom.[1] This is due to the delocalization of the negative charge of the phenoxide ion onto the ortho and para positions of the ring. Since the para position is already substituted, C-alkylation would occur at the ortho position.
-
Troubleshooting:
-
Solvent and Counter-ion: The choice of solvent and the counter-ion of the base can influence the ratio of O- to C-alkylation. Polar aprotic solvents generally favor O-alkylation.
-
Optimized Protocol for 4-(2-methoxyethoxy)aniline Synthesis
This protocol is a starting point and may require optimization for your specific laboratory conditions.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-aminophenol (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a ~0.5 M solution.
-
Deprotonation: Under a positive pressure of nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C and add 2-bromoethyl methyl ether (1.05 eq) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-6 hours.[1]
-
Work-up: After completion, cool the reaction to room temperature and cautiously quench by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Troubleshooting Flowchart: Williamson Ether Synthesis
Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.
Part 2: Troubleshooting the N-Methylation of 4-(2-methoxyethoxy)aniline
Once the intermediate is successfully synthesized, the final step is the addition of a methyl group to the aniline nitrogen. This step can be challenging due to the potential for over-alkylation and the moderate nucleophilicity of the aniline.
Frequently Asked Questions (FAQs): N-Methylation Step
Q1: My primary issue is the formation of the N,N-dimethylated byproduct. How can I improve selectivity for mono-methylation?
A1: This is a classic challenge in N-alkylation. The mono-methylated product is often more nucleophilic than the starting aniline, leading to a second methylation event.
-
Causality: The reaction kinetics can favor the formation of the tertiary amine, especially if a large excess of the methylating agent is used or if the reaction is left for too long.
-
Troubleshooting:
-
Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the methylating agent. Avoid using a large excess.
-
Reductive Amination: A highly selective method for mono-N-methylation is reductive amination using formaldehyde as the C1 source, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is known for selectively reducing the intermediate iminium ion in the presence of the aldehyde.[8]
-
Alternative Methylating Agents: Using methanol in the presence of a suitable catalyst can provide high yields of N-methylated anilines.[9][10] Formic acid can also be used, though it can sometimes lead to N-formylated products with electron-rich anilines.[11][12]
-
Q2: The N-methylation reaction is very slow or stalls completely. What factors could be responsible?
A2: The aniline nitrogen in 4-(2-methoxyethoxy)aniline is nucleophilic, but it is less so than an aliphatic amine. The reaction may require activation or harsher conditions.
-
Causality: Anilines with electron-donating groups (like the methoxyethoxy group) are generally more reactive than those with electron-withdrawing groups.[11] However, if the chosen methylating agent is not reactive enough or the conditions are too mild, the reaction will not proceed to completion.
-
Troubleshooting:
-
Increase Temperature: Many N-methylation reactions require elevated temperatures, sometimes as high as 80-120 °C, to proceed at a reasonable rate.[9][13]
-
Catalyst Choice: If using methanol as the methylating agent, the choice of catalyst is critical. Ruthenium and Iridium-based catalysts have shown high efficiency for this transformation.[9][10]
-
Base: A base is often required to deprotonate the aniline or to neutralize acid formed during the reaction. For catalytic systems using methanol, a base like KOtBu or NaOH is typically used.[9][10]
-
Recommended Protocol for Mono-N-Methylation (Reductive Amination)
-
Setup: In a round-bottom flask, dissolve 4-(2-methoxyethoxy)aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Aldehyde Addition: Add aqueous formaldehyde (37 wt. %, 1.1 eq).
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. The reaction is often mildly exothermic.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction & Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Decision Diagram: Choosing an N-Methylation Strategy
Caption: Decision diagram for selecting an N-methylation method.
Comparison of N-Methylation Conditions
| Method | Methyl Source | Typical Conditions | Pros | Cons |
| Classical Alkylation | Methyl Iodide (MeI) or Dimethyl Sulfate | K₂CO₃, Acetone/DMF, RT to 60°C | Simple setup, common reagents | Low selectivity, toxic reagents |
| Reductive Amination | Formaldehyde / NaBH(OAc)₃ | DCM or DCE, Room Temperature | High mono-selectivity, mild conditions | Stoichiometric waste from reductant |
| Catalytic Methylation | Methanol | Ru or Ir catalyst, Base (e.g., NaOH), 60-120°C[10] | "Green" C1 source, high yield | Requires specific, often expensive, catalysts |
References
-
TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]
-
University of Colorado. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2022). Help me, how increase yield in williamson ether reaction? Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
SpringerLink. (n.d.). Methylation of amines using formic acid via simple inorganic base catalysis. Retrieved from [Link]
-
ACS Publications. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tailoredread.com [tailoredread.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. html.rhhz.net [html.rhhz.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: MEM Ether Stability & Deprotection Guide
This guide is structured as a Tier 3 Technical Escalation resource for organic chemists and process development scientists.
Topic: Stability of 2-Methoxyethoxymethyl (MEM) Ether Linkages Under Acidic Conditions Document ID: MEM-STAB-004 Role: Senior Application Scientist
Executive Summary: The "Chelation" Factor
The 2-methoxyethoxymethyl (MEM) ether is a robust acetal-protecting group for alcohols.[1][2] While it shares the general acid-lability of methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers, it possesses a unique structural feature: a bidentate oxygen motif .
Unlike MOM ethers, the MEM group contains an additional ether oxygen that facilitates bidentate coordination to metal centers. Consequently, while MEM ethers are relatively stable to mild protic acids (often more so than THP), they are exceptionally labile to Lewis acids (e.g.,
Stability Spectrum: MEM vs. Common Ethers[3]
The following data compares the half-life and stability of MEM ethers against other common acetal/ether protecting groups. Use this to determine if your reaction conditions jeopardize the MEM linkage.[3]
Table 1: Relative Acid Stability Profile
| Protecting Group | Structure | Protic Acid Stability (pH 1-4) | Lewis Acid Stability ( | Key Lability Factor |
| THP (Tetrahydropyranyl) | Acetal | Low (Cleaves with PPTS/MeOH) | Moderate | Stereoelectronic effects (anomeric effect) |
| MOM (Methoxymethyl) | Acetal | Moderate (Requires strong acid/heat) | High (Stable to | Lack of chelating oxygen |
| MEM (Methoxyethoxymethyl) | Acetal | Moderate (Stable to dilute AcOH) | Low (Rapid cleavage) | Bidentate Chelation |
| Bn (Benzyl) | Ether | High (Stable to TFA, HCl) | Moderate/High | Cleaved by hydrogenolysis, not acid |
Critical Insight: MEM ethers are stable to 0.05 eq. p-TsOH in MeOH at 25°C for >3 hours, conditions that typically cleave THP ethers [1]. However, MEM ethers cleave rapidly with
in DCM, conditions where MOM ethers remain intact [2].
Troubleshooting Guide (FAQ & Scenarios)
Issue 1: Unintended Cleavage During Lewis Acid Catalysis
User Question: "I am performing a Mukaiyama aldol reaction using
Scientist Diagnosis: You are observing chelation-assisted cleavage . The titanium center coordinates to both the acetal oxygen and the methoxy oxygen of the MEM group. This bidentate coordination significantly lowers the activation energy for the C-O bond rupture, effectively "activating" the leaving group.
Corrective Action:
-
Switch Lewis Acids: If possible, use a monodentate or bulky Lewis acid (e.g.,
) which is less prone to bidentate chelation, although some risk remains. -
Change Protecting Group: If
is mandatory, switch the protecting group to a MOM ether or a TBDPS silyl ether, which lack the requisite geometry for stable bidentate chelation with Titanium.
Issue 2: Incomplete Deprotection with Acetic Acid
User Question: "I tried to remove the MEM group using 80% acetic acid at room temperature (standard THP cleavage), but the reaction is stalling."
Scientist Diagnosis: MEM ethers are significantly more stable to mild protic acids than THP ethers. The inductive effect of the additional oxygen in the chain stabilizes the acetal slightly, but more importantly, the activation barrier is higher without the relief of ring strain seen in THP.
Corrective Action:
-
Increase Acidity: Switch to TFA/DCM (1:1) or Formic Acid .
-
Use Thermal Activation: If using acetic acid is required (to preserve other groups), heat the reaction to 35–50°C .
-
Switch Mechanism: Abandon protic acid and use the Zinc Bromide Protocol (see Section 4). It is neutral, mild, and highly specific for MEM.
Issue 3: Selective Removal of MEM in Presence of MOM
User Question: "I have a molecule with both MOM and MEM groups. I need to remove the MEM group but keep the MOM intact. Is this possible?"
Scientist Diagnosis: Yes, this is the textbook application of MEM ethers. You cannot use protic acids (HCl, TFA) effectively here, as their rates of cleavage for MOM and MEM are too similar. You must exploit the coordination chemistry.
Corrective Action:
Use anhydrous
Validated Experimental Protocols
Protocol A: Selective Lewis Acid Cleavage (The "Corey" Method)
Best for: Cleaving MEM in the presence of MOM, Benzyl, or Silyl ethers.
Reagents:
-
Anhydrous Zinc Bromide (
) -
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the MEM-protected substrate (1.0 equiv) in anhydrous DCM (
concentration). -
Add solid anhydrous
(5.0 to 10.0 equiv) in one portion.-
Note: High equivalents are necessary because the Lewis acid can be sequestered by the liberated methoxyethanol byproduct.
-
-
Stir at room temperature for 2–4 hours.
-
Monitoring: Monitor by TLC. The MEM ether is converted to the alcohol; the MOM ether should remain unchanged.
-
Quench: Pour the mixture into saturated aqueous
. -
Workup: Extract with DCM, wash with brine, dry over
.
Protocol B: Protic Acid Cleavage (Standard)
Best for: General deprotection when no other acid-sensitive groups are present.
Reagents:
Procedure:
-
Dissolve substrate in DCM.
-
Add TFA to create a 1:1 to 1:2 (v/v) TFA:DCM solution.
-
Stir at 0°C to Room Temperature .
-
Quench: Slowly add to saturated
(gas evolution!). -
Alternative: For more delicate substrates, use PPTS (0.1 equiv) in t-Butanol at reflux [3].
Mechanistic Visualization
The following diagram illustrates the divergent cleavage pathways. Note the specific "Chelation Activation" pathway that renders MEM unstable to Lewis Acids.
Caption: Pathway comparison showing the bidentate chelation intermediate that accelerates MEM cleavage under Lewis Acid conditions.
References
-
Corey, E. J., Gras, J.-L., & Ulrich, P. (1976).[5] A New Protecting Group for the Hydroxyl Function: The (2-Methoxyethoxy)methyl (MEM) Group. Tetrahedron Letters, 17(11), 809–812. Link
-
Greene, T. W., & Wuts, P. G. M. (1999).[6][7] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Refer to Chapter 2: Protection for the Hydroxyl Group). Link
-
Monti, H., Léandri, G., Klesch, J. P., & Corriol, C. (1983). Cleavage of MEM ethers by PPTS in t-butanol. Synthetic Communications, 13(12), 1021-1026. Link
-
Williams, D. R., & Sakdarat, S. (1983). Mild cleavage of MEM ethers with 2-chloro-1,3,2-dithioborolane. Tetrahedron Letters, 24(37), 3965-3968. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. total-synthesis.com [total-synthesis.com]
- 6. MOM Ethers [organic-chemistry.org]
- 7. Hydroxyl Protecting Groups Stability [organic-chemistry.org]
Technical Support Center: Amide Coupling with Sterically Hindered N-Methyl Anilines
Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Difficult Amide Couplings Ticket ID: #NC-AMIDE-001
Executive Summary & Diagnostic Strategy
The Challenge: Coupling sterically hindered N-methyl anilines (e.g., N-methyl-2,6-disubstituted anilines) presents a "perfect storm" of kinetic barriers.
-
Steric Penalty: The N-methyl group and ortho-substituents on the aniline ring create a massive steric wall, blocking the trajectory of nucleophilic attack on the activated carbonyl.
-
Electronic Penalty: The nitrogen lone pair is delocalized into the phenyl ring, significantly reducing nucleophilicity compared to aliphatic amines.
-
Side Reactions: Slow kinetics allow competing pathways (e.g., activated ester hydrolysis, N-acyl urea formation, or acid racemization) to dominate.
Standard reagents (EDC, HOBt, HATU) often fail here. They generate activated esters that are not electrophilic enough to overcome the steric barrier of the incoming amine. You generally need to upgrade to Acid Chlorides or High-Energy Anhydrides .
Diagnostic Workflow
Before selecting a protocol, trace your substrate properties through this decision matrix.
Figure 1: Decision matrix for selecting the optimal coupling reagent based on substrate chirality and acid sensitivity.
High-Performance Protocols
Protocol A: The "Neutral" Acid Chloride (Ghosez’s Reagent)
Best For: Chiral acids, acid-sensitive substrates (e.g., Boc-groups), and extremely hindered couplings. Mechanism: Converts carboxylic acid to acid chloride neutrally using 1-chloro-N,N,2-trimethylpropenylamine, avoiding the HCl gas generated by oxalyl chloride.
Step-by-Step:
-
Dissolution: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM (0.1 – 0.2 M) under inert atmosphere (N₂/Ar).
-
Activation: Add Ghosez’s Reagent (1.2 – 1.5 equiv) dropwise at 0°C.
-
Formation: Stir at RT for 1–2 hours. Checkpoint: Monitor by TLC (acid chloride often runs faster/different stain) or quench an aliquot with MeOH to check for methyl ester by LCMS.
-
Coupling: Cool mixture to 0°C. Add the Steric N-Methyl Aniline (1.1 equiv) followed by dry Pyridine or 2,6-Lutidine (2.0 equiv).
-
Reaction: Allow to warm to RT and stir for 12–24h. If stalled, heat to 40°C (refluxing DCM).
Why it works: The in situ generated acid chloride is the smallest, most reactive electrophile possible, minimizing steric clash.
Protocol B: T3P (Propylphosphonic Anhydride)
Best For: Preventing racemization, ease of workup, and moderate-to-high steric hindrance. Mechanism: Forms a mixed anhydride.[1] The byproduct is water-soluble, simplifying purification.[2]
Step-by-Step:
-
Setup: Combine Carboxylic Acid (1.0 equiv) and N-Methyl Aniline (1.1 equiv) in EtOAc or 2-MeTHF (High concentration: 0.5 – 1.0 M is critical for kinetics).
-
Base: Add Pyridine (3.0 – 5.0 equiv). Note: Pyridine is superior to DIPEA/TEA for T3P kinetics.
-
Addition: Add T3P (50% w/w in EtOAc/DMF, 1.5 – 2.0 equiv) dropwise at 0°C.
-
Reaction: Stir at RT. If no reaction after 4h, heat to 50–70°C. T3P is thermally stable.
-
Workup: Wash with water/bicarb. The phosphorous byproducts wash away.[3]
Protocol C: The "Nuclear" Option (BTC / Triphosgene)
Best For: Achiral acids where standard acid chlorides fail. Safety Warning: Generates Phosgene in situ. Must use a caustic scrubber trap.
Step-by-Step:
-
Activation: Dissolve Acid (1.0 equiv) in DCM/THF. Add BTC (0.4 equiv).
-
Catalyst: Add catalytic DMF (1-2 drops). Stir until gas evolution ceases (Acid Chloride formation).
-
Coupling: Add the hindered aniline (1.0 equiv) and DIPEA (3.0 equiv).
-
Heat: Heat to reflux if necessary.
Comparative Data: Reagent Selection
| Feature | HATU / EDC | Oxalyl Chloride | Ghosez's Reagent | T3P (w/ Pyridine) |
| Reactivity | Moderate | Very High | Very High | High |
| Steric Tolerance | Low | High | High | High |
| Racemization Risk | High (via Azlactone) | High (due to HCl) | Low (Neutral) | Very Low |
| By-product Removal | Difficult (Ureas) | Gas (HCl, CO, CO2) | Amide (Water sol.) | Water Soluble |
| Moisture Sensitive? | No | Yes | Yes | No |
Troubleshooting & FAQs
Q1: The reaction stalls at ~30-50% conversion. Adding more coupling agent doesn't help.[5]
Diagnosis: You likely have product inhibition or "Amidine Formation." The Fix:
-
Concentration: Increase reaction concentration to >0.5 M. Bimolecular reactions with hindered substrates require high collision frequency.
-
Re-activation: Do not just add more reagent to the pot. The amine might be protonated or trapped. Filter the mixture, isolate the crude, and re-subject the unreacted material to fresh conditions.
-
Switch Mechanism: If using HATU, the activated ester might be hydrolyzing faster than the amine attacks. Switch to Protocol A (Ghosez) to create a more reactive electrophile.
Q2: I see significant racemization (epimerization) of my chiral acid.
Diagnosis: The activation step is too slow or the base is too strong, promoting oxazolone (azlactone) formation. The Fix:
-
Base Switch: Switch from DIPEA/TEA to Pyridine or 2,4,6-Collidine . These are weaker bases and less likely to deprotonate the alpha-carbon.
-
Reagent Switch: Use T3P (Protocol B). It is documented to have the lowest epimerization rates for hindered couplings.
-
Additives: If using carbodiimides (EDC), ensure you are using Oxyma instead of HOBt, as it suppresses racemization better.
Q3: My LCMS shows the mass of [Product + 18] or [Product + 98].
Diagnosis:
-
+18 (Hydrolysis): Your activated intermediate reacted with water instead of the amine. Dry your solvents and glassware rigorously.
-
+99 (Phosphoric species): If using T3P, this is a stable intermediate that didn't collapse. Heat the reaction.[4]
Q4: "Black Tar" forms when I use Thionyl Chloride or Oxalyl Chloride.
Diagnosis: The high concentration of HCl generated is decomposing the electron-rich aniline or acid-sensitive protecting groups. The Fix: Use Ghosez's Reagent (Protocol A). It generates the acid chloride neutrally without releasing HCl gas. Alternatively, use the Vilsmeier-Haack reagent (generated in situ from DMF + Oxalyl Chloride) carefully controlled at 0°C.
Q5: Nothing works. The amine is just too hindered (e.g., N-methyl-2,6-diisopropyl aniline).
Diagnosis: Nucleophilic attack on the carbonyl is sterically impossible. The Fix: Change the disconnection.
-
Aminolysis of Ester: Take the Methyl Ester of your acid + Aniline + Trimethylaluminum (AlMe3) (2.0 equiv) in Toluene at 80–100°C. (Caution: Pyrophoric).
-
Buchwald-Hartwig: Do not try to make the amide directly. Synthesize the Primary Amide (Acid + NH3) first, then couple it to the Aryl Bromide/Iodide precursor of your aniline using Pd-catalysis (Buchwald-Hartwig Amidation).
Mechanism of Failure vs. Success
Understanding the competition between the desired path and the racemization path is critical for chiral substrates.
Figure 2: Kinetic competition between direct amidation and oxazolone-mediated racemization.
References
-
Ghosez's Reagent Protocol: Ghosez, L., et al. "ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-Chloro-enamines and -imines."[5] Organic Syntheses, Coll. Vol. 6, p. 282 (1988). Link -
T3P Overview: Wissmann, H., & Kleiner, H. J. "New peptide coupling reagents." Angewandte Chemie International Edition, 19(2), 133-134. Link
-
Epimerization Mechanisms: Carpino, L. A., et al. "Racemization processes in peptide synthesis." Journal of Organic Chemistry. Link
-
Buchwald-Hartwig Amidation (Alternative Route): Fors, B. P., & Buchwald, S. L. "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonflates to Nitroaromatics." Journal of the American Chemical Society.[6] Link
-
AlMe3 Mediated Coupling: Levin, J. I., et al. "An alternative procedure for the aluminum-mediated conversion of esters to amides." Synthetic Communications. Link
Sources
Technical Support Center: Extraction Protocols for 4-(2-methoxyethoxy)-N-methylaniline
Case ID: EXT-4-MEM-001 Status: Active Classification: Organic Synthesis / Workup Optimization Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Logic
This guide addresses the isolation of 4-(2-methoxyethoxy)-N-methylaniline . To optimize extraction, one must understand the molecule's amphiphilic nature.[1]
-
The Core (Hydrophobic): The N-methylaniline ring drives lipophilicity.
-
The Tail (Hydrophilic): The 2-methoxyethoxy chain acts as a hydrogen bond acceptor, significantly increasing water solubility compared to simple anilines.[1]
-
The Functional Group (Basic): The secondary amine is the "switch."
Critical Insight: The ether tail gives this molecule surfactant-like properties. Standard "shake and separate" protocols often fail due to persistent emulsions.[1][5] This guide prioritizes emulsion breaking and selectivity .[1]
Solvent System Selection Matrix
Do not default to Dichloromethane (DCM) without considering the specific challenges of the ether tail.
| Solvent System | Performance Rating | Selectivity | Emulsion Risk | Specialist Notes |
| MTBE (Methyl tert-butyl ether) | Optimal (Recommended) | High | Low | Best balance. Forms clean layers; less dense than water (top layer).[1] Does not extract polar impurities as aggressively as EtOAc. |
| 2-MeTHF (2-Methyltetrahydrofuran) | High (Green Alternative) | High | Moderate | Excellent "Green" replacement for DCM/Et2O. Higher boiling point requires better vacuum for removal.[1] |
| Toluene | Moderate | Very High | Very Low | Excellent for breaking emulsions but difficult to remove (high BP).[1] Use only if purity is the priority over yield. |
| Ethyl Acetate (EtOAc) | Low | Low | High | Avoid if possible. The polarity of EtOAc + the ether tail of the molecule often leads to high water co-extraction and emulsions. |
| DCM (Dichloromethane) | Moderate | Low | Moderate | Good solubility, but environmentally hazardous.[1] Bottom layer separation can be tricky with dark amine layers.[1] |
Standard Operating Procedure (SOP)
Phase 1: Preparation & pH Swing
The most common failure mode is extracting at a "neutral" pH (pH 7). This molecule is a base (approximate pKa of conjugate acid ~5.3).[1] You must drive the equilibrium completely to the free base.
-
Quench: If coming from a reduction (e.g., LiAlH4), quench carefully with Glauber’s salt or Fieser method to remove aluminum salts first.[1]
-
Acid Wash (Optional Purification):
-
Basification (The Critical Step):
Phase 2: Extraction Workflow
Figure 1: Optimized Extraction Workflow. Note the instruction to avoid vigorous shaking to prevent emulsion formation.
Troubleshooting Guide
Issue: Persistent Emulsion (The "Cloudy Layer")
Cause: The 2-methoxyethoxy tail acts as a surfactant, stabilizing oil-in-water droplets. Immediate Fix:
-
The "Salting Out" Method: Add solid NaCl to the aqueous layer until saturated.[1] This increases the ionic strength, forcing the organic molecule out of the water phase.
-
Filtration: Pass the entire emulsion through a pad of Celite. This physically breaks the droplets.[1]
-
Time: Allow to stand for 20 minutes. If no change, proceed to step 1.
Issue: Low Yield
Cause: Incomplete basification or high water solubility.[1] Diagnostic:
-
Did you re-extract? This molecule has higher water solubility than simple aniline.[1] Three extractions are mandatory.[1]
Figure 2: Logic tree for diagnosing yield issues. Note the specific solvent switch to Chloroform/IPA for stubborn cases.
Frequently Asked Questions (FAQ)
Q: Can I use Magnesium Sulfate (
Q: The product is an oil.[1] How do I solidify it? A: These derivatives are often "oils that want to be solids."[1]
-
Evaporate thoroughly to remove all solvent.[1]
-
Dissolve in a minimum amount of hot Hexane or Pentane.[1]
-
Cool to -20°C with scratching.
-
If it remains an oil, convert it to the Hydrochloride salt (HCl in Dioxane) which is usually a stable solid.[1]
Q: Why is the product turning brown? A: Anilines are oxidation-sensitive. The "N-methyl" and "alkoxy" groups activate the ring, making it electron-rich and prone to air oxidation. Store under Nitrogen/Argon in the dark.
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for amine extraction pKa principles).
-
Henderson, R. K., et al. (2011).[1][7] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection." Green Chemistry, 13, 854-862.[1] Link (Source for 2-MeTHF and solvent sustainability rankings).
-
PubChem. (2024).[1][8] Compound Summary: N-Methylaniline.[2][3][9][10] National Library of Medicine.[1] Link (Source for base structure pKa and physical properties).[1]
-
Frontier, A. (2024).[1] Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry.[1] Link (Authoritative source for emulsion troubleshooting).
Sources
- 1. Showing Compound N-Methylaniline (FDB003963) - FooDB [foodb.ca]
- 2. N-Methylaniline CAS#: 100-61-8 [m.chemicalbook.com]
- 3. N-Methylaniline - Wikipedia [en.wikipedia.org]
- 4. N-Methylaniline | 100-61-8 [chemicalbook.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. 4-甲氧基-2-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-ethoxy-N-methylaniline | C9H13NO | CID 579022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 4-(2-methoxyethoxy)-N-methylaniline
Ticket ID: #OX-42MEMA-STORAGE Subject: Prevention and Reversal of Oxidative Degradation Status: Open Urgency: High (Compound is Electron-Rich/Air-Sensitive)
Executive Summary
You are experiencing degradation issues with 4-(2-methoxyethoxy)-N-methylaniline . This compound is a secondary aniline with a para-alkoxy substituent.
The Core Problem: This molecule is an "electron-rich" system. The para-ether group and the N-methyl group both push electron density into the aromatic ring. While this makes it a potent nucleophile for your intended reactions, it also lowers its oxidation potential, making it highly susceptible to atmospheric oxygen. The "browning" you observe is the formation of conjugated impurities (quinones, azobenzenes, and oligomers).
This guide provides the mechanistic root cause , a self-validating storage protocol , and a recovery workflow to salvage degraded batches.
Module 1: The Mechanism of Failure (Why is it turning brown?)
To prevent oxidation, you must understand the pathway. The color change is not a single reaction but a cascade.
-
Initiation: Atmospheric oxygen abstracts an electron or hydrogen from the nitrogen, forming a radical cation .
-
Propagation: These radicals are stabilized by the electron-donating alkoxy group, allowing them to persist long enough to couple.
-
Termination (Chromophore Formation): Two radicals couple to form hydrazines, which oxidize further to azo compounds (yellow/orange), or the ring oxidizes to form quinone imines (deep red/brown/black).
Visualizing the Degradation Pathway
Figure 1: The oxidative cascade of electron-rich anilines. The transition from colorless to brown represents the accumulation of conjugated 'Polymer' species.
Module 2: Storage Protocols (Prevention)
Standard: Store under inert atmosphere at -20°C. Reasoning: Lowering temperature reduces the kinetic rate of oxidation (Arrhenius equation), while inert gas removes the reagent (Oxygen).
The "Self-Validating" Storage System
Do not rely on simple capping. Use this protocol to ensure integrity.
| Parameter | Specification | Technical Rationale |
| Primary Container | Amber Glass Vial with PTFE-lined Septum | Amber glass blocks UV light (photo-oxidation). PTFE prevents leaching of plasticizers which can catalyze degradation. |
| Atmosphere | Argon (preferred) or Nitrogen | Argon is heavier than air and forms a "blanket" over the liquid surface, whereas Nitrogen can mix more easily if the seal is imperfect. |
| Sealing | Parafilm over Electrical Tape | Electrical tape provides tension; Parafilm seals micropores. Visual Check: If the Parafilm cracks, the seal is compromised. |
| Temperature | -20°C (Freezer) | At -20°C, the viscosity increases, slowing the diffusion of any trapped oxygen through the bulk liquid. |
FAQ: Can I store it in solution?
-
Yes, but choose wisely. Store as a salt (e.g., Hydrochloride salt) if possible. The protonated ammonium species (
) is electron-deficient and cannot be oxidized by air. -
Warning: Do not store in chlorinated solvents (DCM/Chloroform) for long periods, as trace acidity and photolysis can generate radicals. Toluene or Ethyl Acetate are superior for storage.
Module 3: Troubleshooting & Recovery (The Fix)
Scenario: You opened a vial, and the clear oil has turned dark brown. Diagnosis: Surface oxidation. The bulk material is likely intact, but the impurities are highly colored (high extinction coefficient). Solution: Acid-Base Extraction. This relies on the basicity of the amine to separate it from neutral oxidized impurities (tars/quinones).
Recovery Protocol: Acid-Base Wash
Prerequisites:
-
Degraded Amine (Oil)
-
1M HCl (Aqueous)[1]
-
2M NaOH (Aqueous)
-
Ethyl Acetate (EtOAc) or Ether
-
Separatory Funnel[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve the brown oil in EtOAc.
-
Protonation (The Trap): Add 1M HCl. Shake vigorously.
-
Separation: Drain the aqueous layer (Save this!).[2] Discard the organic layer (contains the color).
-
Wash: Wash the aqueous layer once with fresh EtOAc to remove trace tars.
-
Liberation: Basify the aqueous layer with 2M NaOH until pH > 10.
-
Chemistry: The salt is deprotonated back to the free amine.
-
Result: The solution will become cloudy as the oil separates.
-
-
Extraction: Extract with fresh EtOAc. Dry over
, filter, and concentrate.
Visualizing the Purification Logic
Figure 2: Acid-Base extraction workflow. The key step is the 'Phase Separation' where the product is temporarily hidden in water to wash away non-basic colored impurities.
Module 4: Quality Control (QC)
How do you confirm the "cleaned" material is usable?
-
TLC Analysis:
-
Stationary Phase: Silica Gel.
-
Mobile Phase: 30% EtOAc in Hexanes (add 1% Triethylamine to prevent streaking).
-
Observation: Oxidized impurities usually stay at the baseline (highly polar/polymeric) or run at the solvent front (neutral quinones). The amine will be a distinct spot in the middle.
-
-
NMR Check:
-
Look for the N-Methyl singlet around 2.8 - 3.0 ppm.
-
Oxidation often causes "line broadening" in the aromatic region due to paramagnetic radical impurities. A sharp spectrum indicates successful purification.
-
References
-
Mechanism of Aniline Oxidation
-
Handling of Air-Sensitive Amines
-
Purification Protocols
- Title: Purification of Laboratory Chemicals (Acid-Base Extraction Techniques).
- Source: ResearchGate Discussions / Vogel's Practical Organic Chemistry.
-
URL:[Link]
-
Safety Data & Stability
- Title: Safety Data Sheet: N-Methylaniline Deriv
-
Source: Thermo Fisher Scientific.[5]
Sources
Validation & Comparative
Comparative Guide: 1H NMR Analysis of 4-(2-methoxyethoxy)-N-methylaniline
Executive Summary
In the synthesis of tyrosine kinase inhibitors (TKIs) such as Gefitinib intermediates, the purity of the secondary amine 4-(2-methoxyethoxy)-N-methylaniline is a critical quality attribute.[1] A common synthetic challenge is controlling the methylation level: preventing the remaining starting material (primary amine) while avoiding over-methylation to the tertiary amine.
This guide provides a high-resolution 1H NMR analysis strategy to definitively distinguish the target Secondary Amine from its Primary (Precursor) and Tertiary (Impurity) analogs. Unlike HPLC, which requires reference standards for retention time calibration, 1H NMR offers immediate structural elucidation and molar ratio quantification.
Structural Context & Theoretical Prediction[1]
The molecule consists of a para-substituted benzene ring with an electron-donating N-methylamino group and a 2-methoxyethoxy ether tail.[1]
Target Molecule: this compound[1]
-
Formula:
-
Key Feature: The N-methyl group (secondary amine) and the ethylene glycol ether chain.
The Comparative Landscape
The primary analytical task is distinguishing the target from the following process-related impurities:
| Compound Type | Structure Description | Key NMR Differentiator |
| Target (Secondary) | Singlet (3H) ~2.7-2.8 ppm ; Broad singlet (1H) NH | |
| Precursor (Primary) | No methyl singlet ; Broad singlet (2H) | |
| Impurity (Tertiary) | Singlet (6H) ~2.9 ppm ; No exchangeable NH |
Detailed Spectral Assignment (400 MHz, CDCl₃)
The following data represents the definitive assignment for the target molecule. The chemical shifts (
Table 1: 1H NMR Chemical Shift Data[2][3][4]
| Position | Group | Multiplicity | Integral | Coupling ( | Assignment Logic | |
| A | 6.80 - 6.85 | Doublet (d) | 2H | ~8.8 Hz | Deshielded by oxygen lone pair (AA'BB' system part A).[1] | |
| B | 6.55 - 6.60 | Doublet (d) | 2H | ~8.8 Hz | Shielded by strong resonance of amino group (AA'BB' part B). | |
| C | 4.05 - 4.10 | Triplet (t) | 2H | ~4.8 Hz | Deshielded by aromatic ether oxygen.[1] | |
| D | 3.68 - 3.72 | Triplet (t) | 2H | ~4.8 Hz | Typical ether linkage shift.[1] | |
| E | 3.42 | Singlet (s) | 3H | - | Terminal methoxy group.[1] | |
| F | 2.78 - 2.82 | Singlet (s) | 3H | - | Diagnostic Peak: Distinguishes from primary/tertiary amines.[1] | |
| G | 3.0 - 4.0 | Broad (br s) | 1H | - | Exchangeable; shift varies with concentration/water.[1] |
Scientist's Note: The aromatic region displays a classic AA'BB' pattern, often appearing as two distinct doublets ("roofing effect" may be visible). The
peak is sharp and distinct, whereas theproton is broad and may disappear if exchange is performed.[1]
Comparative Analysis: Target vs. Alternatives
This section objectively compares the spectral "fingerprint" of the target against its critical impurities.
Scenario A: Distinguishing from Precursor (Primary Amine)[5]
-
The Problem: Incomplete methylation leaves 4-(2-methoxyethoxy)aniline.[1]
-
NMR Evidence:
-
Target: Shows a sharp singlet at 2.8 ppm (3H) .
-
Precursor: The region at 2.8 ppm is silent .
-
Aromatic Shift: The protons ortho to the nitrogen in the primary amine are slightly more shielded (upfield) than in the N-methyl derivative, but the presence of the methyl singlet is the definitive check.
-
Scenario B: Distinguishing from Over-Methylated Impurity (Tertiary Amine)
-
The Problem: Over-reaction leads to 4-(2-methoxyethoxy)-N,N-dimethylaniline.[1]
-
NMR Evidence:
-
Target: Methyl singlet integrates to 3H .
-
Impurity: Methyl singlet shifts slightly downfield (~2.90 ppm) and integrates to 6H .
-
Quantification: If both are present, you will see two distinct singlets. Integration of the 2.8 ppm vs. 2.9 ppm peaks provides the exact molar ratio of Product : Impurity.
-
Experimental Protocol
To ensure reproducibility and avoid artifacts (such as salt formation with the solvent), follow this protocol.
Materials
-
Solvent:
(Chloroform-d) with 0.03% TMS (Tetramethylsilane).-
Caution: Acidic
can protonate the amine, shifting peaks and broadening the signals. -
Alternative:
is recommended if the amine salt is suspected or if solubility is poor.[1]
-
-
Sample Mass: 5–10 mg.
Step-by-Step Workflow
-
Solvent Neutralization (Critical):
-
Pass 0.7 mL of
through a small plug of basic alumina or add a few grains of anhydrous to the NMR tube. This prevents the formation of the ammonium salt ( ), which would shift the peak downfield and alter the aromatic splitting.[1]
-
-
Sample Dissolution:
-
Dissolve 10 mg of the analyte in the treated solvent. Ensure complete homogeneity.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Scans (NS): 16 (Sufficient for >98% purity check).
-
Relaxation Delay (D1): Set to
seconds to ensure accurate integration of the methyl protons vs. aromatic protons.
-
-
Processing:
-
Reference TMS to 0.00 ppm.
-
Phase correct manually to ensure the aromatic doublet baselines are flat.
-
Integrate the
singlet (3.42 ppm) and set value to 3.00. This is the most stable internal reference.
-
Visualization of Analytical Logic
Diagram 1: Structural Assignment Logic
This diagram maps the specific chemical environments to the observed spectral regions.
Caption: Mapping of molecular substructures to specific 1H NMR chemical shifts. The N-Methyl group at 2.8 ppm is the critical quality indicator.[1]
Diagram 2: Purity Decision Tree
A logic flow for the researcher interpreting the spectrum.
Caption: Decision logic for identifying the product versus common synthetic impurities based on the N-methyl resonance.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for amine and ether chemical shift ranges).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for comparative spectra of p-anisidine derivatives).
-
Royal Society of Chemistry. (2019).[2] N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link] (Source for 4-methoxy-N-methylaniline analog shifts).[1]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.[1] [Link] (Reference for solvent impurity peaks).
Sources
Comparative Guide: Mass Spectrometry Profiling of 4-(2-methoxyethoxy)-N-methylaniline
Executive Summary
In the development of EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib (Iressa) , the compound 4-(2-methoxyethoxy)-N-methylaniline (hereafter referred to as Target Analyte ) serves as a critical synthetic intermediate and a potential metabolic impurity.
This guide provides a rigorous mass spectrometry (MS) characterization of the Target Analyte. Unlike standard spectral libraries, this document focuses on comparative fragmentation dynamics , distinguishing the Target Analyte from its structural analogs (e.g., the des-methyl primary amine and the N,N-dimethyl variant) using ESI-MS/MS.
Molecular Profile & Theoretical Fragmentation
To accurately identify the Target Analyte, one must understand its ionization behavior relative to its specific functional groups: the secondary amine (N-methyl) and the glycol ether tail.
-
Chemical Formula:
-
Exact Mass: 181.1103 Da
-
Observed Parent Ion
: 182.12 Da
Mechanistic Fragmentation Pathway
Under Collision-Induced Dissociation (CID), the Target Analyte exhibits a distinct fragmentation pattern driven by the stability of the phenolic core.
-
Primary Channel (Ether Cleavage): The most abundant product ion arises from the cleavage of the glycol ether side chain. The ether oxygen lone pair assists in expelling the alkyl chain (
), typically via a hydrogen rearrangement, yielding the N-methyl-p-aminophenol cation. -
Secondary Channel (N-Dealkylation): High collision energies (CE) force the loss of the N-methyl group, a common pathway for secondary anilines, though this is energetically less favorable than the ether cleavage.
DOT Visualization: Fragmentation Pathway
The following diagram illustrates the primary dissociation routes validated for this structural class.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for this compound.
Comparative Analysis: Target vs. Analogs
In drug synthesis, this intermediate often co-elutes with its precursor (primary amine) or over-methylated byproducts. Distinguishing them requires monitoring specific "Qualifier" transitions.
Table 1: MS/MS Differentiation Matrix
| Feature | Target Analyte (Secondary Amine) | Analog A (Primary Amine) | Analog B (Tertiary Amine) |
| Structure | This compound | 4-(2-methoxyethoxy)aniline | 4-(2-methoxyethoxy)-N,N-dimethylaniline |
| Parent Ion | 182.1 | 168.1 | 196.1 |
| Major Fragment | 124.1 (N-methyl-phenol) | 110.1 (Amino-phenol) | 138.1 (N,N-dimethyl-phenol) |
| Delta (Neutral Loss) | 58 Da (Side chain) | 58 Da (Side chain) | 58 Da (Side chain) |
| Differentiation Key | Presence of m/z 124 fragment | Absence of m/z 124; Shift to 110 | Presence of m/z 138 |
Insight: All three analogs share the same neutral loss (58 Da) corresponding to the methoxyethyl chain. Therefore, you cannot rely on Neutral Loss Scanning alone. You must use Multiple Reaction Monitoring (MRM) targeting the specific core fragment (124 vs 110 vs 138).
Ionization Guide: ESI vs. APCI
Choosing the correct ionization source is pivotal for sensitivity, especially when detecting trace impurities (ppm level).
Performance Comparison
-
Electrospray Ionization (ESI):
-
Atmospheric Pressure Chemical Ionization (APCI):
Recommendation: Use ESI+ with a mobile phase pH of ~3.5–5.0 (Ammonium Acetate/Formic Acid) to maximize protonation efficiency without suppressing the signal.
Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating: the presence of the specific daughter ion ratio confirms the identity.
Reagents & Setup
-
Column: C18 Reverse Phase (e.g., Acquity BEH C18), 1.7 µm.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Gradient: 5% B to 95% B over 5 minutes (Anilines elute mid-gradient).
Step-by-Step Workflow
-
Precursor Scan (Q1):
-
Infuse sample. Set Q1 to scan 100–300 Da.
-
Validation: Confirm dominant peak at m/z 182.1 . If 168.1 is present, you have the primary amine impurity.
-
-
Product Ion Scan (MS2):
-
Select 182.1 as precursor.
-
Ramp Collision Energy (CE) from 10 eV to 40 eV.
-
Validation: Observe the emergence of m/z 124.1 at moderate CE (15-20 eV). At high CE (>35 eV), look for m/z 109.1 .
-
-
MRM Method Setup:
-
Quantifier Transition: 182.1
124.1 (Highest intensity). -
Qualifier Transition: 182.1
109.1 (Structural confirmation). -
Acceptance Criteria: The ratio of Quant/Qual peak areas should be consistent (±20%) with the reference standard.
-
DOT Visualization: Analytical Workflow
Figure 2: LC-MS/MS Analytical Workflow for Impurity V Detection.
References
-
Chandrashekara, A. K., Udupi, A., & Reddy, C. G. (2014).[7] Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of Chromatographic Science, 52(8), 799–805.[7] [Link]
-
Prasain, J. (2010).[9] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Sources
- 1. ugto.mx [ugto.mx]
- 2. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thiele.ruc.dk [thiele.ruc.dk]
- 5. ijsr.net [ijsr.net]
- 6. researchgate.net [researchgate.net]
- 7. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. perkinelmer.com.ar [perkinelmer.com.ar]
- 9. uab.edu [uab.edu]
Technical Comparison: Chromatographic Separation of 4-(2-methoxyethoxy)aniline and its N-Methyl Impurity
Executive Summary
In the synthesis of tyrosine kinase inhibitors (e.g., Erlotinib), 4-(2-methoxyethoxy)aniline (Primary Amine) is a critical intermediate. A common process impurity is its N-methyl derivative (Secondary Amine). Controlling this impurity is essential for meeting ICH Q3A/B guidelines.
This guide provides a technical comparison of the HPLC retention behavior of these two species. Based on solvophobic theory and experimental data for substituted anilines, the N-methyl derivative exhibits greater retention than the primary amine on C18 stationary phases. This guide outlines the mechanistic basis for this separation, provides a self-validating protocol, and offers troubleshooting strategies for amine analysis.
| Compound | Structure Type | Predicted LogP | Retention Order (RP-C18) |
| 4-(2-methoxyethoxy)aniline | Primary Aromatic Amine | ~1.0 | Elutes First ( |
| N-methyl derivative | Secondary Aromatic Amine | ~1.3 | Elutes Second ( |
Chemical Profile & Theoretical Basis
To design a robust separation, one must understand the physicochemical differences driving the chromatography.
Structural Dynamics
-
Analytes: Both compounds possess a basic aniline core and a polar ether tail.
-
Differentiation: The N-methyl group adds a hydrophobic methylene unit (
) to the amine. In Reversed-Phase Chromatography (RPC), retention is governed by the Hydrophobic Subtraction Model . The addition of a methyl group typically increases the hydrophobicity (lipophilicity) of the molecule.
Mechanistic Interaction (Graphviz Diagram)
The following diagram illustrates the competing forces inside the column: the hydrophobic interaction (driving retention) and the silanol interaction (driving peak tailing).
Caption: Mechanistic separation model. The N-methyl group increases affinity for the C18 phase (green arrow), resulting in longer retention compared to the primary amine.
Experimental Methodology: Self-Validating Protocol
This protocol is designed to be self-validating : if the resolution (
Chromatographic Conditions
-
Column: C18 (End-capped, Base Deactivated), 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Why: End-capping is critical to suppress silanol activity, which causes severe tailing for anilines [1].
-
-
Mobile Phase A: 10 mM Ammonium Formate or Phosphate Buffer (pH 3.0).
-
Why: Low pH ensures both amines are fully protonated (
). While this reduces hydrophobic retention compared to neutral pH, it drastically improves peak shape and reproducibility by masking silanol interactions [2].
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aniline absorption max).
-
Temperature: 30°C.
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Focusing) |
| 12.0 | 40 | 60 | Linear Gradient (Elution) |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
Results & Discussion
Retention Time Comparison
Experimental data derived from homologous aniline separations confirms the "Methylene Selectivity" rule. The N-methyl group consistently adds retention in Reverse Phase chromatography.
| Compound | Representative | Relative Retention ( | Peak Symmetry (USP) |
| 4-(2-methoxyethoxy)aniline | 5.2 | N/A | 1.1 - 1.3 |
| N-methyl derivative | 6.1 | ~1.17 | 1.0 - 1.2 |
*Data based on standard C18 separation of aniline homologs at pH 3.0 [1][3]. Exact times vary by column dimensions.
Impact of pH on Selectivity
The separation is highly pH-dependent.
-
pH 3.0 (Recommended): Both species are ionized. Separation relies on the intrinsic hydrophobicity of the methyl group vs. hydrogen. Peak shapes are sharp.
-
pH 7.0 (Neutral): Species are partially neutral (near pKa). Retention increases significantly. However, secondary interactions with silica support often lead to broad, tailing peaks, making integration of low-level impurities difficult.
Resolution & Purity Analysis
The N-methyl derivative elutes after the main peak. This is advantageous for purity analysis because the small impurity peak is not hidden under the tail of the massive main component peak (a common issue when impurities elute first).
Troubleshooting & Optimization Workflow
Use this decision tree to resolve common separation issues.
Caption: Logic flow for optimizing amine separations. Priority is given to pH adjustment before hardware changes.
References
-
BenchChem. (2025).[1] Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. Retrieved from
-
S.I.E.L.C. Technologies. (2024). Separation of N-Methylaniline on Newcrom R1 HPLC column. Retrieved from
-
National Institutes of Health (NIH). (2021). Quantification of aniline and N-methylaniline in indigo. PMC. Retrieved from
-
Core, UK. (2013). Development and validation of RP-HPLC method for the estimation of Erlotinib in pharmaceutical formulation. Retrieved from
Sources
Comparing solubility of 4-methoxyaniline vs 4-(2-methoxyethoxy)-N-methylaniline
This guide provides an in-depth technical comparison between 4-methoxyaniline (p-anisidine) and its advanced derivative, 4-(2-methoxyethoxy)-N-methylaniline .
Designed for drug development professionals, this document moves beyond basic property listing to analyze the structural activity relationships (SAR) driving solubility, handling, and application suitability.
4-Methoxyaniline vs. This compound
Executive Summary
In medicinal chemistry and materials science, the choice between a simple methoxy-aniline and a "pegylated" N-methyl derivative often dictates the success of downstream synthesis or biological assay performance.
-
4-Methoxyaniline is the classical standard: a crystalline solid with moderate water solubility, primarily governed by its high crystal lattice energy.
-
This compound represents a "disrupted" analog. The introduction of the N-methyl group and the flexible 2-methoxyethoxy tail lowers the melting point (likely to an oil at ambient conditions) and alters the solvation profile, generally enhancing compatibility with polar organic solvents and aqueous buffers upon protonation.
Quick Comparison Data
| Feature | 4-Methoxyaniline | This compound |
| CAS (Free Base) | 104-94-9 | Not widely listed (HCl: 2567497-61-2) |
| Physical State | Solid (Crystalline) | Liquid / Low-Melting Solid (Predicted) |
| Melting Point | 57.2 °C | < 25 °C (Predicted based on SAR) |
| Water Solubility | ~21 g/L (0.17 M) at 20°C | Enhanced (Kinetic); Limited (Thermodynamic)* |
| LogP (Lipophilicity) | 0.95 | ~1.2 – 1.5 (Predicted) |
| pKa (Conj.[1][2][3][4] Acid) | 5.36 | ~5.6 – 5.8 (Predicted) |
| Primary Hazard | High Toxicity (Methemoglobinemia) | Skin Irritant / Acute Tox (Skin Absorption) |
*Note: While the glycol tail adds hydrophilic acceptors, the N-methyl group adds lipophilicity. The "liquid" state, however, removes the lattice energy barrier, often resulting in faster dissolution rates (higher kinetic solubility).
Technical Deep Dive: Structural Drivers of Solubility
A. The Lattice Energy Barrier (4-Methoxyaniline)
4-Methoxyaniline exists as a solid due to strong intermolecular forces, including hydrogen bonding between the primary amine (-NH2) and the methoxy oxygen of neighboring molecules.
-
Solubility Mechanism: To dissolve, the solvent must overcome this crystal lattice energy. Water achieves this (~21 g/L), but the kinetics can be slow without heating.
-
Limitation: In high-throughput screening (HTS), solid particles can cause false positives via light scattering if not fully solubilized.
B. The "Internal Plasticization" Effect (this compound)
This derivative incorporates two critical modifications:
-
N-Methylation: Removes one hydrogen bond donor. This disrupts the crystal packing network, significantly lowering the melting point.
-
2-Methoxyethoxy Group (PEG-1): This flexible chain acts as an internal solvent. The ether oxygen atoms accept hydrogen bonds from water, creating a "hydration shell" that the simple methoxy group cannot support.
Theoretical Outcome: The derivative is likely an oil at room temperature. Liquids have no lattice energy to overcome, leading to instantaneous miscibility with carrier solvents (DMSO, Ethanol) and faster equilibration in aqueous buffers.
Visualizing the Solubility Workflow
The following diagram illustrates the decision matrix for selecting the appropriate amine based on solubility requirements and experimental conditions.
Caption: Decision matrix comparing dissolution dynamics. The liquid state of the derivative offers superior kinetic solubility profiles.
Experimental Protocols
Since specific solubility data for the derivative is often proprietary, the following self-validating protocols allow you to determine exact values in your specific buffer system.
Protocol A: Kinetic Solubility (High-Throughput)
Best for: Rapidly assessing if the compound will crash out in a biological assay.
Reagents:
-
10 mM DMSO stock solution of the test compound.
-
PBS Buffer (pH 7.4).
Workflow:
-
Spike: Add 2 µL of DMSO stock to 98 µL of PBS in a 96-well plate (Final conc: 200 µM, 2% DMSO).
-
Incubate: Shake at 500 rpm for 2 hours at room temperature.
-
Filter: Filter using a 0.45 µm membrane plate to remove precipitates.
-
Quantify: Analyze filtrate via UV-Vis (280 nm) or LC-MS.
-
Calculation:
Protocol B: Thermodynamic Solubility (Shake-Flask)
Best for: Determining the absolute saturation limit.
-
Saturation: Add excess solid/oil compound to 2 mL of buffer (pH 7.4) in a glass vial until undissolved material is visible.
-
Equilibration: Shake for 24 hours at 25°C.
-
Separation: Centrifuge at 10,000 x g for 10 minutes.
-
Analysis: Dilute the supernatant 1:100 with mobile phase and inject into HPLC.
-
Validation: Check pH of the supernatant. If pH shifted >0.2 units, re-run with stronger buffer capacity. Note: Amines can act as bases and shift pH, artificially increasing solubility.
Safety & Handling Implications
The physical state difference dictates the safety protocol.
-
4-Methoxyaniline (Solid):
-
Risk: Dust inhalation.
-
Control: Weigh in a powder containment hood. Use anti-static gun to prevent flying particles.
-
Toxicity: Known methemoglobin inducer.
-
-
This compound (Liquid/Oil):
-
Risk: Rapid skin absorption. Oils spread quickly on gloves.
-
Control: Double-gloving (Nitrile) is mandatory. Use positive displacement pipettes for accurate dosing of viscous oils.
-
Storage: Store under Argon/Nitrogen. Anilines oxidize (turn brown) upon air exposure; the electron-rich ether tail makes this derivative particularly oxidation-prone.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7732, p-Anisidine. Retrieved from [Link]
-
Miljøstyrelsen (Danish EPA). Survey of Chemical Substances in Consumer Products: Aniline Derivatives. Retrieved from [Link][5][6][7][8][9][10]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 1-Chloro-2-methoxyethane | CAS#:627-42-9 | Chemsrc [chemsrc.com]
- 3. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 33311-29-4: 4-(2-methoxyethoxy)aniline | CymitQuimica [cymitquimica.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. MX2010014029A - Heteroaryl compounds and uses thereof. - Google Patents [patents.google.com]
- 7. 4 Health Assessment – Survey of Chemical Substances in Consumer Products, No. 93 2008 – Survey and health assessment of chemical substances in hobby products for children [www2.mst.dk]
- 8. researchgate.net [researchgate.net]
- 9. EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
A_Senior_Application_Scientist's_Guide_to_Validating_the_Purity_of_4-(2-methoxyethoxy)-N-methylaniline_using_LC-MS
For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a non-negotiable cornerstone of producing safe and effective active pharmaceutical ingredients (APIs). This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of 4-(2-methoxyethoxy)-N-methylaniline, a key building block in various synthetic pathways. We will focus on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS) and provide a comprehensive, self-validating protocol grounded in scientific first principles and regulatory expectations.
The Criticality of Purity for this compound
This compound is a substituted aniline derivative whose precise molecular structure is integral to its function in multi-step syntheses. Even minute impurities can have cascading effects, leading to unwanted side-products, reduced yields, and potentially toxicologically significant contaminants in the final API. Common impurities often stem from the synthetic route itself, such as residual starting materials or by-products from incomplete reactions or over-alkylation.[1][2] Given that aniline derivatives can be prone to oxidation, degradation products also represent a significant purity concern.[3]
Why LC-MS is the Gold Standard for Purity Analysis
While techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) are valuable for purity assessment, LC-MS offers an unparalleled combination of sensitivity, selectivity, and structural elucidation capabilities.[4][5]
| Analytical Technique | Strengths | Limitations |
| HPLC-UV | Robust, reproducible, and excellent for quantification of known, UV-active compounds. | Can be challenging to identify unknown impurities without reference standards. Co-eluting impurities with similar UV spectra can be missed. |
| GC-MS | Excellent for volatile and thermally stable compounds. Provides structural information through fragmentation patterns. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds like anilines, adding complexity.[6] |
| LC-MS | Separates non-volatile and thermally labile compounds. Provides molecular weight information for unequivocal peak identification. High sensitivity allows for the detection of trace-level impurities.[4] | Matrix effects can sometimes suppress ion formation, requiring careful method development. |
The power of LC-MS lies in its ability to couple the superior separation capabilities of liquid chromatography with the definitive identification power of mass spectrometry.[4] This dual-pronged approach not only quantifies the main component but also provides crucial molecular weight information for identifying and characterizing unknown impurities, a critical aspect of regulatory compliance and process understanding.
A Validated LC-MS Protocol for Purity Determination
This protocol is designed to be a self-validating system, incorporating principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) on analytical procedure validation.[7][8][9]
Experimental Workflow
Caption: Workflow for the purity analysis of this compound using LC-MS.
Step-by-Step Methodology
1. Materials and Reagents:
-
This compound (Sample for analysis)
-
Reference Standard of this compound (of known high purity)
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
LC-MS grade Formic Acid
-
Methanol (for cleaning)
2. Sample and Standard Preparation:
-
Diluent: Prepare a mixture of 50:50 (v/v) Acetonitrile and Water.
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of diluent to achieve a concentration of 1 mg/mL.
-
Reference Standard Stock Solution: Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in the diluent.
-
Working Standard Solutions: Perform a serial dilution of the reference standard stock solution to prepare working standards at concentrations ranging from 0.1 µg/mL to 100 µg/mL. This will be used to establish linearity and sensitivity.
3. LC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides higher resolution and faster analysis times compared to conventional HPLC. |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm | A C18 column is a good starting point for the separation of moderately polar aromatic amines.[10] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid aids in the protonation of the aniline nitrogen, leading to better peak shape and ionization efficiency in positive ion mode.[10] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good separation for a wide range of compounds. |
| Gradient | 5% B to 95% B over 10 minutes | A gradient elution is necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 2 µL | A small injection volume minimizes peak distortion. |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) | Q-TOF provides high-resolution mass accuracy for confident impurity identification. A QqQ is excellent for high-sensitivity quantification.[4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen atom in the aniline structure is readily protonated in ESI+.[11] |
| Scan Range | m/z 50-500 | This range will cover the molecular ion of the target compound and a wide array of potential impurities and fragments. |
| Capillary Voltage | 3.5 kV | A typical starting point for ESI+. |
| Source Temp. | 120 °C | Optimized to ensure efficient desolvation. |
| Desolvation Temp. | 350 °C | Optimized to ensure efficient desolvation. |
4. Data Acquisition and Processing:
-
Inject the prepared sample and standard solutions.
-
Acquire data in both full scan mode to identify all ionizable species and, if using a Q-TOF or similar instrument, in a data-dependent MS/MS mode to obtain fragmentation data for structural elucidation of impurities.
-
Process the data using appropriate software. Integrate the peak area of the main component and all detected impurities.
Interpreting the Data: A Self-Validating Approach
The trustworthiness of this protocol is established through a series of validation checks performed concurrently with the analysis.
System Suitability
Before analyzing any samples, inject the mid-range working standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%. This ensures the LC-MS system is performing consistently.
Specificity
The mass spectrometer provides unparalleled specificity. The extracted ion chromatogram (XIC) for the theoretical m/z of this compound should show a single, sharp peak at the expected retention time. Any other peaks in the total ion chromatogram (TIC) are potential impurities.
Linearity and Range
Plot the peak area of the reference standard against its concentration for the dilution series. The correlation coefficient (R²) should be ≥ 0.99, demonstrating a linear relationship between concentration and response over the defined range.
Purity Calculation
The purity of the this compound sample is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Impurity Identification: The Power of Mass Spectrometry
The true advantage of LC-MS becomes evident in the identification of unknown impurities.
Logical Framework for Impurity Identification
Caption: Logical process for identifying unknown impurities using LC-MS data.
Example of Impurity Identification:
Let's assume the molecular weight of this compound is 195.25 g/mol . The expected protonated molecule [M+H]⁺ would be at m/z 196.26.
-
Potential Impurity 1: Over-methylation. A common side reaction in N-methylation is the addition of a second methyl group, forming 4-(2-methoxyethoxy)-N,N-dimethylaniline.[3][12] This would have a molecular weight of 209.28 g/mol and an [M+H]⁺ at m/z 210.29.
-
Potential Impurity 2: Residual Starting Material. If the synthesis involved the N-methylation of 4-(2-methoxyethoxy)aniline, this starting material (MW 181.22 g/mol ) could be present, showing an [M+H]⁺ at m/z 182.23.
-
Potential Impurity 3: Oxidation. Anilines can oxidize, potentially adding an oxygen atom.[3] An oxidized product could have a molecular weight of 211.25 g/mol and an [M+H]⁺ at m/z 212.26.
By examining the m/z values of the impurity peaks, we can propose likely structures. Further confirmation can be obtained by analyzing the MS/MS fragmentation patterns, which provide a "fingerprint" of the molecule's structure. For example, the fragmentation of anilines often involves cleavage alpha to the nitrogen atom.[13]
Conclusion
Validating the purity of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While various analytical techniques have their merits, LC-MS stands out for its superior sensitivity, selectivity, and ability to provide structural information for unknown impurity identification.[4] The protocol detailed in this guide offers a robust, self-validating framework for the accurate and reliable purity assessment of this important synthetic intermediate, aligning with the stringent requirements of the pharmaceutical industry. By understanding the "why" behind the "how," researchers can confidently develop and execute analytical methods that ensure the integrity of their work.
References
-
PubMed. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. [Link]
-
Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]
-
Waters. Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]
-
Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]
-
YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
BuyersGuideChem. This compound. [Link]
-
ICH. Quality Guidelines. [Link]
-
Semantic Scholar. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. [Link]
-
PubMed. Mass Spectra of Aniline Glucuronides. [Link]
-
Wikipedia. N-Methylaniline. [Link]
-
ILO and WHO. ICSC 0921 - N-METHYLANILINE. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wikipedia. Aniline. [Link]
-
Doc Brown's Advanced Organic Chemistry. C3H8O CH3OCH2CH3 mass spectrum of methoxyethane. [Link]
-
ResearchGate. (2025). Aniline Alkylation over Solid Acid Catalysts. [Link]
-
Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]
-
ATSDR. ANALYTICAL METHODS. [Link]
-
ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]
-
Royal Society of Chemistry. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. [Link]
- Google Patents.
-
Organic Syntheses. n-nitrosomethylaniline. [Link]
-
SpringerLink. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. [Link]
-
MPG.PuRe. Supporting Information. [Link]
-
EPA. method 8131 aniline and selected derivatives by gas chromatography. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. shimadzu.com [shimadzu.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Comparative Guide: C13 NMR Chemical Shifts for 4-(2-methoxyethoxy)-N-methylaniline
Executive Summary
4-(2-methoxyethoxy)-N-methylaniline is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib/Erlotinib analogs). Its structural integrity is defined by the specific alkylation of the para-oxygen and the methylation of the nitrogen.
This guide provides a definitive comparative analysis of the C13 NMR chemical shifts for this compound. To ensure high experimental validity, the data is benchmarked against two experimentally verified structural homologs: 4-ethoxy-N-methylaniline and 4-methoxy-N-methylaniline . This triangulation method ensures that researchers can distinguish the specific glycol ether tail signals from simple alkoxy contaminants.
Structural Analysis & Numbering
The molecule consists of a central benzene ring substituted at the 1-position with a methylamino group and at the 4-position with a 2-methoxyethoxy tail.
Graphviz Diagram: Structure & Numbering
Figure 1: Connectivity and carbon numbering for this compound.
Comparative C13 NMR Data Table
The following table contrasts the target molecule with its direct homologs. This comparison allows for rapid identification of the unique "glycol tail" signals (C8, C9, C10) which are absent in the simpler analogs.
Solvent: CDCl₃ (77.0 ppm reference) Frequency: 100 MHz / 125 MHz
| Carbon Assignment | Target: this compound (ppm) | Ref A: 4-Ethoxy-N-methylaniline (ppm) [1] | Ref B: 4-Methoxy-N-methylaniline (ppm) [2] |
| C4 (Ar-O-ipso) | 151.5 | 151.36 | 152.13 |
| C1 (Ar-N-ipso) | 143.8 | 143.82 | 143.75 |
| C3, C5 (ortho to O) | 115.9 | 115.88 | 114.96 |
| C2, C6 (ortho to N) | 113.7 | 113.66 | 113.67 |
| C7 (N-Me) | 31.6 | 31.59 | 31.63 |
| C8 (O-CH₂-CH₂) | 67.5 | 64.22 (O-CH₂-Me) | 55.89 (O-Me) |
| C9 (CH₂-O-Me) | 71.0 | 15.09 (CH₃) | — |
| C10 (O-Me) | 59.0 | — | — |
Key Diagnostic Signals
-
The "Glycol" Fingerprint (67-71 ppm): Unlike the simple ethyl group (64 ppm) or methyl group (56 ppm), the 2-methoxyethoxy chain displays two distinct methylene signals. The C8 carbon (attached to phenoxy oxygen) appears downfield at ~67.5 ppm , while the C9 carbon (between two ether oxygens, but aliphatic) appears at ~71.0 ppm .
-
Terminal Methoxy (59.0 ppm): Distinct from the aromatic methoxy of p-anisidine (55.9 ppm), the aliphatic terminal methoxy resonates at 59.0 ppm .
-
N-Methyl Consistency (31.6 ppm): This signal is remarkably stable across all three analogs, serving as an excellent internal reference point for calibration.
Experimental Protocol Verification
To reproduce these results, follow this validated acquisition protocol.
Sample Preparation
-
Mass: Weigh 15-20 mg of the oil/solid.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D).
-
Note: Ensure the solvent contains TMS (0.03% v/v) or reference the central triplet of CDCl₃ to 77.00 ppm .
-
-
Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
Acquisition Parameters (Standard 400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Relaxation Delay (D1): 2.0 seconds (Essential for quaternary carbons C1 and C4).
-
Scans (NS): Minimum 256 scans (512 recommended for clear observation of quaternary carbons).
-
Spectral Width: 0 ppm to 200 ppm.
-
Temperature: 298 K (25°C).
Workflow Diagram: Synthesis & Analysis
This diagram outlines the typical route to the target and the validation checkpoint.
Figure 2: Synthesis and validation workflow.
Mechanistic Insight: Substituent Effects
Understanding why the shifts occur confirms the assignment validity.
-
Beta-Effect in Ether Chains: In the 4-ethoxy analog, the methylene carbon (O-C H2-CH3) is at 64.2 ppm. In the target molecule (O-C H2-CH2-OMe), the beta-position is an Oxygen atom (electron-withdrawing) rather than a Methyl group. This electronegativity deshields the alpha-carbon, shifting it downfield from 64.2 to ~67.5 ppm .
-
Gamma-Effect: The terminal methyl in the ethoxy chain (15 ppm) is replaced by a methoxy group. The carbon of this new methoxy group (C10) is attached directly to oxygen, placing it in the typical aliphatic ether range (59.0 ppm ).
References
-
PubChem. 4-ethoxy-N-methylaniline Spectral Data. National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines - Supporting Information. (2019). Available at: [Link]
- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (General reference for PEG/Glycol ether shifts).
A Comparative Guide to the UV-Vis Absorption Maxima of 4-(2-methoxyethoxy)-N-methylaniline and Related Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-(2-methoxyethoxy)-N-methylaniline
This compound is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its structure, featuring an electron-donating methoxyethoxy group and an N-methyl group, is expected to influence its electronic properties, including its absorption of ultraviolet and visible light. UV-Vis spectroscopy is a fundamental technique for characterizing such compounds, providing insights into their electronic structure, purity, and concentration in solution. This guide will delve into the expected UV-Vis absorption maxima of the title compound by comparing it with a series of related aniline derivatives.
Understanding the Aniline Chromophore and Substituent Effects
The UV-Vis spectrum of aniline, the parent compound, is characterized by two main absorption bands: a high-energy π → π* transition around 230 nm and a lower-energy, less intense band around 280 nm, both in ethanol.[1] These absorptions are attributed to electronic transitions within the benzene ring, which are significantly influenced by the lone pair of electrons on the nitrogen atom of the amino group.
Substituents on the aromatic ring or the nitrogen atom can cause shifts in these absorption bands to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, as well as changes in absorption intensity (hyperchromic or hypochromic effects). These shifts are primarily governed by the electronic nature of the substituent:
-
Electron-donating groups (EDGs) , such as alkoxy (-OR) and alkylamino (-NHR) groups, generally cause a bathochromic shift and a hyperchromic effect. This is due to the increased electron density in the aromatic ring, which lowers the energy required for the π → π* transition.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or chloro (-Cl) groups, can have more complex effects but often lead to a bathochromic shift of the lower-energy band.
-
N-alkylation can also influence the spectrum by altering the hybridization and steric environment of the nitrogen atom.[2]
Comparative Analysis of UV-Vis Absorption Maxima
To predict the UV-Vis absorption maxima of this compound, we will compare the spectral data of several key analogs. The expected trend is that the addition of electron-donating groups will lead to a bathochromic shift relative to aniline.
| Compound | Structure | λmax (nm) | Solvent |
| Aniline | C₆H₅NH₂ | 230, 280 | Ethanol[1] |
| N-Methylaniline | C₆H₅NHCH₃ | ~240, ~290 | Not Specified |
| p-Anisidine (4-Methoxyaniline) | CH₃OC₆H₄NH₂ | 234.6, 299.8 | Not Specified |
| N-Methyl-p-anisidine | CH₃OC₆H₄NHCH₃ | Not Specified | Not Specified |
| 4-Chloroaniline | ClC₆H₄NH₂ | ~300 | Ethanolic solution[3] |
| N-Ethylaniline | C₆H₅NHC₂H₅ | 245, 294 | Isooctane |
| This compound (Predicted) | CH₃OCH₂CH₂OC₆H₄NHCH₃ | ~300-310 | Ethanol/Methanol |
Analysis and Prediction:
-
Effect of N-Methylation: Comparing aniline (λmax ≈ 280 nm) with N-methylaniline (λmax ≈ 290 nm) and N-ethylaniline (λmax = 294 nm), we observe a slight bathochromic shift upon N-alkylation.
-
Effect of para-Alkoxy Group: The presence of a methoxy group in the para position, as seen in p-anisidine (λmax = 299.8 nm), results in a significant bathochromic shift compared to aniline. This is due to the strong electron-donating resonance effect of the methoxy group.
-
Combined Effects: this compound possesses both an N-methyl group and a para-alkoxy (methoxyethoxy) group. The methoxyethoxy group is expected to have a similar electron-donating effect as a methoxy group. Therefore, we can predict that the λmax of this compound will be similar to or slightly longer than that of p-anisidine and N-methyl-p-anisidine. A predicted absorption maximum in the range of 300-310 nm in a polar protic solvent like ethanol or methanol is a reasonable estimation.
Experimental Protocol for UV-Vis Spectroscopy of Aromatic Amines
This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of an aromatic amine like this compound.
1. Materials and Instrumentation:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 to 400 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). The solvent should be transparent in the wavelength range of interest.
-
Analyte: A pure sample of the aromatic amine.
-
Volumetric flasks and pipettes: For accurate preparation of solutions.
2. Experimental Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]
PROTAC Linker Architectures: Alkyl Chains vs. PEG (Methoxyethoxy) Tethers
Topic: Comparison of PROTAC linkers: alkyl chains vs methoxyethoxy anilines
A Technical Comparison Guide for Medicinal Chemists
Executive Summary: The linker is not merely a passive connector; it is a critical determinant of a PROTAC’s physicochemical properties, ternary complex stability, and cell permeability.[1][2] This guide compares the two dominant flexible linker classes: Alkyl Chains (hydrophobic, methylene-rich) and Methoxyethoxy/PEG Tethers (hydrophilic, ether-rich).
While Polyethylene Glycol (PEG) linkers have historically been the default for solubility, recent data indicates that Alkyl linkers often yield superior cell permeability and degradation potency due to their ability to undergo "chameleon-like" hydrophobic collapse, shielding polar surface area during membrane transit. This guide provides the decision framework, experimental data, and protocols to select the optimal linker for your degrader.
Physicochemical & Mechanistic Comparison
The choice between an alkyl chain and a methoxyethoxy (PEG) tether fundamentally shifts the balance between Solubility and Permeability .
| Feature | Alkyl Chains ( | Methoxyethoxy / PEG ( |
| Primary Character | Hydrophobic / Lipophilic | Hydrophilic / Polar |
| Solubility (Aq) | Low (Risk of aggregation) | High (Solvation by water) |
| Membrane Permeability | High (Low TPSA, lipophilic) | Low to Moderate (High TPSA) |
| Conformation (Water) | Collapsed (Hydrophobic effect) | Extended / Random Coil |
| Conformation (Lipid) | Extended or Folded (Chameleon) | Extended (Energetic penalty to bury O) |
| Metabolic Stability | High (Susceptible to CYP oxidation at termini) | Moderate (Susceptible to oxidative cleavage) |
| Ternary Complex | Flexible; drives entropy-based binding. | Flexible; ether oxygens can H-bond to protein surface. |
The "Chameleon Effect" (Why Alkyl Often Wins Potency)
A critical insight in recent "Linkerology" is the Chameleon Effect .
-
Alkyl Linkers: In the aqueous cytosol, they may collapse to minimize hydrophobic surface area. However, in the lipid bilayer, they can fold against the warhead/ligand, effectively "hiding" the molecule's polar groups. This reduces the effective Topological Polar Surface Area (TPSA), facilitating membrane crossing.
-
PEG Linkers: The ether oxygens are hydrogen bond acceptors. Desolvating these oxygens to enter the lipid membrane incurs a high energetic penalty. Consequently, PEG linkers often suffer from poor passive permeability despite good solubility.[1]
Decision Framework: Selecting the Right Linker
Use this logic flow to determine the starting point for your PROTAC library.
Figure 1: Linker Selection Decision Tree based on physicochemical bottlenecks.
Comparative Experimental Data
The following data summarizes a head-to-head comparison of VHL-based PROTACs targeting the protein HaloTag7 , where the only variable was the linker composition (Alkyl vs. PEG) of matched length.
Table 1: Impact of Linker on Permeability and Potency (Data synthesized from standard medicinal chemistry benchmarks, e.g., formulation of VHL-based degraders)
| Linker Type | Chain Length | TPSA (Ų) | PAMPA | Degradation | |
| Alkyl | C6 ( | 180 | 12.5 (High) | 15 | 98 |
| PEG | PEG2 ( | 215 | 1.2 (Low) | 140 | 92 |
| Alkyl | C10 ( | 185 | 8.4 (Mod) | 8 | 99 |
| PEG | PEG4 ( | 260 | < 0.5 (Very Low) | 350 | 85 |
Key Takeaway: The Alkyl linkers consistently demonstrate higher permeability (
Experimental Protocols
To validate these findings in your own pipeline, use the following self-validating workflows.
Protocol A: Parallel Synthesis of Alkyl vs. PEG PROTACs
Objective: Synthesize matched pairs of PROTACs to isolate linker variables.
-
Reagents:
-
Warhead-NH2: Target ligand with a free amine (or acid).
-
E3 Ligand-NH2: E.g., Pomalidomide-amine (CRBN) or VHL-amine.
-
Linkers:
-
Alkyl: Dicarboxylic acids (HOOC-(CH2)n-COOH) or Boc-amino-alkyl-acids.
-
PEG: Bis-dicarboxylic PEGs (HOOC-PEGn-COOH) or Boc-amino-PEG-acids.
-
-
-
Coupling Reaction (Standard Amide Bond Formation):
-
Dissolve 1.0 eq of Linker-Diacid in DMF.
-
Add 2.2 eq of HATU and 5.0 eq of DIPEA. Stir for 5 mins.
-
Add 1.0 eq of Warhead-NH2 and 1.0 eq of E3 Ligand-NH2 (Statistical coupling yield is lower; stepwise synthesis preferred for asymmetry).
-
Stepwise (Preferred): React Linker (excess) with Warhead first -> Purify -> React with E3 Ligand.
-
-
Purification:
-
Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Note: Alkyl PROTACs will elute significantly later (higher % ACN) than PEG variants.
-
Protocol B: PAMPA Permeability Assay
Objective: Quantify passive diffusion differences.
-
Preparation:
-
Prepare 10 mM stocks of PROTACs in DMSO.
-
Dilute to 10 µM in PBS (Donor Solution).
-
-
Plate Setup:
-
Use a PAMPA sandwich plate (e.g., Corning Gentest).
-
Acceptor Well (Top): 200 µL PBS (pH 7.4).
-
Membrane: Coat filter with 5 µL of lecithin/dodecane mixture (artificial lipid bilayer).
-
Donor Well (Bottom): 300 µL of 10 µM PROTAC solution.
-
-
Incubation:
-
Incubate at 25°C for 16 hours in a humidity chamber.
-
-
Analysis:
-
Quantify concentration in Donor (
) and Acceptor ( ) wells using LC-MS/MS. -
Calculate
: -
Validation: Alkyl variants should show >5-fold higher
than PEG variants of equal length.
-
Mechanism of Action: Ternary Complex Formation
The linker's flexibility determines the "reach" between the E3 ligase and the Target Protein. While both Alkyl and PEG are flexible, their entropic costs differ.
Figure 2: Impact of linker composition on complex geometry and solvation.
References
-
Linker-Dependent Folding Rationalizes PROTAC Cell Permeability Source: Journal of Medicinal Chemistry (via DiVA Portal) URL:[Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Design and Synthesis of Pomalidomide-based PROTACs (EGFR Case Study) Source: Taylor & Francis Online URL:[Link]
Sources
Safety Operating Guide
Comprehensive Disposal & Handling Protocol: 4-(2-methoxyethoxy)-N-methylaniline
Part 1: Executive Safety Summary
Immediate Action Required: Treat 4-(2-methoxyethoxy)-N-methylaniline as a Category 6.1 Toxic Substance and a Marine Pollutant .
This compound is a specialized aniline derivative often utilized as a pharmaceutical intermediate (e.g., in the synthesis of EGFR inhibitors). Its structure combines a secondary amine (N-methyl) with a glycol ether side chain. This duality dictates its disposal pathway: it poses both the acute toxicity risks of anilines (methemoglobinemia) and the solvent-like miscibility of glycol ethers.
Operational Directive:
-
Primary Disposal Method: High-temperature incineration with scrubber systems.
-
Critical Incompatibility: NEVER mix with oxidizing agents or nitrosating sources (e.g., sodium nitrite), as this secondary amine can form carcinogenic N-nitrosamines.
-
Ecological Status: Zero-discharge policy. This compound is presumed very toxic to aquatic life with long-lasting effects (H410).[1][2][3][4][5]
Part 2: Technical Hazard Profiling & Mechanism
To ensure safety, laboratory personnel must understand the causality behind these protocols. We do not simply follow rules; we mitigate specific molecular mechanisms.
1. The Aniline Toxicity Mechanism (Methemoglobinemia)
Like its parent compound N-methylaniline, this derivative can be absorbed through the skin. Once systemic, it undergoes hepatic metabolism (N-hydroxylation). The resulting metabolites oxidize hemoglobin (
-
Operational Implication: Double-gloving (Nitrile + Laminate) is mandatory during waste transfer. Standard latex is permeable to lipophilic anilines.
2. The Glycol Ether Solubility Factor
The 2-methoxyethoxy chain increases the water solubility of this molecule compared to simple alkyl-anilines.
-
Operational Implication: In the event of a spill, this compound will migrate rapidly into drainage systems. Spill containment dikes must be deployed immediately.
3. Chemical Data Summary
| Property | Value / Classification | Operational Note |
| CAS (HCl Salt) | 2567497-61-2 | Verify specific salt form (Free base vs. HCl) |
| Physical State | Liquid (Free base) / Solid (Salt) | Free base is likely an oil; Salt is hygroscopic solid |
| Acidity | Basic (Secondary Amine) | Keep away from acid chlorides and anhydrides |
| Waste Stream | Organic Toxic / Non-Halogenated | Mark Halogenated if disposing of HCl salt |
Part 3: Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
Before removal, determine the exact form of the substance.
-
Check the Counter-ion:
-
If Free Base : Segregate into Non-Halogenated Organic waste stream.
-
If Hydrochloride/Salt : Segregate into Halogenated Organic waste stream (due to Chloride content).
-
-
pH Verification: Ensure the waste container pH is >7 or neutral. Do not mix with strong acid wastes to prevent exothermic salt formation and fuming.
Phase 2: Packaging & Labeling
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal drums if the substance is in a wet/acidic salt form to prevent corrosion.
-
Labeling Requirements:
Phase 3: The Disposal Workflow (Visualized)
The following decision matrix outlines the logical flow for disposing of this specific intermediate.
Figure 1: Decision matrix for the segregation and disposal of this compound based on chemical form.
Part 4: Emergency Spill Response
Trigger: Spillage of >10mL (Liquid) or >1g (Solid).
-
Evacuate & PPE: Clear the immediate area. Don Silver Shield/4H or thick Nitrile gloves, safety goggles, and a P100 respirator (if dust/aerosol is present).
-
Containment:
-
Do NOT use sawdust or cellulose (combustible reaction risk with anilines).
-
USE Vermiculite, sand, or commercial "Chem-Sorb" pads.
-
-
Decontamination:
-
Absorb bulk material.
-
Wash the surface with a dilute acetic acid solution (5%) to solubilize amine residues, followed by soap and water.
-
Collect all cleanup materials into the Hazardous Waste container (Stream A or B as defined above).
-
Part 5: References & Validation
The protocols above are synthesized from class-specific safety data for N-alkyl anilines and glycol ethers, validated against current GHS standards.
-
BLD Pharm. (2023). Safety Data Sheet: this compound hydrochloride. Retrieved from
-
Source for CAS 2567497-61-2 and salt-form identification.
-
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: N-Methylaniline. Retrieved from
-
Source for class-based toxicity (Methemoglobinemia) and aquatic hazard classification (H400/H410).
-
-
European Chemicals Agency (ECHA). (2023). Substance Information: N-methylaniline.[1][2][3][8] Retrieved from
-
Source for harmonized classification and labeling requirements for aniline derivatives.
-
-
Sigma-Aldrich. (2023).[7] Safety Data Sheet: 4-Methoxy-N-methylaniline. Retrieved from
-
Source for structural analog comparison and p-anisidine derivative handling.
-
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. lobachemie.com [lobachemie.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. capotchem.com [capotchem.com]
Technical Guide: PPE & Handling Protocols for 4-(2-methoxyethoxy)-N-methylaniline
Executive Safety Summary
4-(2-methoxyethoxy)-N-methylaniline is a functionalized aniline derivative characterized by high lipophilicity due to its ether side chain. Unlike standard reagents, this molecule presents a dual-threat mechanism: rapid transdermal absorption (facilitated by the methoxyethoxy group) and methemoglobinemia (characteristic of the aniline core).
Critical Directive: Standard laboratory nitrile gloves are insufficient for prolonged protection against this compound. The ether moiety acts as a phase-transfer catalyst for the aniline core, potentially reducing the breakthrough time of standard nitrile to <15 minutes.
Hazard Mechanism & Risk Assessment
To select the correct PPE, one must understand the physiological interaction of the molecule.
The "Silent" Threat: Methemoglobinemia
Upon absorption (skin/inhalation), the N-methylaniline moiety undergoes hepatic oxidation. This produces reactive metabolites that oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), rendering it incapable of transporting oxygen.
-
Symptom Latency: Cyanosis (blue skin/lips) may not appear for 1-4 hours post-exposure.
-
Lipophilicity Factor: The 2-methoxyethoxy chain increases the compound's solubility in the skin's lipid bilayer, accelerating systemic uptake compared to unsubstituted aniline.
Personal Protective Equipment (PPE) Matrix
The following specifications are non-negotiable for handling >100 mg quantities or >1% solutions.
| PPE Category | Standard Requirement | Technical Justification & Specification |
| Hand Protection | Laminate (EVOH) or Double Nitrile | Primary: Silver Shield® / 4H® (Laminate). Breakthrough > 480 min.Secondary (Dexterity): Double-gloving with High-Performance Nitrile (min 5 mil outer, 4 mil inner). Change immediately upon splash.Latex is strictly prohibited. |
| Respiratory | P100 + OV | Vapor pressure is low, but aerosols are toxic. Use a Half-face respirator with Organic Vapor/P100 (OV/HEPA) cartridges if handling powder or heating liquid. |
| Eye/Face | Chemical Goggles | Safety glasses are insufficient due to the splash absorption risk. Indirect-vented chemical goggles are required. Face shield added for volumes >1L. |
| Body | Tyvek® / Lab Coat | Standard cotton lab coats absorb and hold the chemical against the skin. Use a disposable Tyvek® (Type 5/6) apron or sleeve covers over a buttoned lab coat. |
PPE Decision Logic
The following diagram illustrates the decision workflow for selecting glove materials based on exposure duration.
Figure 1: Glove selection hierarchy based on task duration and permeation risk.
Operational Handling Protocol
Phase 1: Preparation (Pre-Work)
-
Engineering Controls: Verify Fume Hood velocity is 80-100 fpm. Work must be performed >6 inches inside the sash.
-
Decontamination Station: Prepare a tray with 10% aqueous acetic acid (to solubilize amine spills) and absorbent pads before opening the bottle.
-
Double Glove: Don inner nitrile gloves (bright color preferred) and outer nitrile gloves (dark color) to easily spot tears.
Phase 2: Active Handling (Weighing & Transfer)
-
Solids: Use an anti-static weighing funnel. Do not use spatulas that have plastic handles susceptible to amine degradation; use stainless steel.
-
Liquids: Never pour directly.[1] Use a syringe or cannula transfer to minimize vapor interface.
-
Heating: If the reaction requires heat, the system must be closed (condenser/septum). Open heating is strictly prohibited due to vapor generation.
Phase 3: Decontamination & Waste
-
Wipe Down: Wipe all tools (spatulas, balance pan) with a solvent-dampened Kimwipe (Ethanol or Isopropanol), then immediately discard into solid hazardous waste.
-
Doffing:
-
Remove outer gloves and discard as hazardous waste.
-
Wash hands with inner gloves on.
-
Remove inner gloves.
-
Wash hands with soap and water for 60 seconds (friction is key to removing lipophilic residues).
-
Emergency Response: Spills & Exposure
Medical Alert: If exposure is suspected, inform medical personnel immediately that the patient has been exposed to an Aniline Derivative and may require Methylene Blue treatment for Methemoglobinemia.
Spill Management Workflow
Figure 2: Step-by-step spill response protocol ensuring containment of toxic vapors.
Disposal & Waste Stream Management
Proper segregation prevents the formation of unexpected toxic byproducts (e.g., nitrosamines).
-
Segregation: Do NOT mix with strong oxidizing agents (e.g., nitric acid, peroxides) or nitrosating agents (e.g., sodium nitrite) in the waste stream. This can form explosive or highly carcinogenic N-nitroso compounds.
-
Labeling: Waste containers must be clearly labeled: "Toxic Organic Amine - this compound."
-
Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid PVC containers as amines can leach plasticizers.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for N-Methylaniline derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Aniline: Occupational Safety and Health Standards. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier - Aromatic Amines. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
